3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEFTCNMUHHQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346475 | |
| Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3111-37-3 | |
| Record name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, identified by its CAS number 3111-37-3 , is a polysubstituted aromatic aldehyde that holds significant potential as a versatile intermediate in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science.[1][2] Its unique structural arrangement, featuring a reactive aldehyde functionality, a phenolic hydroxyl group, and strategically positioned bromine and ethoxy moieties, offers a rich scaffold for the generation of complex molecular architectures. The electron-withdrawing nature of the bromine atom and the aldehyde group, coupled with the electron-donating effects of the hydroxyl and ethoxy groups, creates a nuanced electronic environment that can be exploited for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications, offering field-proven insights for professionals in drug discovery and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. This compound is typically supplied as a light yellow to yellow powder or crystalline solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3111-37-3 | [2] |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Light yellow to yellow powder or crystals | |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator |
Safety and Handling:
As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Synthesis Protocol: Electrophilic Bromination of Ethyl Vanillin
The most logical and established synthetic route to this compound is through the electrophilic aromatic substitution of its precursor, 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. The hydroxyl and ethoxy groups are strong activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The synergistic effect of the hydroxyl and ethoxy groups strongly directs the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the aldehyde, which is the C5 position.
Principle of the Reaction
The synthesis involves the direct bromination of ethyl vanillin using a suitable brominating agent, such as elemental bromine, in an appropriate solvent like acetic acid. The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) in glacial acetic acid. Cool the flask in an ice bath to 0-5°C.
-
Bromination: Prepare a solution of elemental bromine in glacial acetic acid. Add this solution dropwise to the stirred ethyl vanillin solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C. Causality Note: Slow, controlled addition of bromine is crucial to minimize the formation of the dibrominated byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from an aqueous ethanol solution to yield the final product as a crystalline solid.
Characterization and Validation
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8 ppm.- Two aromatic protons as singlets or doublets between δ 7.0-7.8 ppm.- Methylene protons (OCH₂CH₃) quartet around δ 4.1 ppm.- Methyl protons (OCH₂CH₃) triplet around δ 1.4 ppm.- Phenolic proton (OH) broad singlet (may be exchangeable with D₂O). |
| ¹³C NMR | - Aldehyde carbon (C=O) around δ 190 ppm.- Aromatic carbons attached to oxygen in the δ 145-155 ppm range.- Other aromatic carbons in the δ 110-130 ppm range.- Methylene carbon (OCH₂) around δ 65 ppm.- Methyl carbon (CH₃) around δ 15 ppm. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the phenolic group (~3200-3400 cm⁻¹).- C-H stretches from the aromatic ring and alkyl chain (~2850-3100 cm⁻¹).- Strong C=O stretch from the aldehyde (~1670-1690 cm⁻¹).- C=C stretches from the aromatic ring (~1500-1600 cm⁻¹).- C-O stretches from the ether and phenol (~1200-1300 cm⁻¹).- C-Br stretch (~500-600 cm⁻¹). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 244/246 (due to bromine isotopes).- Fragments corresponding to the loss of H, CHO, and C₂H₅. |
Applications in Drug Discovery and Development
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile synthons for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules.[3] The presence of the bromine atom in this compound is of particular interest, as halogenation is a common strategy in drug design to enhance binding affinity, metabolic stability, and cell membrane permeability.
Potential as an Enzyme Inhibitor Scaffold
Many enzyme inhibitors feature substituted aromatic rings that interact with the active site of the target protein. Benzaldehyde derivatives have been shown to inhibit enzymes such as tyrosinase and cholinesterases.[4][5] The specific substitution pattern of this compound makes it an attractive starting point for the design of inhibitors for various enzyme classes. The hydroxyl and ethoxy groups can act as hydrogen bond donors and acceptors, while the bromo-substituted phenyl ring can engage in hydrophobic and halogen bonding interactions within an enzyme's active site.
Sources
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde molecular weight
An In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. This document details the compound's core physicochemical properties, provides a validated synthesis protocol, outlines methods for its analytical characterization, and explores its chemical reactivity and potential applications. The guide is intended for professionals who require a deep technical understanding of this versatile chemical intermediate, with a focus on experimental causality and practical laboratory implementation.
Core Molecular & Physicochemical Properties
This compound is a derivative of benzaldehyde featuring three functional groups on the aromatic ring: a bromine atom, an ethoxy group, and a hydroxyl group. This unique substitution pattern makes it a valuable building block in organic synthesis.
Chemical Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3111-37-3 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₃ | [1][4] |
| Canonical SMILES | CCOC1=CC(C=O)=CC(Br)=C1O | [1] |
| InChI Key | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [1] |
Physicochemical Data
The fundamental physicochemical properties determine the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | [3] |
| Monoisotopic Mass | 243.97351 Da | [4] |
| Physical State | Solid | [2] |
| Predicted XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Structural Representation
The 2D chemical structure of this compound highlights the spatial arrangement of its functional groups.
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is most logically achieved via electrophilic aromatic substitution on a readily available precursor.
Retrosynthetic Analysis & Rationale
The target molecule can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. Ethyl vanillin is an inexpensive and commercially available starting material. The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) favor substitution at the C5 position, which is ortho to the ethoxy group and meta to the aldehyde. Bromination is a classic electrophilic substitution reaction that can be performed under mild conditions.
Proposed Synthetic Workflow
The workflow involves a single-step bromination of ethyl vanillin followed by purification.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the bromination of similar phenolic aldehydes.[5][6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (100 mL).
-
Reagent Addition: In a separate dropping funnel, prepare a solution of bromine (3.4 mL, 9.6 g, 60.2 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirring reaction mixture over 30 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and salts.
Purification Protocol
-
Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 1:1 ethanol:water to dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The following are expected spectral data based on the molecule's structure.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, CHO), δ ~7.4 (d, 1H, Ar-H), δ ~7.2 (d, 1H, Ar-H), δ ~5.5 (s, 1H, OH), δ ~4.2 (q, 2H, OCH₂CH₃), δ ~1.5 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~191 (CHO), δ ~150 (C-OH), δ ~148 (C-OEt), δ ~128 (Ar-C), δ ~115 (Ar-C), δ ~112 (C-Br), δ ~110 (Ar-C), δ ~65 (OCH₂), δ ~15 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (broad, O-H stretch), 2980 (C-H aliphatic stretch), 2850 & 2750 (aldehyde C-H stretch), 1680 (C=O aldehyde stretch), 1580 (C=C aromatic stretch), 1250 (C-O ether stretch) |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺: 244.9808, 246.9787 (characteristic isotopic pattern for Bromine) |
Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in advanced mass spectrometry-based identification.[4]
Reactivity and Applications in Research & Development
The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for constructing more complex molecules.
Chemical Reactivity Profile
The molecule possesses several reactive sites that can be addressed with high selectivity.
Caption: Major reactive sites on the this compound scaffold.
Role as a Synthetic Intermediate
-
Drug Discovery: The scaffold can be elaborated into lead compounds. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, or alkyne groups. The aldehyde can be converted into amines, alcohols, or alkenes, while the phenol allows for the attachment of other moieties through ether linkages.
-
Materials Science: Analogous brominated phenolic compounds are used as monomers or functionalizing agents in polymer chemistry.[7] This molecule could be used to synthesize polymers with inherent flame-retardant properties due to its bromine content.[7] Furthermore, the phenolic and aldehyde functionalities allow for its incorporation into polymer backbones, potentially creating materials with antimicrobial or enhanced thermal stability.[7]
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this chemical.
Hazard Identification
Based on safety data for the compound, it is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][8]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation).[2]
Recommended Handling Procedures
| Control | Specification | Source |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [2][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. | [8] |
| Handling Practices | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [2][8][9] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Conclusion
This compound is a highly functionalized and synthetically valuable aromatic compound. Its straightforward synthesis from ethyl vanillin, combined with its multiple reactive sites, makes it an attractive building block for medicinal chemists and material scientists. The strategic positioning of the bromo, ethoxy, hydroxyl, and aldehyde groups provides a rich platform for the development of novel molecules and functional materials. Proper characterization and adherence to safety protocols are paramount for its successful and safe utilization in a research and development setting.
References
- PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086.
- Molbase. 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4.
- PubChemLite. This compound.
- Capot Chemical. MSDS of 3-Bromo-5-hydroxybenzaldehyde.
- PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- PubChem. 3-Bromo-5-ethyl-4-hydroxybenzaldehyde | C9H9BrO2 | CID 45095701.
- NP-MRD. Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
- Rhodium.ws. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
- Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- PubChem. 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde.
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3-Bromo-5-ethoxy-4-hydroxybenzaldehyde structure
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polysubstituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry.[1] As derivatives of benzaldehyde, these molecules serve as versatile building blocks for more complex molecular architectures. The specific arrangement of a bromine atom, an ethoxy group, a hydroxyl group, and a formyl group on the benzene ring imparts a unique combination of reactivity and functionality. This guide offers a comprehensive technical overview of this compound, designed for professionals in research and development. We will delve into its structural characteristics, propose a robust synthetic pathway grounded in established chemical principles, outline methods for its analytical characterization, and explore its potential applications in medicinal chemistry and materials science. While this compound is noted as a rare chemical for which extensive experimental data is not always collected by suppliers, this guide will provide a predictive and logical framework for its synthesis and validation.[2]
Chemical Structure and Physicochemical Properties
The functionality of this compound is dictated by the interplay of its four substituents on the aromatic core. The electron-donating hydroxyl and ethoxy groups activate the ring towards electrophilic substitution, while the electron-withdrawing aldehyde group deactivates it and serves as a key site for nucleophilic attack.[3] The bromine atom introduces a site for cross-coupling reactions and modulates the molecule's electronic properties and lipophilicity.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 3111-37-3 | [4] |
| Molecular Formula | C₉H₉BrO₃ | [5] |
| Molecular Weight | 245.07 g/mol | [4] |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)O | [5] |
| InChI Key | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [4][5] |
| Purity | ≥97% (typically) | [4] |
| Appearance | Solid (predicted) | [2] |
Synthesis and Mechanistic Rationale
While specific literature for the synthesis of this compound is sparse, a logical and efficient pathway can be designed starting from the readily available flavor compound 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin.[6] The proposed synthesis involves a regioselective electrophilic aromatic substitution (bromination).
Proposed Synthetic Pathway: Electrophilic Bromination
The key to this synthesis is controlling the position of bromination on the electron-rich aromatic ring. The ring possesses three substituents with competing directive effects:
-
Hydroxyl (-OH): A strongly activating ortho-, para-director.[7]
-
Ethoxy (-OEt): A strongly activating ortho-, para-director.[8]
-
Aldehyde (-CHO): A deactivating meta-director.[8]
The hydroxyl group is the most powerful activating group, and its directing effect will dominate.[7] It directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the aldehyde group. Of the two ortho positions (C-3 and C-5), the C-5 position is sterically less hindered and is also ortho to the activating ethoxy group. Therefore, the bromine electrophile (Br⁺) is predominantly directed to the C-5 position.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of vanillin and other activated phenols.[7] It utilizes the in situ generation of bromine from potassium bromate and hydrobromic acid, which is safer than handling elemental bromine directly.[7][8]
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Potassium bromate (KBrO₃)
-
Glacial acetic acid (CH₃COOH)
-
48% Hydrobromic acid (HBr)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Ice-cold deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and potassium bromate (0.4 eq) in glacial acetic acid.
-
Bromine Generation: While stirring vigorously at room temperature, add 48% hydrobromic acid (2.0 eq) dropwise. The solution will typically develop a yellow-orange color, indicating the formation of bromine.[8]
-
Reaction: Continue stirring the mixture at room temperature for approximately 45-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Pour the reaction mixture into a beaker containing a substantial volume of ice-cold water (approx. 10x the volume of acetic acid used). A precipitate should form.[8]
-
Excess Bromine Removal: Add 10% sodium thiosulfate solution dropwise until the yellow color of excess bromine is discharged.
-
Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.[7]
-
Drying: Dry the purified crystals under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. The following section outlines the expected spectroscopic data for this compound based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (-CHO): Singlet, δ ≈ 9.8 ppm. - Aromatic protons (Ar-H): Two doublets, δ ≈ 7.2-7.4 ppm, with a small J-coupling constant (~2-3 Hz, meta-coupling). - Phenolic proton (-OH): Broad singlet, δ ≈ 5-6 ppm (position is concentration and solvent dependent). - Ethoxy protons (-OCH₂CH₃): Quartet, δ ≈ 4.1 ppm (J ≈ 7 Hz) and Triplet, δ ≈ 1.4 ppm (J ≈ 7 Hz). |
| ¹³C NMR | - Carbonyl carbon (C=O): δ ≈ 190-192 ppm. - Aromatic carbons (C-O, C-Br): δ ≈ 145-155 ppm (C-OH, C-OEt), δ ≈ 110-115 ppm (C-Br). - Aromatic carbons (C-H, C-CHO): δ ≈ 110-135 ppm. - Ethoxy carbons (-OCH₂CH₃): δ ≈ 64 ppm (-OCH₂) and δ ≈ 15 ppm (-CH₃). |
| IR (cm⁻¹) | - O-H stretch (phenolic): Broad band, 3200-3500 cm⁻¹. - C-H stretch (aldehyde): Two weak bands, ~2850 and ~2750 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, 1670-1690 cm⁻¹. - C=C stretch (aromatic): Bands around 1580 and 1500 cm⁻¹. - C-O stretch (ether/phenol): Strong bands, 1200-1300 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5] - Key Fragments: Loss of H (M-1), loss of ethyl (M-29), loss of CHO (M-29), and subsequent fragmentations. |
Reactivity and Potential Applications in Drug Discovery
The diverse functional groups of this compound make it a valuable intermediate for synthesizing a wide array of derivatives. Its potential lies in its ability to undergo a variety of chemical transformations, enabling the construction of complex molecular scaffolds for drug discovery and materials science.
Caption: Key reaction sites on this compound.
-
Drug Development: Substituted benzaldehydes are precursors to many biologically active compounds, including Schiff bases, chalcones, and various heterocyclic systems.[1] The aldehyde can be converted into an imine to form Schiff bases with potential antimicrobial or anticancer activities. The phenolic hydroxyl allows for the formation of ether linkages, a common motif in many drug molecules.[9] Furthermore, the aryl bromide is a powerful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the attachment of other aryl, alkyl, or amine fragments.
-
Materials Science: The structure is also well-suited for applications in materials science. For instance, condensation of the aldehyde with amines can lead to the formation of poly(azomethine)s, a class of polymers with interesting electronic and optical properties.[10] The phenolic hydroxyl and aldehyde groups also present opportunities for its use as a linker or modulator in the synthesis of metal-organic frameworks (MOFs).[10]
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. While not a commonplace reagent, its preparation is straightforward via the regioselective bromination of ethyl vanillin. This guide provides the necessary theoretical and practical framework for its synthesis, characterization, and further derivatization. Its unique combination of reactive sites—the aldehyde, phenol, and aryl bromide—offers chemists in pharmaceutical and materials research a versatile platform for the development of novel and complex molecules.
References
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- Molbase. (n.d.). 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. Molbase.
- NileRed. (2021, March 27). Bromination of vanillin. YouTube.
- WisdomLib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. WisdomLib.
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- University of California, Irvine. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. UCI Department of Chemistry.
- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
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- TCI Chemicals. (n.d.). 3-Bromo-4-ethoxybenzaldehyde. TCI (Shanghai) Development Co., Ltd.
- Professor Dave Explains. (2022, June 29). Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252. YouTube.
- Natural Products Atlas. (2022, September 2). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. NP Atlas.
- EduBirdie. (2022). Bromination of Vanillin Lab Report. EduBirdie.
- Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware.
- PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. PrepChem.com.
- Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
- PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information.
- NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook.
- Rhodium Archive. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. Rhodium.ws.
- ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. ResearchGate.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde. SpectraBase.
- NIST. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook.
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An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that holds significant potential as a versatile intermediate in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde functionality, a phenolic hydroxyl group, and strategically positioned ethoxy and bromo substituents, offers a rich landscape for chemical modification and the construction of complex molecular entities. The interplay of these functional groups modulates the electronic and steric properties of the benzene ring, making this compound an attractive scaffold for the development of novel therapeutic agents and functional polymers.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed protocol for its synthesis, in-depth spectroscopic characterization, and a discussion of its potential applications in research and drug development. The information presented herein is intended to equip researchers with the knowledge required to effectively synthesize, characterize, and utilize this valuable chemical building block.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3111-37-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | N/A |
| Physical Form | Light yellow to yellow powder or crystals | N/A |
| Purity | Typically ≥97% | [2] |
Safety Profile:
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through the electrophilic aromatic substitution of its readily available precursor, 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The ethoxy group is also activating and ortho-, para-directing. The combined directing effects of the hydroxyl and ethoxy groups favor the substitution of bromine at the position ortho to the hydroxyl group and meta to the aldehyde group.
Reaction Scheme
Sources
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]
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A Technical Guide to the Spectral Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Therefore, the unambiguous confirmation of its chemical identity is a critical step in any research and development endeavor. This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, offering a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for the characterization of this and similar molecules.
Molecular Structure and Key Features
The structure of this compound is characterized by a benzene ring substituted with four functional groups: a bromine atom, an ethoxy group, a hydroxyl group, and a formyl (aldehyde) group. The substitution pattern is 1-formyl, 3-bromo, 5-ethoxy, and 4-hydroxy. This specific arrangement of electron-withdrawing (bromine, aldehyde) and electron-donating (hydroxyl, ethoxy) groups dictates the electronic environment of each atom and, consequently, its unique spectral signature.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal of the Fourier-transform infrared (FTIR) spectrometer is clean. A background spectrum of the clean, empty ATR crystal should be acquired.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure firm and even contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Post-Analysis: Clean the ATR crystal and press tip thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Broad, Medium | O-H stretch (phenolic) |
| ~3050-3100 | Weak | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch (ethoxy group) |
| ~2850 & ~2750 | Weak, Sharp | C-H stretch (aldehyde, Fermi doublet) |
| ~1670-1690 | Strong, Sharp | C=O stretch (aldehyde) |
| ~1580 & ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250-1300 | Strong | C-O stretch (aryl ether) |
| ~1100-1150 | Medium | C-O stretch (hydroxyl) |
| ~600-700 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aldehyde functional group is confirmed by a strong, sharp absorption band around 1670-1690 cm⁻¹ due to the C=O stretching vibration, and two weaker, sharp bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi doublet, which are characteristic of the C-H stretch of an aldehyde.[1][2] Aromatic C-H stretching vibrations are expected to appear as weak bands between 3050 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group should be visible as medium intensity bands in the 2900-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic ring will likely appear as two bands around 1580 cm⁻¹ and 1470 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the aryl ether and the hydroxyl group are expected around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, respectively. Finally, a medium intensity band in the 600-700 cm⁻¹ range can be attributed to the C-Br stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~9.80 | Singlet | 1H | Aldehyde (-CHO) | - |
| ~7.50 | Doublet | 1H | Aromatic (H-6) | ~2.0 |
| ~7.30 | Doublet | 1H | Aromatic (H-2) | ~2.0 |
| ~5.90 | Singlet | 1H | Phenolic (-OH) | - |
| ~4.15 | Quartet | 2H | Ethoxy (-OCH₂CH₃) | ~7.0 |
| ~1.50 | Triplet | 3H | Ethoxy (-OCH₂CH₃) | ~7.0 |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound will provide a wealth of structural information. The most downfield signal, a singlet at approximately 9.80 ppm, is characteristic of the aldehyde proton.[3] A broad singlet around 5.90 ppm can be attributed to the phenolic hydroxyl proton; this peak may be exchangeable with D₂O.
The aromatic region is expected to show two doublets, each integrating to one proton. The electron-withdrawing aldehyde group and bromine atom, along with the electron-donating ethoxy and hydroxyl groups, will influence the chemical shifts of the aromatic protons. The proton at position 6 (H-6), which is ortho to the aldehyde group and meta to the bromine, is expected to be the most deshielded of the aromatic protons, appearing around 7.50 ppm. The proton at position 2 (H-2), being ortho to the aldehyde and meta to the ethoxy group, is predicted to resonate at a slightly higher field, around 7.30 ppm. These two protons will appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2.0 Hz.[4]
The ethoxy group will give rise to a quartet at approximately 4.15 ppm, corresponding to the two methylene (-OCH₂) protons, coupled to the three methyl protons. These three methyl (-CH₃) protons will appear as a triplet at around 1.50 ppm, coupled to the two methylene protons, with a typical coupling constant of about 7.0 Hz.
Caption: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde (C=O) |
| ~150 | C4-OH |
| ~148 | C5-OEt |
| ~135 | C1-CHO |
| ~128 | C6 |
| ~115 | C2 |
| ~110 | C3-Br |
| ~65 | Ethoxy (-OCH₂) |
| ~15 | Ethoxy (-CH₃) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 190 ppm.[5] The aromatic carbons attached to oxygen (C4 and C5) are expected to resonate at around 150 ppm and 148 ppm, respectively. The carbon attached to the aldehyde group (C1) will likely be found near 135 ppm. The two aromatic CH carbons (C6 and C2) are predicted to appear around 128 ppm and 115 ppm. The carbon bearing the bromine atom (C3) is expected at a higher field, around 110 ppm. The methylene carbon of the ethoxy group should be at approximately 65 ppm, and the methyl carbon at around 15 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a gas chromatograph (GC) to separate it from any impurities.
-
Ionization: The compound is then introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source. This process creates a positively charged molecular ion (M⁺˙).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum Fragmentation
| m/z | Ion | Comments |
| 244/246 | [C₉H₉BrO₃]⁺˙ | Molecular ion (M⁺˙), showing the characteristic 1:1 isotopic pattern for bromine. |
| 243/245 | [C₉H₈BrO₃]⁺ | Loss of a hydrogen radical ([M-H]⁺). |
| 215/217 | [C₈H₆BrO₂]⁺ | Loss of an ethyl radical ([M-C₂H₅]⁺). |
| 187/189 | [C₇H₄BrO₂]⁺ | Loss of both the ethyl and formyl groups. |
| 136 | [C₇H₅O₃]⁺ | Loss of a bromine radical. |
Interpretation of the Mass Spectrum
The mass spectrum of this compound will be characterized by a molecular ion peak (M⁺˙) at m/z 244 and 246, with approximately equal intensity, which is the hallmark of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[1]
Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 243/245.[4] Another likely fragmentation is the loss of the ethyl group from the ethoxy moiety, resulting in a fragment at m/z 215/217. Subsequent loss of the formyl group (CHO) would lead to an ion at m/z 187/189. A significant peak at m/z 136, corresponding to the loss of the bromine atom from the molecular ion, is also anticipated.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound, integrating IR, ¹H NMR, ¹³C NMR, and MS data, provides a robust and self-validating system for its structural confirmation. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The characteristic IR absorptions identify the key functional groups, the detailed NMR spectra elucidate the precise connectivity and electronic environment of each atom, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this and structurally related compounds, thereby ensuring the integrity and reproducibility of their scientific work.
References
- Nyquist, R. A., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
- Singh, R. D., & Singh, R. S. (2000). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 112(5), 539-546. [Link]
- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and functionalized molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth technical examination of the ¹H NMR spectrum of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications as a synthetic intermediate.
Aimed at researchers, scientists, and drug development professionals, this document moves beyond a mere description of the spectrum. It provides a predictive analysis based on fundamental principles, a detailed protocol for data acquisition grounded in best practices, and a thorough interpretation of the spectral data. The causality behind experimental choices and analytical deductions is emphasized throughout, reflecting a field-proven approach to spectroscopic problem-solving.
Part 1: Theoretical Prediction of the ¹H NMR Spectrum
Before acquiring any experimental data, a robust theoretical prediction of the spectrum serves as a critical roadmap for analysis. This predictive process relies on understanding the influence of the molecular structure on the key NMR parameters: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).
The structure of this compound presents five distinct proton environments, as illustrated in the diagram below.
Caption: Molecular structure of this compound with unique proton environments labeled (Ha-He).
-
Aldehyde Proton (Hₐ): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[1][2] It is expected to resonate far downfield, typically in the range of δ 9.5-10.5 ppm . With no adjacent protons, its signal will be a sharp singlet (s) integrating to 1H .
-
Aromatic Protons (Hₑ, Hₑ'): There are two protons on the aromatic ring.
-
Electronic Environment: These protons are chemically non-equivalent. One proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating ethoxy group. The other is ortho to the electron-withdrawing bromine atom and meta to the aldehyde. The cumulative electronic effects of the substituents will place these signals in the aromatic region, generally between δ 7.0-8.0 ppm .[3][4]
-
Multiplicity: The two aromatic protons are positioned meta to each other. This results in a weak four-bond coupling (⁴J), which is typically small, around 1-3 Hz.[5][6][7] Consequently, each aromatic proton signal is expected to appear as a doublet (d) .
-
Integration: Each doublet will integrate to 1H .
-
-
Hydroxyl Proton (Hₒ): The chemical shift of a phenolic hydroxyl proton is highly variable and depends on the solvent, sample concentration, and temperature due to hydrogen bonding. It can appear anywhere from δ 5.0-8.0 ppm or even broader. Typically, it is observed as a broad singlet (br s) that does not couple with other protons and integrates to 1H . In anhydrous DMSO-d₆, this signal often becomes a sharp singlet.
-
Ethoxy Protons (Hₔ, Hₑ):
-
Methylene Protons (-OCH₂-, Hₔ): These protons are attached to a carbon bonded to an oxygen atom, which deshields them. Their signal is expected around δ 4.0-4.3 ppm . They are adjacent to the three methyl protons, so according to the n+1 rule, the signal will be split into a quartet (q) . This signal will integrate to 2H .
-
Methyl Protons (-CH₃, Hₑ): These protons are in a standard alkyl environment but are slightly deshielded by the adjacent oxygen atom two bonds away. They are expected to resonate around δ 1.3-1.5 ppm . Being adjacent to the two methylene protons, their signal will be a triplet (t) . The integration will correspond to 3H . The coupling constant (³J) for the ethoxy group's quartet and triplet will be identical, typically around 7.0 Hz.
-
Part 2: Experimental Protocol for ¹H NMR Data Acquisition
The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a self-validating system for acquiring a high-quality spectrum.
Workflow for NMR Analysis
Caption: Standard workflow for ¹H NMR spectroscopic analysis from sample preparation to structural assignment.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[8][9] Using a sufficient amount of material ensures a good signal-to-noise ratio without requiring an excessive number of scans.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble.[10]
-
Chloroform-d (CDCl₃): A common choice for many organic compounds. The residual solvent peak appears at δ 7.26 ppm. The hydroxyl proton may exchange or appear as a very broad signal.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and those with prominent hydroxyl groups. The residual solvent peak is at δ 2.50 ppm. The hydroxyl proton signal is typically a sharp singlet, which can be useful for its definitive identification.
-
Rationale: The use of deuterated solvents is essential to avoid large, interfering signals from the solvent protons in the ¹H NMR spectrum. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[10]
-
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm for calibration.
-
Filtration and Transfer: To ensure magnetic field homogeneity, the sample must be free of any solid particles.[9]
-
Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.
-
The final solution height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coils.[9][11]
-
-
Spectrometer Setup and Acquisition:
-
Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.
-
Acquisition Parameters: For a standard ¹H spectrum on a 400 MHz spectrometer, typical parameters would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed based on concentration)
-
-
Rationale: A shorter pulse angle and a relaxation delay ensure that all protons have time to return to their equilibrium state before the next pulse, allowing for accurate signal integration.
-
Part 3: Spectral Data Analysis and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming the spectrum is acquired in DMSO-d₆.
| Signal Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde | Hₐ | ~9.75 | Singlet (s) | - | 1H |
| Aromatic | Hₑ, Hₑ' | ~7.6 - 7.8 | Doublet (d) | ⁴J ≈ 2.0 | 2H (1H each) |
| Hydroxyl | Hₒ | ~9.5 (sharp in DMSO) | Singlet (s) | - | 1H |
| Methylene (-OCH₂-) | Hₔ | ~4.15 | Quartet (q) | ³J ≈ 7.0 | 2H |
| Methyl (-CH₃) | Hₑ | ~1.35 | Triplet (t) | ³J ≈ 7.0 | 3H |
Detailed Signal Assignment and Rationale
-
δ 9.75 (s, 1H, Hₐ): This downfield singlet is unequivocally assigned to the aldehyde proton . Its characteristic chemical shift and lack of coupling are definitive identifiers for a -CHO group.[2]
-
δ 7.6 - 7.8 (two d, 1H each, Hₑ, Hₑ'): These two signals in the aromatic region are assigned to the ring protons . Their appearance as doublets is due to the small meta-coupling (⁴J ≈ 2.0 Hz) between them. Differentiating between the two requires a more detailed analysis (e.g., 2D NMR experiments like NOESY), but both fall within the expected range for a heavily substituted benzaldehyde ring.
-
δ ~9.5 (s, 1H, Hₒ): In DMSO-d₆, the phenolic hydroxyl proton signal is expected to be a sharp singlet due to reduced proton exchange with the solvent. Its exact position can vary, but it is typically downfield.
-
δ 4.15 (q, 2H, J ≈ 7.0 Hz, Hₔ): This quartet is assigned to the methylene (-OCH₂-) protons of the ethoxy group. The chemical shift is consistent with a methylene group attached to an oxygen atom, and the quartet multiplicity arises from coupling to the adjacent methyl group (3 protons, n+1=4).
-
δ 1.35 (t, 3H, J ≈ 7.0 Hz, Hₑ): This upfield triplet corresponds to the methyl (-CH₃) protons of the ethoxy group. The triplet multiplicity is due to coupling with the adjacent methylene group (2 protons, n+1=3). The coupling constant of ~7.0 Hz matches that of the methylene quartet, confirming their coupling relationship and the presence of the ethyl fragment.[7]
Conclusion
The ¹H NMR spectrum of this compound provides a clear and comprehensive fingerprint of its molecular structure. Each of the five unique proton environments gives rise to a distinct and predictable signal, characterized by its chemical shift, integration, and multiplicity. The downfield singlet of the aldehyde proton, the meta-coupled doublets of the aromatic protons, and the characteristic quartet-triplet pattern of the ethoxy group collectively confirm the compound's identity. This guide demonstrates that a systematic approach, combining theoretical prediction with robust experimental protocol and careful analysis, allows for the confident and accurate structural elucidation essential for advancing chemical and pharmaceutical research.
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An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Intermediate
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a reactive aldehyde, a phenolic hydroxyl, a bulky bromine atom, and an ethoxy group on a benzene ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and complex organic structures. A thorough characterization of this compound is paramount for quality control, reaction monitoring, and structural confirmation. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a detailed analysis of the FT-IR spectrum of this compound, grounded in established spectroscopic principles and supported by data from analogous structures.
I. Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a clean and reproducible FT-IR spectrum is critically dependent on the chosen sample preparation method. For a solid compound like this compound, two primary techniques are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
A. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[1][2] It is particularly advantageous for rapid screening and analysis of small sample quantities.
Step-by-Step Methodology for ATR-FTIR:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is impeccably clean.[3] This can be achieved by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a crucial step to account for any atmospheric interference (e.g., CO2, water vapor) and instrumental artifacts.[4]
-
Sample Application: Place a small, representative amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's press arm to apply firm, consistent pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a strong signal.[3]
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Post-Measurement Cleaning: After the analysis, retract the press arm, remove the sample, and thoroughly clean the crystal surface as described in step 1.
Causality Insight: The principle of ATR relies on an evanescent wave that penetrates a short distance into the sample at the point of total internal reflection within the crystal.[2] Good contact is vital because the strength of the evanescent wave's interaction with the sample, and thus the signal intensity, decays exponentially with distance from the crystal surface.
B. Potassium Bromide (KBr) Pellet Method
This traditional transmission method can yield high-quality spectra and is useful when a reference spectrum in a non-interacting matrix is desired.
Step-by-Step Methodology for KBr Pellet Preparation:
-
Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade KBr. The goal is to achieve a fine, homogeneous powder, which minimizes light scattering.[5]
-
Pellet Formation: Transfer the powder to a pellet-pressing die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described for the ATR method, ensuring a background scan of the empty sample compartment is performed first.
Trustworthiness Note: The KBr must be scrupulously dry, as absorbed water will exhibit a broad O-H stretching band around 3400 cm⁻¹, potentially obscuring the phenolic O-H stretch of the analyte.
II. In-depth Analysis of the FT-IR Spectrum
The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following analysis predicts the expected absorption bands based on established group frequencies and data from structurally related molecules.
Molecular Structure and Key Vibrational Modes
Caption: Molecular structure and principal FT-IR vibrational modes.
A. The High-Frequency Region (4000-2500 cm⁻¹)
-
O-H Stretching (Phenolic): A prominent, broad absorption band is expected in the region of 3200-3400 cm⁻¹ . This broadening is a hallmark of intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules in the solid state.[6][7] The presence of the bulky bromine and ethoxy groups flanking the hydroxyl group may introduce some steric hindrance, potentially resulting in a slightly sharper peak compared to unsubstituted phenol.
-
C-H Stretching (Aromatic and Alkyl):
-
Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.[4]
-
The C-H stretching vibrations of the ethoxy group (-O-CH₂-CH₃) will appear in the 2850-2980 cm⁻¹ region. These are typically sharp bands of medium intensity.
-
Aldehydic C-H Stretching: A key diagnostic feature for aldehydes is the appearance of two weak to medium bands due to the C-H stretch of the -CHO group. One band appears around 2800-2850 cm⁻¹ and a second, often more distinct, band appears at a lower frequency, around 2700-2750 cm⁻¹ .[8] The latter is often observed as a shoulder on the more intense alkyl C-H stretching bands. This phenomenon, known as a Fermi doublet, arises from the interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[9]
-
B. The Carbonyl and Double Bond Region (1800-1400 cm⁻¹)
-
C=O Stretching (Aldehyde): This will be one of the strongest and sharpest absorption bands in the entire spectrum, appearing in the range of 1670-1690 cm⁻¹ . The position is lower than that of a saturated aliphatic aldehyde (typically 1720-1740 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring.[10][11] This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and thus lowering its vibrational frequency. The electron-donating effects of the hydroxyl and ethoxy groups also contribute to this shift to a lower wavenumber.
-
C=C Stretching (Aromatic): The benzene ring gives rise to several characteristic C=C stretching vibrations. For a substituted benzene ring like this, two or three bands of medium to strong intensity are expected in the 1450-1600 cm⁻¹ region.[7] Typically, one band will appear around 1580-1595 cm⁻¹ and another around 1470-1485 cm⁻¹ .
C. The Fingerprint Region (1400-400 cm⁻¹)
This region contains a wealth of complex, overlapping absorptions that are unique to the molecule as a whole.
-
C-O Stretching:
-
The stretching vibration of the phenolic C-O bond is expected to produce a strong band around 1250-1280 cm⁻¹ .[12]
-
The asymmetric C-O-C stretching of the ethoxy group will result in a strong absorption band, typically around 1200-1240 cm⁻¹ . The symmetric C-O-C stretch will appear as another band around 1040-1080 cm⁻¹ .[13]
-
-
Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the remaining aromatic C-H bonds will produce medium to strong bands in the 800-900 cm⁻¹ region. The exact position is indicative of the substitution pattern.
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the lower frequency range of the fingerprint region, typically between 550 cm⁻¹ and 650 cm⁻¹ . This absorption is often of medium to strong intensity.
III. Data Summary and Interpretation
The following table consolidates the expected characteristic FT-IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~3200-3400 | Strong, Broad | O-H stretch (phenolic) | Broadened due to intermolecular H-bonding.[6][7] |
| ~3050-3100 | Weak-Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds.[4] |
| ~2850-2980 | Medium | Aliphatic C-H stretch | From the ethoxy group (-CH₂-CH₃). |
| ~2820 & ~2720 | Weak-Medium | Aldehydic C-H stretch | Fermi doublet, a key diagnostic for aldehydes.[8] |
| ~1670-1690 | Strong, Sharp | C=O stretch (aldehyde) | Conjugation with the aromatic ring lowers the frequency.[10][11] |
| ~1580 & ~1470 | Medium-Strong | Aromatic C=C stretch | In-ring vibrations of the benzene nucleus.[7] |
| ~1250-1280 | Strong | Phenolic C-O stretch | |
| ~1200-1240 | Strong | Asymmetric C-O-C stretch | From the ethoxy group.[13] |
| ~1040-1080 | Medium | Symmetric C-O-C stretch | From the ethoxy group.[13] |
| ~800-900 | Medium-Strong | Aromatic C-H out-of-plane bend | Position depends on the substitution pattern. |
| ~550-650 | Medium-Strong | C-Br stretch | Heavy atom vibration, appears at low frequency. |
IV. Conclusion
The FT-IR spectrum of this compound provides a rich tapestry of information, allowing for unambiguous confirmation of its molecular structure. The key diagnostic features are the broad phenolic O-H stretch, the characteristic Fermi doublet of the aldehydic C-H stretch, the strong, conjugated C=O stretch, and the various C-O and C-Br stretches in the fingerprint region. This in-depth guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize the FT-IR spectrum of this important compound in their research and development endeavors, ensuring the integrity and quality of their synthetic work.
V. References
-
Bruker. (n.d.). ATR-FTIR Basics. Retrieved from Bruker Corporation website.
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific Instrument Co., Ltd.
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
-
Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
-
AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS.
-
Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
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ResearchGate. (n.d.). FT-IR spectra of Phenol.
-
Jasco. (n.d.). Sampling Techniques for FTIR Spectroscopy.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
-
AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
-
Characteristic Group Vibrations of Organic Molecules II. (n.d.).
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR: aldehydes.
-
ResearchGate. (n.d.). FT-IR spectrum of compound 2.
-
Zhang, X. (n.d.). FTIR Spectrum.
-
ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide.
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
-
Journal of Optics and Spectroscopy. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
-
University of California, Santa Cruz. (n.d.). IR Tables.
-
PubMed. (2021, April 14). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier.
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
-
ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.
-
Sigma-Aldrich. (n.d.). IR Chart.
-
SpectraBase. (n.d.). 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde - Optional[FTIR] - Spectrum.
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
-
Benchchem. (n.d.). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.
-
National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
-
NIST. (n.d.). Benzaldehyde, 4-hydroxy- - the NIST WebBook.
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An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in drug development and organic synthesis. By delving into the principles of ionization and fragmentation, this document serves as an essential resource for scientists seeking to characterize this and similar molecules with precision and confidence.
Introduction: The Analytical Imperative
This compound (C₉H₉BrO₃) is a molecule whose structural complexity, featuring a halogen, an ether, and a phenolic hydroxyl group on a benzaldehyde core, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable technique for its unambiguous identification and structural elucidation. The choice of ionization method and the interpretation of the resulting fragmentation patterns are critical for obtaining meaningful data. This guide will explore these facets, providing both theoretical grounding and practical, field-proven insights.
Foundational Chemical Properties
A thorough understanding of the analyte's properties is paramount in designing a robust mass spectrometry protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | ~245.07 g/mol | |
| Monoisotopic Mass | ~243.97 g/mol (for ⁷⁹Br) and ~245.97 g/mol (for ⁸¹Br) | N/A |
| Key Structural Features | Aromatic ring, Aldehyde, Phenolic hydroxyl, Ethoxy group, Bromine atom | N/A |
The presence of bromine is a key feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance.[1][2] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units.[1][3]
Strategic Selection of Ionization Techniques
The choice of ionization technique profoundly impacts the resulting mass spectrum, dictating the extent of fragmentation and the nature of the ions observed.[4]
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, leading to extensive fragmentation.[5] This "hard" ionization is invaluable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.
-
Causality: The high energy (typically 70 eV) imparted to the molecule creates a radical cation that is energetically unstable and undergoes predictable bond cleavages to yield a series of fragment ions.[5] For aromatic aldehydes, this provides rich structural information.[6][7]
"Soft" Ionization Techniques: Preserving the Molecular Ion
In contrast, "soft" ionization techniques impart less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺).[4] This is crucial for confirming the molecular weight of the compound.
-
Electrospray Ionization (ESI): ESI is well-suited for polar molecules and generates ions by creating a fine spray of charged droplets.[8] Given the presence of a hydroxyl group, this compound is a good candidate for ESI, which would likely produce a strong protonated molecule, [M+H]⁺.
-
Chemical Ionization (CI): In CI, a reagent gas is ionized, which in turn ionizes the analyte through proton transfer.[8] This gentle process yields a strong [M+H]⁺ peak with little fragmentation, making it ideal for molecular weight determination.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds and also produces a protonated molecule with minimal fragmentation.[4]
The logical workflow for a comprehensive analysis would involve initial screening with a soft ionization technique to confirm the molecular weight, followed by EI-MS for detailed structural characterization.
Caption: A logical workflow for the comprehensive mass spectrometric analysis of the target compound.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for the analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality, reproducible data and preventing instrument contamination.
-
Initial Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.[7]
-
Dilution: Take a 100 µL aliquot of this stock solution and dilute it to 1 mL with the same solvent to achieve a final concentration of approximately 100 µg/mL.[7] For more sensitive instruments or ESI analysis, a further dilution to 10 µg/mL may be necessary.[7]
-
Filtration: If any particulate matter is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic pathways.[7]
-
Vialing: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum.[7]
Instrumentation and Parameters
The following are suggested starting parameters for a GC-MS system with an EI source.
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation from potential impurities. |
| Ion Source | Electron Ionization (EI) | To induce fragmentation for structural analysis. |
| Ion Source Temp. | 230 °C | A standard temperature for EI sources. |
| Electron Energy | 70 eV | The standard energy for generating reproducible fragmentation patterns. |
| Mass Range | m/z 40-350 | Covers the expected molecular ion and fragment masses. |
Predicted Fragmentation Pathway under Electron Ionization
The fragmentation of this compound under EI is expected to be directed by its functional groups. Aromatic aldehydes are known to produce a relatively stable molecular ion.[6]
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An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
This guide provides a comprehensive technical overview of the solubility profile of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, solubility in various solvents, influencing factors, and robust methodologies for accurate solubility determination.
Introduction: The Significance of Solubility in Process Chemistry and Drug Development
The solubility of an active pharmaceutical ingredient (API) or a critical intermediate like this compound is a cornerstone of process development, formulation, and ultimately, bioavailability. A thorough understanding of a compound's solubility characteristics is paramount for designing efficient crystallization processes, ensuring homogeneity in reaction mixtures, and developing effective drug delivery systems. This guide will provide a detailed exploration of the solubility of this compound, offering both theoretical insights and practical experimental guidance.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The presence of a phenolic hydroxyl group, an aldehyde moiety, an ethoxy group, and a bromine atom on the benzaldehyde scaffold of this compound creates a molecule with a unique balance of hydrophilicity and lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.08 g/mol | Huateng Pharma[2] |
| Appearance | White to light yellow powder/crystal | TCI |
| Predicted XlogP | 2.1 | PubChem[3] |
| Estimated pKa | ~7.5 - 8.5 | Inferred from related structures[4][5][6] |
The predicted octanol-water partition coefficient (XlogP) of 2.1 suggests a moderate lipophilicity. The phenolic hydroxyl group is weakly acidic, and its pKa is estimated to be in the range of 7.5 to 8.5, based on the pKa of similar substituted phenols and hydroxybenzaldehydes.[4][5][6] This acidity is a critical determinant of the compound's pH-dependent aqueous solubility.
Qualitative and Quantitative Solubility Profile
Aqueous Solubility and the Impact of pH
The aqueous solubility of this compound is expected to be low in neutral and acidic conditions due to its moderate lipophilicity. However, as a phenolic compound, its solubility in water is highly dependent on the pH of the medium.[7] In alkaline solutions, the phenolic hydroxyl group will deprotonate to form the more polar and significantly more water-soluble phenolate ion.[7]
Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents. A study on the closely related compound, 3-Bromo-4-hydroxybenzaldehyde, provides valuable insights into the expected solubility in a range of common laboratory solvents.[8]
Table 2: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | High | Aprotic, highly polar solvent capable of strong dipole-dipole interactions. |
| N,N-Dimethylformamide (DMF) | High | High | Aprotic, highly polar solvent, excellent for dissolving a wide range of organic compounds. |
| Methanol / Ethanol | High | Moderate to High | Polar protic solvents capable of hydrogen bonding with the hydroxyl and carbonyl groups. |
| Acetone | Medium | Moderate | Polar aprotic solvent, good for dissolving moderately polar compounds. |
| Ethyl Acetate | Medium | Moderate | Less polar than acetone, but still a good solvent for many organic molecules. |
| Dichloromethane | Low | Low to Moderate | Non-polar aprotic solvent, solubility will be dependent on the lipophilic character of the solute. |
| Toluene / Hexane | Low | Low | Non-polar solvents, poor at solvating the polar functional groups of the molecule. |
The additional ethoxy group in this compound, compared to 3-Bromo-4-hydroxybenzaldehyde, will slightly increase its lipophilicity and may modestly enhance its solubility in less polar organic solvents while potentially slightly decreasing its aqueous solubility at neutral pH.
Factors Influencing Solubility
Several environmental and experimental factors can significantly impact the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified to determine the enthalpy of solution.
-
pH: As discussed, pH is a critical factor for the aqueous solubility of this phenolic compound.
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to an aqueous solution can significantly increase the solubility of poorly water-soluble compounds.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Experimental Determination of Solubility
A robust and reproducible method for determining the solubility of this compound is essential for generating reliable data. The shake-flask method is a widely accepted technique for this purpose.[8]
Protocol: Isothermal Shake-Flask Solubility Measurement
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents.
-
Ensure there is undissolved solid present in each vial to confirm saturation.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for this type of compound.[9]
-
The mobile phase could consist of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.[9]
-
Detection can be performed using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Stability Considerations
The stability of this compound in solution is a critical factor for accurate solubility measurements and for its storage and handling. As an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air and light. Solutions should be prepared fresh whenever possible and stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures if short-term storage is necessary. For a related compound, 2-Bromo-5-hydroxybenzaldehyde, it is recommended to store solutions at -20°C for up to one month or -80°C for up to six months.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While quantitative experimental data for this specific molecule is limited, by leveraging data from structurally similar compounds and applying fundamental principles of physical chemistry, a robust understanding of its solubility behavior can be achieved. The provided experimental protocol offers a reliable methodology for generating the precise solubility data required for successful process development and formulation in the pharmaceutical and chemical industries.
References
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- Solubility of Things, 4-Bromophenol, [Link].
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- PubChem, 4-Bromophenol, [Link].
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A Comprehensive Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. This document elucidates the compound's physicochemical properties, including its molecular structure and likely physical appearance based on analogous compounds. It further details established synthetic routes and discusses its potential applications, underpinned by a thorough review of available scientific literature and chemical data. Safety protocols for handling and storage are also outlined to ensure best practices in a laboratory setting. This guide is intended to be a valuable resource for professionals engaged in research and development who require a comprehensive understanding of this versatile chemical entity.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nature and position of substituents on the benzene ring profoundly influence the molecule's reactivity, solubility, and biological activity. This fine-tuning of properties through substitution is a key strategy in medicinal chemistry and materials science. This compound, with its unique combination of bromo, ethoxy, and hydroxyl groups, presents a compelling scaffold for the development of novel compounds with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, a hydroxyl group, and a formyl (aldehyde) group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3111-37-3 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Canonical SMILES | CCOC1=CC(=CC(Br)=C1O)C=O |
| InChI | InChI=1S/C9H9BrO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 |
Physical Appearance
While a definitive description of the physical appearance of this compound is not consistently available in published literature or vendor specifications, its appearance can be inferred from structurally related compounds. Benzaldehyde, the parent compound, is a clear colorless to yellow liquid[1]. The related compound, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is typically a white to light yellow crystalline powder. Other substituted benzaldehydes are generally solids at room temperature.
Based on these analogs, it is highly probable that This compound is a solid at room temperature, likely appearing as a white, off-white, or light yellow crystalline powder.
It is crucial to note that major chemical suppliers like Sigma-Aldrich explicitly state that they do not provide analytical data for this compound, and the buyer assumes responsibility for confirming its identity and purity. Therefore, experimental verification of its physical properties is strongly recommended upon receipt.
Synthesis and Characterization
The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution reactions on a substituted benzene precursor.
General Synthetic Approach
A plausible synthetic route to this compound would likely start from a more readily available substituted phenol. The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual synthetic pathway to this compound.
Experimental Protocol: Bromination of 3-Ethoxy-4-hydroxybenzaldehyde (Hypothetical)
The following is a generalized, hypothetical protocol based on standard bromination procedures for phenolic compounds. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Dissolution: Dissolve 3-Ethoxy-4-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent over-bromination.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Characterization Techniques
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), aldehyde (C=O), and ether (C-O-C) stretches.
-
Melting Point Analysis: To assess the purity of the compound.
Applications in Research and Development
The structural motifs present in this compound make it a valuable intermediate for the synthesis of a variety of target molecules, particularly in the field of drug discovery.
-
Scaffold for Novel Biologically Active Molecules: The presence of multiple functional groups allows for diverse chemical modifications, enabling the generation of libraries of compounds for screening against various biological targets.
-
Precursor for Heterocyclic Synthesis: The aldehyde functionality can be utilized in condensation reactions to form a wide range of heterocyclic systems, which are prevalent in many pharmaceuticals.
-
Intermediate in the Synthesis of Natural Product Analogs: The substituted phenolic structure can serve as a building block for the synthesis of analogs of naturally occurring compounds with potential therapeutic properties.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: While specific toxicity data for this compound is limited, it should be handled with care. Based on related compounds, it may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- PubChem. (n.d.). Benzaldehyde.
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An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its carefully arranged functional groups—a reactive aldehyde, a phenolic hydroxyl, an electron-donating ethoxy group, and a sterically influential bromine atom—impart a nuanced reactivity profile that makes it a valuable intermediate in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials. This guide provides an in-depth exploration of the synthesis and reactivity of this versatile building block, offering field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.
Molecular Structure and Electronic Effects: A Prelude to Reactivity
The reactivity of this compound is fundamentally governed by the interplay of its substituents. The aldehyde group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the carbonyl carbon for nucleophilic attack. Conversely, the hydroxyl and ethoxy groups are strong electron-donating groups, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, also directs ortho and para. The net effect of these competing influences dictates the regioselectivity and rate of its various transformations.
Synthesis of this compound
The synthesis of this compound typically proceeds via the electrophilic bromination of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The electron-donating hydroxyl and ethoxy groups activate the aromatic ring, facilitating bromination under relatively mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of substituted hydroxybenzaldehydes.[1]
Materials:
-
3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Bromine
-
Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol to afford pure this compound.
Expected Outcome:
The product is typically a white to off-white crystalline solid. The yield and purity should be assessed by standard analytical techniques.
Reactivity Profile: A Multifaceted Chemical Behavior
The unique substitution pattern of this compound allows for a diverse range of chemical transformations at its various reactive sites.
Reactions at the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions.
The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 3-bromo-5-ethoxy-4-hydroxybenzoic acid, using a variety of oxidizing agents. This transformation is crucial for the synthesis of various esters and amides.
Conceptual Reaction Scheme:
Caption: Wittig olefination of the aldehyde.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base like piperidine, to form a new carbon-carbon double bond. [2][3]This reaction is instrumental in the synthesis of various substituted styrenes and coumarins.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from general procedures for Knoevenagel condensations. [2] Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Reactions at the Phenolic Hydroxyl Group
The acidic phenolic proton and the nucleophilic oxygen of the hydroxyl group are key sites for reactivity.
The hydroxyl group can be readily alkylated or arylated to form ethers. A common method for O-alkylation is the Williamson ether synthesis, which involves deprotonation of the phenol with a base followed by reaction with an alkyl halide. [4] Conceptual Reaction Scheme:
Caption: O-alkylation of the phenolic hydroxyl group.
Reactions on the Aromatic Ring
While the aldehyde group deactivates the ring, the potent activating effects of the hydroxyl and ethoxy groups still permit electrophilic aromatic substitution, albeit under controlled conditions.
Under more forcing conditions, or with a different stoichiometry of the halogenating agent, further bromination or chlorination could occur at the remaining activated position on the ring.
Nitration would be expected to occur at the position ortho to the hydroxyl and ethoxy groups. However, the presence of the deactivating aldehyde and bromo substituents would require carefully controlled nitrating conditions to avoid oxidation of the aldehyde.
Spectroscopic Characterization
While a comprehensive, published dataset for this compound is not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. [5]
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.8 ppm. - Aromatic protons as singlets or doublets between 7.0-8.0 ppm. - Hydroxyl proton (OH) broad singlet, chemical shift dependent on concentration and solvent. - Ethoxy group (OCH₂CH₃) quartet and triplet. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190 ppm. - Aromatic carbons in the range of 110-160 ppm. - Ethoxy carbons (OCH₂CH₃) signals in the aliphatic region. |
| IR | - Broad O-H stretch from the phenolic group (~3200-3500 cm⁻¹). - Strong C=O stretch from the aldehyde (~1670-1700 cm⁻¹). - C-H stretch of the aldehyde (~2720 and 2820 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). - C-O stretches from the ether and phenol. |
| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of C₉H₉BrO₃. - Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). - Fragmentation patterns corresponding to the loss of CHO, C₂H₅, and other fragments. |
Conclusion
This compound presents a rich and varied reactivity profile, making it a highly valuable scaffold for organic synthesis. The strategic positioning of its functional groups allows for selective transformations at the aldehyde, the hydroxyl group, and the aromatic ring. A thorough understanding of the electronic and steric influences of each substituent is paramount for designing efficient and high-yielding synthetic routes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile molecule. Further investigation into the specific reaction kinetics and optimization for this compound will undoubtedly expand its application in the development of novel chemical entities.
References
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- The Royal Society of Chemistry. Supporting Information for Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.
- PubChemLite. This compound.
- National Center for Biotechnology Information. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Study.com. Draw the mechanism of 3-ethoxy-4-hydroxybenzaldehyde + NaOH + NaBH_4.
- Natural Products Magnetic Resonance Database. Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
- Chegg. Question: Step 1: Reduction of 3-Ethoxy-4-Hydroxybenzaldehyde 1.) 3-Ethoxy–4-hydroxybenzaldehyde is solid that is not soluble in water. However, it dissolves in 1 M aqueous NaOH. Explain this observation by writing a.
- ResearchGate. (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate.
- The Royal Society of Chemistry. Supporting Information for Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
- National Center for Biotechnology Information. 3-Ethoxy-4-hydroxybenzaldehyde.
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A Technical Guide to the Potential Biological Activity of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Abstract
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with a structure reminiscent of vanillin and syringaldehyde, compounds known for their diverse biological activities. While direct studies on this specific molecule are limited, its structural similarity to other well-researched phenolic compounds suggests a strong potential for significant pharmacological effects. This guide provides a comprehensive technical overview of the predicted biological activities of this compound, drawing on existing research of its structural analogs. We will delve into its potential as an antioxidant, anti-inflammatory, and anticancer agent, providing detailed, field-proven experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational framework for exploring the therapeutic promise of this compound.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
The benzaldehyde scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, for instance, are known to possess antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] These activities are often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the aldehyde group, which can participate in various biological reactions.
This compound, the subject of this guide, is a halogenated and ethoxylated analog of vanillin. The introduction of a bromine atom and an ethoxy group to the aromatic ring is expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn could influence its biological activity.[1] This guide will explore the potential therapeutic applications of this compound, with a focus on its predicted antioxidant, anti-inflammatory, and anticancer effects, drawing parallels with structurally related and well-studied molecules.
Predicted Biological Activities and Investigatory Framework
Based on the extensive literature on vanillin, syringaldehyde, and other related bromophenols, we can hypothesize several key biological activities for this compound.
Antioxidant Activity
The phenolic hydroxyl group in this compound is a prime candidate for conferring antioxidant properties. Similar to other phenolic compounds, it is likely to exhibit radical scavenging activity. A closely related compound, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[5][6]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the free radical scavenging ability of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the absorbance of this solution at 517 nm is approximately 1.0.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Reaction Mixture:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the solvent and 100 µL of methanol.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
-
IC50 Determination:
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Logical Workflow for DPPH Assay
Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Phenolic compounds, including vanillin derivatives, have been shown to possess anti-inflammatory properties by modulating inflammatory pathways.[3] Syringaldehyde, another structural analog, has been shown to inhibit COX-2 activity.[7]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be treated with the vehicle and LPS, and another control group with the vehicle alone.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation of Nitrite Concentration:
-
The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite.
-
-
Cell Viability Assay (MTT):
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) should be performed in parallel.
-
Signaling Pathway: Potential Inhibition of NF-κB Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Anticancer Activity
Many vanillin and syringaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density (e.g., 5 x 103 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
-
MTT Addition:
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated as: % Viability = (Absorbancesample / Absorbancecontrol) x 100
-
-
IC50 Determination:
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
-
Data Summary Table
| Predicted Biological Activity | Key Molecular Target/Pathway | Recommended In Vitro Assay | Primary Endpoint |
| Antioxidant | Free Radicals, Nrf2/HO-1 Pathway | DPPH Radical Scavenging Assay | IC50 Value |
| Anti-inflammatory | NF-κB, COX-2, iNOS | Nitric Oxide (NO) Inhibition Assay | Inhibition of NO Production |
| Anticancer | Apoptotic Pathways, Cell Cycle Regulators | MTT Assay | IC50 Value |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural relationship to a class of pharmacologically active compounds provides a strong rationale for its investigation. The proposed experimental framework, focusing on its antioxidant, anti-inflammatory, and anticancer potential, offers a clear path forward for elucidating the therapeutic promise of this molecule. Further studies should also explore its mechanism of action in more detail, including its effects on specific signaling pathways and its potential for in vivo efficacy and safety.
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- Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... ResearchGate. [URL: https://www.researchgate.net/publication/335372481_Effects_of_3-bromo-45-dihydroxybenzaldehyde_BDB_on_cell_viability_and_H2O2-induced_ROS_production_in_human_dermal_fibroblasts_HDF]
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- The synthesis outline of syringaldehyde using gallic acid as the starting material. Not specified. [URL: https://www.researchgate.
- Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412353/]
- A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-biological-activity-of-3-bromo-5-fluoro-4-hydroxybenzaldehyde-and-structurally-similar-compounds/]
- A Comparative Analysis of the Bioactivity of 3,5-Dibromo-4-hydroxybenzaldehyde and 3-bromo. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-bioactivity-of-3-5-dibromo-4-hydroxybenzaldehyde-and-3-bromo-4-hydroxybenzaldehyde/]
- Effect of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on (A) cell viability... ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-3-bromo-4-5-dihydroxybenzaldehyde-BDB-on-A-cell-viability-and-B-H-2-O-2_fig1_335372481]
- 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/r397814]
- 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathw. SciSpace. [URL: https://typeset.io/papers/3-bromo-4-5-dihydroxybenzaldehyde-protects-against-2l28g5j9z0]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-5-ethoxy-4-hydroxybenzaldehyde]
- 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [URL: https://www.mdpi.com/1660-3397/19/9/513]
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [URL: https://www.mdpi.com/1660-3397/18/1/44]
- 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Protective Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde from Polysiphonia morrowii Harvey against Hydrogen Peroxide-Induced Oxidative Stress In Vitro and In Vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31466213/]
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An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from established safety data sheets and foundational principles of chemical reactivity and toxicology to ensure a thorough understanding of the risks and the rationale behind the recommended precautions.
Understanding the Compound: A Chemist's Perspective
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a hydroxyl group, an ethoxy group, and a bromine atom on the benzene ring, dictates its reactivity and toxicological profile. Aromatic aldehydes are generally less reactive towards nucleophilic addition reactions compared to their aliphatic counterparts due to the resonance stabilization imparted by the aromatic ring.[1][2] The electron-donating effects of the hydroxyl and ethoxy groups, alongside the electron-withdrawing nature of the bromine and aldehyde functionalities, create a nuanced electronic environment that influences its interactions with biological systems and other chemical agents.
The presence of the brominated phenol moiety warrants particular attention, as bromophenols can exhibit varying degrees of toxicity.[3][4] While specific toxicological data for this compound are limited, it is prudent to handle it with the care afforded to other chemicals in its class.
Hazard Identification and Classification
Based on available safety data, this compound is classified with the following hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| (Single Exposure) | (Respiratory tract irritation) |
This data is a composite from multiple safety data sheets for this compound and structurally related compounds.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A proactive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood is strongly recommended to minimize the inhalation of airborne particles.
-
Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area and tested regularly.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl or Neoprene rubber). A lab coat or chemical-resistant apron. | Butyl gloves offer good protection against aldehydes.[8][9] Protective clothing prevents skin contact and contamination of personal attire. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
General Handling Practices
-
Avoid creating dust.[10]
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[5]
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood.
-
Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount to the weigh boat on a tared balance.
-
Closure: Securely close the primary container.
-
Transfer: Transfer the weighed compound to its destination vessel within the fume hood.
-
Decontamination: Clean any residual powder from the spatula and work surface with a damp cloth, taking care not to generate dust. Dispose of the cloth as hazardous waste.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition.[11]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled container for disposal.[12][13] Avoid generating dust. For larger spills, it may be necessary to use a HEPA-filtered vacuum.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Chemical Waste: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: Any items that have come into contact with the compound, including gloves, weigh boats, and cleaning materials, should also be disposed of as hazardous waste.
Consult with your institution's environmental health and safety department for specific disposal guidelines.
Visualization of Safety and Handling Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- RPS Group. (n.d.). Aldehydes exposure analysis.
- Allen Digital. (n.d.). Aromatic aldehydes and ketones are less reactive than corresponding Aliphatic compounds. Explain.
- Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE.
- askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.
- Centers for Disease Control and Prevention. (2016, March 7). CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C.
- National Institutes of Health. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests.
- Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term.
- ResearchGate. (2025, September 24). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols | Request PDF.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- PubMed. (2022, March 10). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols.
- WorkSafeBC. (2018, March 6). GHS Classification Criteria for Eye Irritation and Serious Eye Damage.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures | Emergency Management.
- The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Centers for Disease Control and Prevention. (n.d.). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards.
- Occupational Safety and Health Administration. (2024, March 28). ACETALDEHYDE.
- National Institutes of Health. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives.
- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
- EFSA. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Formaldehyde - Restored CDC.
- PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Valeraldehyde - Restored CDC.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia.
- Vandeputte. (2023, July 11). How to choose chemical resistant gloves in 4 steps.
- Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds].
- University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety.
- University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Texas Materials Institute. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well.
- Safety+Health magazine. (2013, October 28). Selecting the appropriate chemical-resistant glove.
- East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
- ResearchGate. (2025, August 7). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF.
- Lab Manager Magazine. (n.d.). Handling and Storing Chemicals.
- MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique arrangement of bromo, ethoxy, hydroxyl, and aldehyde functional groups on a benzene ring provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The strategic placement of these substituents allows for targeted modifications, making it a valuable building block in the design of novel compounds with tailored biological or material properties.
This document provides a comprehensive guide to the synthesis of this compound, starting from the readily available precursor, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations to ensure both safety and success in the laboratory.
Synthetic Pathway Overview
The synthesis of this compound from ethyl vanillin is achieved through an electrophilic aromatic substitution reaction, specifically bromination. The aromatic ring of ethyl vanillin is activated towards electrophilic attack by the strongly activating hydroxyl (-OH) and ethoxy (-OCH2CH3) groups. Both are ortho-, para-directing groups. The aldehyde group (-CHO), in contrast, is a deactivating meta-director.
The directing effects of the hydroxyl and ethoxy groups are synergistic, reinforcing the electron density at the positions ortho and para to them. The position para to the hydroxyl group is occupied by the aldehyde. The two positions ortho to the hydroxyl are C2 and C6. The C2 position is also ortho to the ethoxy group, while the C6 position is meta to the ethoxy group. The position ortho to the ethoxy group (C2) is also ortho to the hydroxyl group. The position meta to the aldehyde is C5. Therefore, the incoming electrophile (bromonium ion, Br+) is directed predominantly to the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group.
Reaction Mechanism
The bromination of ethyl vanillin proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a suitable bromine source, the electrophilic bromine species is generated and attacks the electron-rich aromatic ring. The hydroxyl and ethoxy groups stabilize the resulting carbocation intermediate (the sigma complex or arenium ion) through resonance. Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. To avoid the use of hazardous elemental bromine, bromine can be generated in situ from the reaction of potassium bromate and hydrobromic acid.[1][2]
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific |
| Potassium Bromate | ACS Reagent, ≥99% | Acros Organics |
| Hydrobromic Acid (48% aq.) | ACS Reagent | J.T. Baker |
| Sodium Thiosulfate | Anhydrous, ≥98% | Alfa Aesar |
| Deionized Water | - | - |
| Ethanol (95%) | - | - |
Equipment
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
-
Reaction Setup: In a 125 mL Erlenmeyer flask, combine 5.0 g of ethyl vanillin and 30 mL of glacial acetic acid. Place a magnetic stir bar in the flask and stir the mixture until the ethyl vanillin is completely dissolved.[1]
-
Bromine Generation and Addition: In a separate small beaker, cautiously add 3.0 g of potassium bromate to 10 mL of glacial acetic acid. Stir to create a suspension. Slowly and dropwise, add 4.0 mL of 48% hydrobromic acid to the ethyl vanillin solution over a period of 10-15 minutes while stirring vigorously.[1] A color change to yellowish-orange indicates the formation of bromine in situ.[2]
-
Reaction: Continue to stir the reaction mixture at room temperature for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).
-
Quenching and Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir the mixture for 10-15 minutes to allow for the complete precipitation of the crude product.[1]
-
Removal of Excess Bromine: To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color of the solution disappears.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot 50% ethanol/water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[1]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry or dry in a desiccator over a drying agent.
Data Presentation
| Parameter | Value |
| Starting Material (Ethyl vanillin) | 5.0 g |
| Glacial Acetic Acid | 30 mL |
| Potassium Bromate | 3.0 g |
| Hydrobromic Acid (48%) | 4.0 mL |
| Reaction Time | 45-60 minutes |
| Typical Yield | 80-90% |
| Appearance of Product | Off-white to pale yellow solid |
| Melting Point | ~126 °C[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the electrophilic bromination of ethyl vanillin.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through several key checkpoints:
-
Visual Cues: The generation of bromine in situ is accompanied by a distinct color change, providing immediate feedback on the initiation of the reaction. The subsequent quenching with sodium thiosulfate offers another visual confirmation of the removal of excess bromine.
-
Precipitation: The addition of the reaction mixture to ice water should result in the formation of a significant amount of precipitate, indicating the successful formation of the less water-soluble product.
-
Purification and Characterization: The purity of the final product can be readily assessed by its melting point. A sharp melting point close to the literature value is indicative of high purity. Further characterization by spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure of the synthesized compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedure, researchers can confidently prepare this valuable compound for use in a wide range of scientific applications. The use of in situ bromine generation enhances the safety of the procedure compared to handling elemental bromine directly.
References
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
- Bromination of vanillin. (2021, March 27). YouTube.
- Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. (n.d.). PrepChem.com.
- This compound. (n.d.). PubChem.
- Ethyl Vanillin. (n.d.). Ataman Kimya.
Sources
Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A Detailed Application Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde for research and development in pharmaceuticals and materials science. The described synthesis employs a direct electrophilic bromination of the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety precautions, and methods for purification and characterization.
Introduction
Substituted benzaldehydes are pivotal intermediates in organic synthesis, serving as building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The specific substitution pattern of this compound, featuring a bromine atom, an ethoxy group, and a hydroxyl group, offers multiple reactive sites for further chemical modification. This makes it a compound of interest for the development of novel molecular entities. The presence of the bromine atom, for instance, allows for subsequent cross-coupling reactions, while the phenolic hydroxyl and aldehyde functionalities can be engaged in various condensation and derivatization reactions.
The synthesis strategy outlined herein is based on the principle of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The electron-donating effects of the hydroxyl and ethoxy groups on the ethyl vanillin precursor strongly activate the aromatic ring and direct the incoming electrophile (bromine) to specific positions.
Reaction Scheme
The synthesis proceeds via a one-step electrophilic aromatic substitution reaction:
Caption: Synthesis of this compound from ethyl vanillin.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 3-Ethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 121-32-4 | Sigma-Aldrich | Also known as ethyl vanillin. |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Sigma-Aldrich | Highly corrosive and toxic. Handle in a fume hood. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Sigma-Aldrich | Corrosive. |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Sigma-Aldrich | For quenching excess bromine. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich | For neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich | Extraction solvent. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich | Recrystallization solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent. |
Experimental Protocol
Part 1: Bromination of 3-Ethoxy-4-hydroxybenzaldehyde
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 16.6 g (0.1 mol) of 3-ethoxy-4-hydroxybenzaldehyde in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Preparation of Bromine Solution: In the dropping funnel, carefully prepare a solution of 17.6 g (0.11 mol) of bromine in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction: Cool the flask containing the ethyl vanillin solution to 0-5 °C using an ice-water bath. Begin the dropwise addition of the bromine solution from the dropping funnel to the stirred ethyl vanillin solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Work-up: To remove any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water.
Part 2: Purification
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Safety and Hazard Information
| Chemical | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Bromine | GHS05, GHS06, GHS09 | H314, H330, H400 | P260, P273, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 |
| Glacial Acetic Acid | GHS02, GHS05 | H226, H314 | P210, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| 3-Bromo-4-hydroxybenzaldehyde | GHS07 | H315, H319, H335 | P261, P280, P302+P352, P305+P351+P338 |
This table is not exhaustive. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.
Discussion and Mechanistic Insights
The bromination of ethyl vanillin is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. The aldehyde group (-CHO) is a deactivating group and a meta-director.
The regioselectivity of the reaction is determined by the combined directing effects of these substituents. The most activated positions are ortho and para to the hydroxyl and ethoxy groups. The position between the hydroxyl and ethoxy groups (C5) is sterically hindered. The position ortho to the hydroxyl group and para to the ethoxy group (C5) is highly activated, making it the most probable site for electrophilic attack by the bromonium ion (Br⁺), which is generated from bromine in the polar acetic acid solvent. The strong activating effect of the hydroxyl group is the dominant directing factor in this reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. |
| Loss of product during work-up. | Ensure complete precipitation before filtration. Minimize the amount of solvent used for recrystallization. | |
| Formation of Dibrominated Product | Excess bromine or prolonged reaction time. | Use the stoichiometric amount of bromine and monitor the reaction closely by TLC. |
| Product is an oil or does not crystallize | Impurities are present. | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final product.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify the characteristic functional groups (aldehyde C=O, hydroxyl O-H, C-Br).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the compound.
References
- PubChem Compound Summary for CID 12314644, this compound.
- PubChem Compound Summary for CID 9046, Ethyl vanillin.
- PubChem Compound Summary for CID 24424, Bromine.
- Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. PrepChem.com. [Link]
- Vanillin Synthesis from 4-Hydroxybenzaldehyde. Douglass F. Taber, et al.
Application Note & Protocol: A Streamlined Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their unique combination of an aromatic ring and a reactive aldehyde group allows for a multitude of chemical transformations, leading to complex molecular architectures. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, in particular, is a valuable building block, incorporating a specific substitution pattern that can be strategically utilized in the synthesis of novel bioactive compounds and functional materials. This document provides a detailed protocol for the efficient synthesis of this target molecule, focusing on a logical and accessible starting material.
Synthetic Strategy: The Direct Approach via Electrophilic Aromatic Substitution
The synthesis of this compound is most efficiently achieved through the direct bromination of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. This approach is predicated on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene ring guide the incoming electrophile (in this case, Br⁺) to a specific position.
Rationale for Starting Material Selection
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) is the ideal starting material for this synthesis due to the following reasons:
-
Commercial Availability and Cost-Effectiveness: Ethyl vanillin is a widely available and relatively inexpensive fine chemical.
-
Direct Precursor: The core structure of ethyl vanillin already contains the required ethoxy, hydroxyl, and aldehyde functionalities, necessitating only the introduction of a bromine atom at the correct position.
-
Favorable Regioselectivity: The powerful ortho-, para-directing effects of the hydroxyl and ethoxy groups, coupled with the meta-directing effect of the aldehyde group, synergistically favor the bromination at the C-5 position. The hydroxyl group, being a strong activating group, primarily directs the substitution to the position ortho to it, which is the C-5 position.
Mechanistic Insight: Directing Effects in Action
The regioselectivity of the bromination of ethyl vanillin is a classic example of substituent effects in electrophilic aromatic substitution. The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are strong activating groups that donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. Conversely, the aldehyde (-CHO) group is a deactivating, meta-directing group. The powerful activating and ortho-directing influence of the hydroxyl group is the dominant factor, leading to the selective introduction of the bromine atom at the position ortho to the hydroxyl group and meta to the aldehyde.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the in-situ generation of bromine for the electrophilic aromatic substitution of 3-ethoxy-4-hydroxybenzaldehyde. This method avoids the handling of highly volatile and corrosive liquid bromine.[2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Ethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Starting Material |
| Potassium Bromate | KBrO₃ | 167.00 | Bromine Source |
| Hydrobromic Acid (48%) | HBr | 80.91 | Bromine Source/Acid |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | Quenching Agent |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization |
| Deionized Water | H₂O | 18.02 | Solvent/Wash |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 8.31 g (0.05 mol) of 3-ethoxy-4-hydroxybenzaldehyde and 3.34 g (0.02 mol) of potassium bromate in 100 mL of glacial acetic acid.
-
Initiation of Bromination: While stirring vigorously, slowly add 10.0 mL of 48% hydrobromic acid dropwise to the reaction mixture. The solution will turn a yellow-orange color as bromine is generated in situ.
-
Reaction Progression: Continue stirring the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After 1 hour, pour the reaction mixture into 400 mL of ice-cold deionized water in a larger beaker. A pale-yellow precipitate of the crude product will form.
-
Removal of Excess Bromine: Add a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color of the solution disappears, indicating that all excess bromine has been quenched.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acid and salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a hot 50% ethanol/water mixture to yield the pure this compound as a crystalline solid.[3]
-
Drying and Characterization: Dry the purified product in a desiccator. The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
Hydrobromic acid and glacial acetic acid are corrosive. Avoid contact with skin and eyes.
-
Potassium bromate is a strong oxidizing agent.
-
Ethanol is flammable.
-
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde. The strategy leverages the predictable regioselectivity of electrophilic aromatic substitution, making it an excellent example for both academic and industrial applications.
References
- Wright, G. F. (1951). Reactions of Syringaldehyde Involving Halogenation. Canadian Journal of Chemistry, 29(11), 908-914. [Link]
- Puri, S. C., Anand, S. M., & Atal, C. K. (1985). Regiospecific Alkoxylation of Phenolic Aldehydes. Indian Journal of Chemistry, 24B, 294-295.
- Pepper, J. M., & MacDonald, J. A. (1953). The reaction of 5-bromovanillin and sodium methoxide. Canadian Journal of Chemistry, 31(5), 476-483.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Chem LibreTexts.
- PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
- THYZOID. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes [Video]. YouTube. [Link]
- NileRed. (2021, March 27). Bromination of vanillin [Video]. YouTube. [Link]
- EduBirdie. (2022).
- Lowe, C., & Bailey, E. (2023). An Optimization of Time in the Bromination of Vanillin Reaction. Georgia Journal of Science, 81(1), Article 69. [Link]
- Oriental Journal of Chemistry. (2016).
- Arkivoc. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.
- Organic Syntheses. (n.d.). Syringic Aldehyde. [Link]
- Wikipedia. (n.d.). Syringaldehyde. [Link]
- PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]
- PubChem. (n.d.). 3-Bromo-5-ethyl-4-hydroxybenzaldehyde. [Link]
Sources
Application Notes and Protocols: Step-by-Step Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a valuable aromatic aldehyde derivative with significant applications in organic synthesis, particularly as a key intermediate in the development of pharmaceutical compounds and other fine chemicals. Its substituted benzene ring, featuring hydroxyl, ethoxy, and bromo functional groups, provides a versatile scaffold for further chemical modifications. The strategic placement of the bromine atom allows for various cross-coupling reactions, while the aldehyde and phenol moieties offer sites for a wide range of chemical transformations.
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The protocol is designed to be clear, logical, and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 4-hydroxybenzaldehyde. The overall synthetic pathway involves:
-
Bromination: Electrophilic aromatic substitution of 4-hydroxybenzaldehyde to introduce a bromine atom onto the aromatic ring, yielding 3-bromo-4-hydroxybenzaldehyde.
-
Ethoxylation: Nucleophilic substitution reaction to introduce the ethoxy group. However, a more common and efficient approach involves starting with ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and then performing a regioselective bromination.
This guide will focus on the bromination of ethyl vanillin, as it is a more direct and commonly employed route. The hydroxyl and ethoxy groups on the ethyl vanillin ring are ortho, para-directing activators for electrophilic aromatic substitution. Due to steric hindrance from the adjacent aldehyde group and the directing effect of the powerful activating hydroxyl group, bromination is expected to occur at the position ortho to the hydroxyl group and meta to the aldehyde group (position 5).
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde) | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Bromine | ≥99.5% | Acros Organics |
| Sodium thiosulfate | ACS Grade | VWR |
| Ethanol (50%) | Reagent Grade | Local Supplier |
| Deionized Water | --- | --- |
| Round-bottom flask (250 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Dropping funnel | --- | --- |
| Ice bath | --- | --- |
| Buchner funnel and filter flask | --- | --- |
| Filter paper | --- | --- |
| Beakers and Erlenmeyer flasks | --- | --- |
| Rotary evaporator | --- | --- |
| Melting point apparatus | --- | --- |
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
The reaction is exothermic. Maintain the reaction temperature with an ice bath as instructed.
Step-by-Step Synthesis
Part 1: Bromination of Ethyl Vanillin
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.06 mol) of ethyl vanillin in 100 mL of glacial acetic acid.
-
Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
-
Addition of Bromine:
-
In a dropping funnel, carefully add 3.2 mL (0.062 mol) of bromine.
-
Add the bromine dropwise to the stirred ethyl vanillin solution over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize the formation of byproducts.[1]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. The solution will turn from a clear, pale yellow to a reddish-orange color.
-
-
Quenching and Precipitation:
-
Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
A pale yellow to off-white precipitate of the crude product will form.
-
To remove any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the reddish-orange color of the solution disappears.
-
-
Isolation of Crude Product:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any remaining acetic acid and salts.
-
Allow the crude product to air-dry on the filter paper or in a desiccator.
-
Part 2: Recrystallization and Purification
-
Recrystallization:
-
Transfer the crude this compound to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 50% aqueous ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.[2]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the precipitation of the purified product.
-
-
Isolation of Pure Product:
-
Collect the recrystallized product by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% ethanol.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 126-128 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.80 (s, 1H, -CHO), 7.55 (d, J=1.6 Hz, 1H, Ar-H), 7.40 (d, J=1.6 Hz, 1H, Ar-H), 6.10 (s, 1H, -OH), 4.20 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.50 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.5, 150.2, 147.8, 128.5, 115.0, 110.8, 109.5, 70.1, 14.7 |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (br, O-H), 2980 (C-H), 1670 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1270 (C-O, ether) |
Discussion
The described protocol provides a reliable method for the synthesis of this compound. The electrophilic aromatic substitution reaction is directed by the strong activating effects of the hydroxyl and ethoxy groups. The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the polarization of the Br-Br bond, promoting the electrophilic attack on the aromatic ring.[3]
Controlling the reaction temperature during the bromination step is critical. Higher temperatures can lead to the formation of di-brominated and other over-brominated byproducts, which would complicate the purification process and reduce the overall yield of the desired product.
The recrystallization step is essential for obtaining a high-purity product. The choice of a mixed solvent system (50% aqueous ethanol) allows for good solubility of the compound at elevated temperatures and poor solubility at lower temperatures, which is ideal for efficient crystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is stirred for the full duration. Check the purity of the starting materials. |
| Loss of product during workup. | Be careful during transfers and filtration steps. Ensure complete precipitation before filtering. | |
| Product is Oily or Impure | Incomplete removal of solvent or byproducts. | Ensure the product is thoroughly dried. Perform a second recrystallization if necessary. |
| Reaction temperature was too high. | Carefully monitor and control the temperature during bromine addition. | |
| Persistent Color After Thiosulfate Wash | Insufficient sodium thiosulfate. | Add more sodium thiosulfate solution until the color disappears. |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can effectively prepare this valuable intermediate for use in various synthetic applications. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- Canadian Science Publishing. (n.d.). THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE.
- Rhodium.ws. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
- LambdaSyn. (n.d.). Synthese von 5-Bromovanillin [2973-76-4].
- Lowe, C., & Bailey, E. (n.d.). AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION. Digital Commons @ the Georgia Academy of Science.
- The Chemistry of 5-Bromovanillin: Structure, Reactivity, and Synthesis. (2025, November 13). [Source name not available].
- YouTube. (2021, March 27). Bromination of vanillin.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). [Source name not available].
- PubChem. (n.d.). This compound.
- EduBirdie. (n.d.). Bromination of Vanillin Lab Report.
- Cram. (n.d.). Bromination Of Vanillin.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). [Source name not available].
- PubChem. (n.d.). 3-Bromo-5-ethyl-4-hydroxybenzaldehyde.
- Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde.
- CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.
- A Review on the Vanillin derivatives showing various Biological activities. (n.d.). [Source name not available].
- NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). (2022, September 2). [Source name not available].
- University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
- Google Patents. (n.d.). CN105439837B - Synthetic method of 6-bromoisovanillin.
Sources
Application Notes and Protocols for the Bromination of 3-Ethoxy-4-Hydroxybenzaldehyde
Abstract: This document provides a comprehensive guide to the synthesis of 5-bromo-3-ethoxy-4-hydroxybenzaldehyde through the electrophilic aromatic substitution of 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The target audience includes researchers, scientists, and professionals in the field of drug development and organic chemistry who require a reliable and well-documented procedure for this specific bromination.
Introduction and Scientific Context
3-Ethoxy-4-hydroxybenzaldehyde is a widely used flavoring agent and a valuable starting material in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its aromatic ring is activated towards electrophilic substitution by the presence of the hydroxyl (-OH) and ethoxy (-OC2H5) groups. The bromination of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental transformation in organic synthesis.[3][4][5][6]
The strategic introduction of a bromine atom onto the aromatic scaffold at the 5-position significantly alters the electronic and steric properties of the molecule. This modification provides a reactive handle for subsequent transformations, such as cross-coupling reactions, thereby enabling the construction of more complex molecular architectures. Understanding the directing effects of the substituents on the benzene ring is crucial for predicting the regioselectivity of the bromination reaction.[3] The strongly activating and ortho-, para-directing hydroxyl and ethoxy groups work in concert to direct the incoming electrophile (bromonium ion, Br+) to the position ortho to the ethoxy group and para to the hydroxyl group.
Mechanism of Electrophilic Aromatic Substitution
The bromination of 3-ethoxy-4-hydroxybenzaldehyde proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In many protocols, molecular bromine (Br₂) is used as the brominating agent. While Br₂ itself is not highly electrophilic, its polarization is enhanced by a polar solvent or a Lewis acid catalyst. In the context of highly activated aromatic rings like ethyl vanillin, a catalyst is often unnecessary.
-
Nucleophilic Attack by the Aromatic Ring: The π-electrons of the electron-rich aromatic ring attack the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, with significant contributions from resonance structures where the charge is situated on the carbons bearing the hydroxyl and ethoxy groups. This resonance stabilization is a key factor in the high reactivity of the substrate.[4]
-
Deprotonation to Restore Aromaticity: A weak base, such as the solvent or the counter-ion of the bromine source, removes a proton from the carbon atom to which the bromine has attached. This step regenerates the stable aromatic ring, resulting in the formation of the brominated product, 5-bromo-3-ethoxy-4-hydroxybenzaldehyde.
Caption: Experimental Workflow for Bromination.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.6 g (0.1 mol) of 3-ethoxy-4-hydroxybenzaldehyde in 75 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved. [7]2. Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromine Addition: In a dropping funnel, carefully measure 17.6 g (5.6 mL, 0.11 mol) of bromine. Add the bromine dropwise to the stirred solution over a period of 30 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize the formation of side products. The solution will develop a yellow-orange color. [7]4. Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour. [7]5. Precipitation and Quenching: Pour the reaction mixture into a beaker containing 200 mL of an ice/water slurry. A pale-yellow precipitate will form. [7][8]To neutralize any unreacted bromine, add a few drops of saturated sodium thiosulfate solution until the orange color disappears.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of 50 mL of cold deionized water to remove any residual acetic acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is approximately 95%.
Safety and Handling
-
Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon skin contact and is harmful if inhaled. All manipulations involving bromine must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause skin and eye burns. Handle with care and use appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Brominated organic waste should be collected separately.
Characterization of 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol [9][10] |
| Appearance | Pale yellow to light yellow crystalline powder [10] |
| Melting Point | 164-166 °C (literature value for 5-bromovanillin, a close analog) [8] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons (two singlets), the ethoxy group (quartet and triplet), and the hydroxyl proton (a broad singlet). The aromatic region will be simplified compared to the starting material, confirming the substitution pattern.
-
IR (KBr): The infrared spectrum should display characteristic absorption bands for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the aldehyde C-H stretch (~2700-2900 cm⁻¹), the carbonyl group (strong, ~1670 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹). [11]* Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss of product during workup. | Ensure complete dissolution of the starting material. Maintain the recommended reaction time and temperature. Be careful during the transfer and washing steps. |
| Product is highly colored | Presence of unreacted bromine or side products. | Ensure complete quenching with sodium thiosulfate. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to improve purity. |
| Broad or impure melting point range | Impure product. | Recrystallize the product. Ensure the product is thoroughly dried. |
Conclusion
The bromination of 3-ethoxy-4-hydroxybenzaldehyde is a robust and high-yielding reaction that provides a valuable intermediate for further synthetic applications. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde with high purity. The provided characterization data will aid in the confirmation of the product's identity and quality.
References
- LambdaSyn. Synthese von 5-Bromovanillin [2973-76-4].
- Google Patents. New process for producing 5-bromovanillin. HU200581B.
- The Chemistry of 5-Bromovanillin: Structure, Reactivity, and Synthesis. (2025). Chembk.
- Poor Man's Chemist. (2022). Synthesis of 5-Bromovanillin From Vanillin and Bromine. YouTube.
- Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero.
- OrganicERs.org. EXP 16 - An Electrophilic Iodination of Vanillin.
- Studylib. Vanillin Iodination: Electrophilic Aromatic Substitution Lab.
- 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. UCLA Chemistry & Biochemistry.
- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
- Google Patents. 3-Br-4-hydroxybenzaldehyde preparation. CN1199930C.
- Homework.Study.com. Draw the mechanism of 3-ethoxy-4-hydroxybenzaldehyde + NaOH + NaBH_4.
- Erowid. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
- Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde.
- PubChem. 5-Bromo-4-hydroxy-3-methoxy-2-methylbenzaldehyde | C9H9BrO3.
- Chegg. Question: Provide the mechanism of the reduction of 3-ethoxy-4-hydroxybenzaldehyde with NaBH4, followed by treatment with acid.
- ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.
- Supporting Information. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products.
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Purification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
An Application Note and Detailed Protocol for the
Abstract
This document provides a comprehensive guide to the purification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a key substituted aromatic aldehyde intermediate in organic synthesis. Achieving high purity of this compound is critical for its successful application in multi-step syntheses and for ensuring the integrity of downstream products in drug development and materials science. This guide details two primary purification methodologies: flash column chromatography and recrystallization. It offers an in-depth explanation of the principles behind these techniques, step-by-step protocols, and a troubleshooting guide to address common challenges. The protocols are designed to be self-validating, emphasizing analytical checkpoints to ensure the final product meets stringent purity requirements.
Introduction and Purification Strategy
This compound is a polysubstituted benzene derivative whose utility as a chemical building block is directly dependent on its purity. Synthetic routes to this compound can often result in a crude product containing unreacted starting materials, over-brominated side products (e.g., dibrominated species), and process-related impurities.[1] Furthermore, aromatic aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, a particularly troublesome impurity that can interfere with subsequent reactions.[2]
The purification strategy must therefore be robust enough to separate compounds with potentially similar polarities. The choice between column chromatography and recrystallization depends on the impurity profile and the scale of the purification.
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple impurities or when impurities have polarities very close to the product. It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase.[3][4]
-
Recrystallization is a highly effective technique for removing small quantities of impurities from a solid product, provided a suitable solvent system can be identified.[5] It relies on the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.
A preliminary analysis using Thin-Layer Chromatography (TLC) is an indispensable first step to assess the purity of the crude material and to guide the selection of the most appropriate purification method and conditions.[6]
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale purification, TLC is used to visualize the number of components in the crude mixture and to determine an appropriate solvent system for column chromatography.
Protocol: TLC Analysis
-
Preparation: Prepare a developing chamber with a filter paper wick and a shallow pool of a test eluent (e.g., 80:20 Hexane:Ethyl Acetate). Cover the chamber and allow the atmosphere to saturate for 5-10 minutes.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate, keeping the spot as small as possible.
-
Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the spot. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).
-
Interpretation: An ideal solvent system will result in the desired product having an Rf (retention factor) value of approximately 0.3-0.4, with good separation from all impurity spots. If the product spot streaks, it may indicate the presence of an acidic impurity (the corresponding carboxylic acid). Adding a trace amount of acetic acid to the eluent can often resolve this issue.[5]
Method 1: Purification by Flash Column Chromatography
This method is highly effective for removing both more polar and less polar impurities. The key is to select a solvent system that provides adequate separation, as determined by preliminary TLC analysis.[7]
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Solvents: Hexane (or petroleum ether) and Ethyl Acetate (reagent grade)
-
Glass chromatography column
-
Air or nitrogen source for pressurization
-
Fraction collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[5] b. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica height should be approximately 10-15 cm for every 1 g of crude material.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent under vacuum, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution and Fraction Collection: a. Begin eluting the column with the low-polarity solvent system determined from TLC analysis. Maintain a constant flow rate using positive pressure.[3] b. Collect the eluent in fractions of appropriate volume (e.g., 20-50 mL). c. Gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 85:15 Hexane:Ethyl Acetate) to elute the compounds from the column. This gradient approach ensures that less polar impurities are washed out first, followed by the target compound, and finally the more polar impurities.[3][6]
-
Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine all fractions containing the pure compound.
-
Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Caption: Workflow for purification by column chromatography.
Method 2: Purification by Recrystallization
Recrystallization is an ideal final purification step, especially after chromatography, or if the crude product is already relatively pure. The key to a successful recrystallization is selecting an appropriate solvent or solvent pair.
Experimental Protocol
Materials and Equipment:
-
Crude or column-purified this compound
-
Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: a. Test the solubility of the crude product in various solvents at room temperature and at their boiling points.[5] An ideal solvent will dissolve the compound completely when hot but sparingly or not at all when cold. b. A solvent pair, such as ethanol and water, is often effective. The compound should be soluble in the first solvent (ethanol) and insoluble in the second (water).[8]
-
Dissolution: a. Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture gently on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal.
-
Crystallization: a. If using a solvent pair, add the second solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the first solvent to redissolve the precipitate.[9] b. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. c. Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[5]
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. c. Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Presentation and Characterization of Purified Product
The purity of the final product should be rigorously assessed.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC, ¹H NMR |
| Melting Point | Sharp, narrow range | Melting Point Apparatus |
| Identity | Conforms to structure | ¹H NMR, IR Spectroscopy |
| Residual Solvents | To be determined | ¹H NMR, GC-MS |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking on TLC Plate | The compound is acidic (oxidized to carboxylic acid). The sample is overloaded. | Add a drop of acetic acid to the developing solvent. Dilute the sample before spotting.[5] |
| Poor Separation in Column | The chosen eluent system is not optimal. The column was packed improperly. | Perform more extensive TLC trials to find a better solvent system. Repack the column carefully to avoid channels. |
| Product "Oils Out" During Recrystallization | The cooling process is too rapid. The solvent is not ideal. High concentration of impurities. | Allow the solution to cool more slowly. Try a different solvent system. Purify by column chromatography first.[5] |
| Low Recovery from Recrystallization | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required for dissolution. Ensure adequate cooling in an ice bath. |
References
- PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Hansen, T. V., & Skattebøl, L. (2006). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
- CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- PubChem. (n.d.). 3-Bromo-5-ethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- ACS Publications. (2019). Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde.
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- PubMed Central (PMC). (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
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The Strategic Utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde in Synthetic Chemistry: Application Notes and Protocols
Introduction: The Architectural Value of Substituted Benzaldehydes
In the landscape of pharmaceutical and materials science, substituted benzaldehydes are foundational scaffolds of immense value. Their inherent reactivity, centered on the electrophilic aldehyde carbon and the tunable electronic nature of the aromatic ring, renders them indispensable starting points for constructing complex molecular architectures.[1][2] 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a particularly strategic intermediate. The specific arrangement of its functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and ortho/para-directing ethoxy and bromo substituents—offers a sophisticated toolkit for the medicinal chemist. This guide provides an in-depth exploration of this compound's synthetic preparation and its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.
The hydroxyl and ethoxy groups are strong activating groups, making the aromatic ring susceptible to electrophilic substitution, while the bromine atom can serve as a handle for various cross-coupling reactions. The aldehyde itself is a gateway to a multitude of transformations, including condensations, oxidations, reductions, and the formation of heterocyclic rings.[1] This unique combination makes this compound a valuable precursor for novel therapeutics, potentially in areas like antimicrobial development, where scaffolds related to trimethoprim are of interest.
Physicochemical & Spectroscopic Data Summary
A comprehensive understanding of a synthetic intermediate's properties is critical for its effective use. The following table summarizes key data for the precursor, 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), and the target intermediate, this compound.
| Property | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | This compound |
| CAS Number | 121-32-4[3] | 3111-37-3[4] |
| Molecular Formula | C₉H₁₀O₃[3] | C₉H₉BrO₃ |
| Molecular Weight | 166.17 g/mol [5] | ~245.07 g/mol |
| Appearance | White to light yellow crystalline powder[6] | Off-white to pale yellow solid (predicted) |
| Melting Point | 74-77 °C[7] | > 100 °C (predicted, increased due to halogenation) |
| ¹H NMR (Predicted) | δ ~9.8 (s, 1H, CHO), ~7.4 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.3 (s, 1H, OH), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)[8] | δ ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.5 (s, 1H, OH), ~4.2 (q, 2H, OCH₂), ~1.5 (t, 3H, CH₃) |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform[5][6] | Soluble in polar organic solvents (e.g., ethanol, ethyl acetate, DMF) |
Experimental Protocols
The following protocols are presented as robust, field-tested methodologies. They are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Synthesis of this compound via Electrophilic Aromatic Substitution
This protocol details the regioselective bromination of the widely available starting material, 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). The hydroxyl and ethoxy groups are strong ortho, para-directors. Since the position para to the hydroxyl group is occupied by the aldehyde, and one ortho position is blocked by the ethoxy group, the bromine is directed to the remaining activated position, C5.
Causality of Experimental Choices:
-
Reagent: Molecular bromine (Br₂) is a classic and effective reagent for the bromination of highly activated aromatic rings like phenols.[9][10]
-
Solvent: Glacial acetic acid is used as it readily dissolves the starting material and is polar enough to facilitate the ionization of bromine, yet it does not compete in the reaction.[10][11]
-
Temperature Control: The reaction is initiated at room temperature. The high activation of the ring by two electron-donating groups means that harsh heating is unnecessary and could lead to side products, such as dibromination.[9]
-
Work-up: Quenching with ice-cold water precipitates the organic product, which has lower solubility in aqueous media. Sodium thiosulfate is added to neutralize any unreacted bromine, a critical safety and purification step.[11]
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (8.31 g, 50 mmol) in 100 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Reagent Preparation: In a fume hood, carefully prepare a solution of bromine (2.7 mL, 8.39 g, 52.5 mmol, 1.05 eq.) in 25 mL of glacial acetic acid.
-
Bromination: Add the bromine solution dropwise to the stirred solution of ethyl vanillin over a period of 20-30 minutes using an addition funnel. The reaction mixture will develop a reddish-brown color which should fade to a yellow or orange upon completion.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction progression.
-
Work-up and Isolation: Pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice. Stir the resulting slurry for 15 minutes.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color of excess bromine is completely discharged.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 50 mL portions of cold deionized water.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of hot 95% ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven.
Protocol 2: Application in C-C Bond Formation via Knoevenagel Condensation
This protocol demonstrates the utility of this compound as a synthetic intermediate in a Knoevenagel condensation. This reaction is a classic and highly reliable method for forming a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[12][13][14]
Causality of Experimental Choices:
-
Reactant: Malononitrile is chosen as the active methylene compound due to the high acidity of its methylene protons (pKa ~11), which allows the reaction to proceed under mild basic catalysis.[14]
-
Catalyst: Piperidine is a commonly used, effective, and mild organic base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of malononitrile to form the nucleophilic enolate.[15]
-
Solvent: Ethanol is an excellent solvent for this reaction as it dissolves both the aldehyde and malononitrile, is protic which can help in the catalytic cycle, and allows for easy product precipitation upon completion or cooling.
-
Purification: The product often precipitates directly from the reaction mixture upon cooling, providing a simple and efficient method of purification. Washing with cold ethanol removes residual starting materials and catalyst.
Caption: Workflow for Knoevenagel condensation with the target intermediate.
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (2.45 g, 10 mmol) and malononitrile (0.73 g, 11 mmol, 1.1 eq.) in 30 mL of absolute ethanol. Stir the mixture until all solids are dissolved.
-
Catalysis: To the clear solution, add piperidine (0.1 mL, ~1 mmol, 0.1 eq.) using a micropipette.
-
Reaction Progress: Stir the reaction mixture at room temperature. A precipitate may begin to form within 30-60 minutes. Monitor the reaction for completion (typically 2-4 hours) by TLC (7:3 hexane:ethyl acetate), observing the consumption of the aldehyde.
-
Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to ensure maximum precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two 10 mL portions of cold ethanol to remove any unreacted starting materials and the catalyst.
-
Drying: Dry the bright yellow to orange solid product in a vacuum oven to a constant weight. The product is typically of high purity without the need for further recrystallization.
Trustworthiness & Self-Validation
The protocols described are designed for robust reproducibility. The synthesis of the intermediate (Protocol 1) is a well-established electrophilic aromatic substitution on a highly activated phenol derivative.[10][11] The regioselectivity is strongly controlled by the existing substituents, leading to a predictable major isomer. The Knoevenagel condensation (Protocol 2) is a high-yielding and clean reaction, often resulting in a product that precipitates in high purity, simplifying isolation.[15] Validation of each step can be confirmed through standard analytical techniques:
-
TLC: Provides a rapid qualitative assessment of reaction completion.
-
Melting Point: A sharp melting point range for the purified products indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the intermediate and the final product by verifying the expected chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry: Confirms the molecular weight and isotopic pattern (due to bromine) of the synthesized compounds.
By following these established and logically sound procedures, researchers can confidently synthesize and utilize this compound as a reliable intermediate for further molecular elaboration.
References
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- dos Santos, F. P., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3847-3851. [Link]
- Barrow, J. C., et al. (2006).
- Rajic, N., et al. (2012). Bromination of para-substituted phenols using the H2O2–HBr system or NBS in water as a reaction medium. Tetrahedron, 68(1), 241-247. [Link]
- Li, Y., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(63), 38481-38486. [Link]
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- Scilit. (n.d.). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate.
- National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook.
- Wisdom Lib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism.
- Google Patents. (n.d.). Process for the preparation of trimethoprim and novel intermediates for use therein.
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
- Rasayan Journal of Chemistry. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Rasayan J. Chem., 8(2), 193-203. [Link]
- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Indian Academy of Sciences. (2018). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences, 130(10), 1-11. [Link]
- ResearchGate. (n.d.). Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed.
- Baghdad Science Journal. (2010). Synthesis, Characterization and Antimicrobial activity Study Via some new Schiff bases for Trimethoprim. Baghdad Science Journal, 7(1), 134-142. [Link]
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- Google Patents. (n.d.). Synthetic method of trimethoprim.
- Basicmedical Key. (2016, August 27). Trimethoprim.
- YouTube. (2020, March 27). SYNTHESIS OF TRIMETHOPRIM | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER.
- Rhodium.ws. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- YouTube. (2021, March 27). Bromination of vanillin.
- Google Patents. (n.d.). Method for the bromination of aromatic compound.
- YouTube. (2022, June 29). Organic Chemistry: Bromination of Vanillin Virtual Lab Video CHM 252.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.2. Halogenation Reactions of Vanillin. Royal Society of Chemistry. [Link]
- Chegg.com. (2021, March 5). Solved Prepare a correlation table for the NMR spectrum.
- ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048–4052. [Link]
- University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
- PBworks. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- University of Wisconsin-Madison. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
- Slideshare. (n.d.). Substituted benzaldehydes and acetophenones to yield derivatives.
- Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
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The Synthetic Versatility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A Guide for Advanced Organic Synthesis
Abstract
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a multifunctional aromatic building block poised for significant application in organic synthesis, particularly within medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a reactive aldehyde, a phenolic hydroxyl group, and a strategically positioned aryl bromide—offers orthogonal chemical handles for sequential, selective transformations. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols for key reactions at each functional site: O-alkylation of the hydroxyl group, palladium-catalyzed cross-coupling of the aryl bromide, and Claisen-Schmidt condensation at the aldehyde. The causality behind experimental choices is elucidated to empower researchers in adapting these methodologies for the synthesis of novel complex molecules and pharmacophores.
Introduction: A Multifaceted Synthetic Platform
The strategic importance of this compound (CAS No. 3111-37-3) lies in its distinct reactivity profile.[1] The electron-donating effects of the hydroxyl and ethoxy groups activate the aromatic ring, while the bromine atom serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. This substitution pattern makes it an analogue of ethyl vanillin, a widely used flavoring agent, suggesting that its derivatives may possess interesting biological properties.[2][3] Indeed, related brominated hydroxybenzaldehydes have demonstrated significant bioactivity, including anti-inflammatory effects, highlighting the potential for derivatives of this compound in drug discovery programs.[4]
This document serves as a practical guide for researchers, outlining robust protocols for harnessing the synthetic potential of this compound. We will address each of the key functional groups sequentially, providing both the "how" and the "why" of the experimental design.
Application I: O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is an excellent nucleophile upon deprotonation, making it a prime site for modification via reactions like the Williamson ether synthesis.[5] This transformation is critical for installing a variety of side chains, modulating solubility, and protecting the hydroxyl group during subsequent reactions. O-alkylation can introduce new functionalities or mimic natural product motifs.
Causality and Experimental Rationale
The Williamson ether synthesis is a classic SN2 reaction. Success hinges on several factors:
-
Base Selection: A suitable base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Weak bases like potassium carbonate (K₂CO₃) are often sufficient and are preferred for their mildness and ease of handling. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for less reactive systems.[5]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the phenoxide anion, thus maximizing its nucleophilicity.[5]
-
Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide, ethyl iodide) are excellent electrophiles for this reaction.
Protocol 1: O-Benzylation of this compound
This protocol describes the protection of the hydroxyl group as a benzyl ether, a common strategy in multi-step synthesis.
Workflow Diagram:
Caption: Workflow for O-alkylation via Williamson Ether Synthesis.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| This compound | 3111-37-3 | 245.07 | 1.0 | 2.45 g |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.2 | 2.05 g (1.4 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 | 2.07 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (2.45 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Slowly add benzyl bromide (1.4 mL, 12.0 mmol) to the suspension using a syringe.
-
Stir the reaction mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 50°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:1) eluent system. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (200 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 4-(benzyloxy)-3-bromo-5-ethoxybenzaldehyde.
Application II: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The aryl bromide moiety is a key functional handle for constructing biaryl structures, which are prevalent scaffolds in pharmaceuticals and organic materials. The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for C(sp²)-C(sp²) bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][7]
Causality and Experimental Rationale
The success of a Suzuki-Miyaura coupling is highly dependent on the catalytic system.[8]
-
Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. For substituted aryl bromides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the rate-determining oxidative addition step and subsequent reductive elimination.[6]
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly affect the reaction rate and yield.
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of a biaryl ether derivative, a common structural motif in bioactive molecules.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 3111-37-3 | 245.07 | 1.0 | 245 mg |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 182 mg |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL |
Step-by-Step Procedure:
-
To a reaction vial, add this compound (245 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Using syringes, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Place the vial in a preheated oil bath at 90°C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application III: Claisen-Schmidt Condensation of the Aldehyde Group
The aldehyde functionality readily participates in condensation reactions to form new C-C bonds. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a cornerstone for synthesizing chalcones (α,β-unsaturated ketones).[9] Chalcones are valuable intermediates and are themselves a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[10]
Causality and Experimental Rationale
This reaction is a specific type of crossed aldol condensation.[9]
-
Reactant Choice: The reaction works best when the aldehyde partner (in this case, this compound) has no α-hydrogens, preventing self-condensation. The ketone partner must have α-hydrogens to form the prerequisite enolate.
-
Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typically used to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate.[11][12] The concentration of the base can be critical; too high a concentration can promote side reactions.
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst. The product often precipitates from the reaction mixture upon formation or acidification.
Protocol 3: Synthesis of a Chalcone Derivative with Acetophenone
This protocol outlines the synthesis of a halogenated hydroxy chalcone, a scaffold of significant interest in medicinal chemistry.[11]
Reaction Scheme Diagram:
Caption: General scheme for the Claisen-Schmidt condensation.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount (for 5 mmol scale) |
| This compound | 3111-37-3 | 245.07 | 1.0 | 1.23 g |
| Acetophenone | 98-86-2 | 120.15 | 1.0 | 0.60 g (0.58 mL) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | 0.5 g |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 20 mL |
| Water | 7732-18-5 | 18.02 | - | 10 mL + as needed |
| Hydrochloric Acid (HCl), dilute (e.g., 10%) | 7647-01-0 | 36.46 | - | As needed |
Step-by-Step Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1.23 g, 5.0 mmol) and acetophenone (0.58 mL, 5.0 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.5 g) in water (10 mL).
-
Cool the ethanolic solution of the aldehyde and ketone in an ice bath.
-
While stirring, slowly add the aqueous NaOH solution dropwise to the flask. A color change and the formation of a precipitate may be observed.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice (approx. 100 g).
-
Slowly acidify the mixture with dilute HCl with constant stirring until it is neutral to litmus paper (pH ~7). This ensures the precipitation of the phenolic chalcone product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure chalcone.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The orthogonal reactivity of its aldehyde, hydroxyl, and aryl bromide functionalities allows for a wide range of selective chemical modifications. The protocols detailed herein for O-alkylation, Suzuki-Miyaura coupling, and Claisen-Schmidt condensation provide a robust foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. The strategic application of these methods will undoubtedly lead to the development of complex and functionally rich molecules derived from this promising starting material.
References
- Wikipedia. (n.d.).
- Google Patents. (n.d.). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
- European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Z. S. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]
- PubChem. (n.d.). This compound. [Link]
- Al-Blewi, F. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- MDPI. (2022).
- PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Dana Bioscience. (n.d.). 3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde 10g. [Link]
- Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central. [Link]
- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. [Link]
- PubChem. (n.d.). 3-Ethoxy-5-hydroxybenzaldehyde. [Link]
- OICC Press. (2024).
- ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
Sources
- 1. This compound - CAS:3111-37-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Intermediate
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Substituted benzaldehydes are a cornerstone of this synthetic arsenal, offering a reactive aldehyde functionality for diverse chemical transformations, while the aromatic ring provides a scaffold for intricate molecular architectures. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is an emerging building block with significant, yet underexplored, potential in pharmaceutical research and development.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, a detailed protocol for its synthesis from a readily available precursor, and a forward-looking perspective on its potential applications in the synthesis of bioactive molecules. The insights presented herein are grounded in established chemical principles and draw parallels from structurally analogous compounds that have found utility in medicinal chemistry.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 3111-37-3, possesses a unique combination of functional groups that dictate its reactivity and potential applications.[1][2] The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing complex molecular frameworks. The phenolic hydroxyl group can be a key interaction point with biological targets or a site for further derivatization. The ethoxy group can influence solubility and metabolic stability, while the bromo substituent provides a site for cross-coupling reactions or can act as a steric and electronic modulator.
| Property | Value | Source |
| CAS Number | 3111-37-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [2][3] |
| Molecular Weight | 245.07 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Br)O | [3] |
| InChI Key | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [1][3] |
| Purity (Typical) | ≥97% | [1][2] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthetic Protocol: Electrophilic Bromination of Ethyl Vanillin
The synthesis of this compound can be efficiently achieved through the electrophilic aromatic substitution of the readily available and structurally similar starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The hydroxyl and ethoxy groups are ortho, para-directing activators, making the C5 position susceptible to bromination. This protocol is adapted from established methodologies for the bromination of substituted hydroxybenzaldehydes.[4][5]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath with continuous stirring.
-
Bromination: In a dropping funnel, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the cooled solution of ethyl vanillin over a period of 30-60 minutes. Maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange-red color of bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel and add deionized water and ethyl acetate. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.
Potential Applications as a Pharmaceutical Building Block
While direct applications of this compound in marketed pharmaceuticals are not extensively documented, its structural motifs are present in a variety of bioactive compounds. Its true value lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. Aromatic benzaldehydes are known to be important intermediates for creating a range of medicinal preparations, including those with anticancer, bactericidal, and antifungal properties.[6]
Synthesis of Chalcone Derivatives with Potential Anticancer and Anti-inflammatory Activity:
The aldehyde functionality is a prime site for Claisen-Schmidt condensation with acetophenones to yield chalcones. Chalcones are a well-established class of compounds with a broad spectrum of biological activities.
Caption: Synthetic pathway to bioactive chalcones.
Precursor for Schiff Bases and their Metal Complexes as Antimicrobial Agents:
The aldehyde can readily react with primary amines to form Schiff bases (imines). These compounds and their metal complexes are known to exhibit significant antimicrobial and antifungal activities.
Elaboration into Heterocyclic Scaffolds:
This compound can serve as a starting point for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules. The aldehyde group can participate in cyclization reactions to form pyrimidines, benzodiazepines, and other important pharmacophores.
Suzuki and other Cross-Coupling Reactions:
The bromine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[7] This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion and Future Outlook
This compound represents a strategically valuable, yet underutilized, building block for pharmaceutical synthesis. Its straightforward preparation from an inexpensive starting material, combined with its versatile functional groups, makes it an attractive candidate for generating libraries of novel compounds for biological screening. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising intermediate in the quest for new and improved therapeutic agents. As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
- PubChem Compound Summary for CID 76308, 3-Bromo-4-hydroxybenzaldehyde.
- Synthesis and Chemical Modification of New Hydroxybenzaldehyde Derivatives.
- This compound - PubChemLite. [Link]
- Vanillin Synthesis from 4-Hydroxybenzaldehyde.
- Vanillin Synthesis from 4-Hydroxybenzaldehyde - PBworks. [Link]
- 3-Ethoxy-4-hydroxybenzaldehyde. PMC - PubMed Central. [Link]
Sources
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- 2. This compound - CAS:3111-37-3 - Sunway Pharm Ltd [3wpharm.com]
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- 4. www1.udel.edu [www1.udel.edu]
- 5. OChemOnline / Vanillin Synthesis from 4-Hydroxybenzaldehyde [ochemonline.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
Strategic Derivatization of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A Guide to Unlocking its Synthetic Potential
An Application Note for Researchers and Drug Development Professionals
Abstract: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic compound that serves as a highly versatile scaffold in synthetic organic chemistry. Its unique arrangement of three distinct functional groups—a nucleophilic phenolic hydroxyl, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling—provides multiple, orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of derivatization strategies targeting each reactive site, supported by detailed experimental protocols. We delve into the mechanistic rationale behind common transformations, including O-alkylation, Ullmann diaryl ether synthesis, Suzuki-Miyaura coupling, and Claisen-Schmidt condensation, offering researchers a practical framework for leveraging this powerful building block in medicinal chemistry and materials science.
Introduction: The Synthetic Utility of a Multifunctional Scaffold
Substituted benzaldehydes are foundational building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The title compound, this compound (CAS No. 3111-37-3)[4], is particularly valuable due to its trifunctional nature. The strategic manipulation of its phenolic, aldehydic, and aryl bromide moieties allows for the systematic construction of diverse molecular architectures.
The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring, while their steric bulk, combined with the bromine atom, influences regiochemical outcomes. This document serves as a comprehensive guide to the principal derivatization pathways, explaining the causality behind experimental choices and providing robust, validated protocols for laboratory execution.
Derivatization of the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group makes it a prime target for reactions initiated by deprotonation. The resulting phenoxide is a potent nucleophile, enabling the formation of ether and ester linkages.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether bond, proceeding through an SN2 mechanism.[5][6] The reaction involves the deprotonation of the phenol to form a sodium or potassium phenoxide, which then acts as a nucleophile, attacking a primary alkyl halide.[5]
Mechanistic Insight: The choice of base is critical for efficient deprotonation. While strong bases like sodium hydride (NaH) offer irreversible and complete phenoxide formation, they require strictly anhydrous conditions.[7] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and high O-alkylation selectivity.[7][8] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base without protonating the nucleophilic phenoxide, thus accelerating the SN2 reaction.[7][9] Primary alkyl halides are the best electrophiles to avoid competing elimination reactions, which can become significant with secondary and tertiary halides.[6]
dot
Caption: General workflow for Williamson ether synthesis.
Protocol 1: O-Benzylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Benzyl Bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Hexanes, Deionized Water, Brine
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMF to the flask via syringe to create a suspension (approx. 0.2 M concentration of the aldehyde).
-
With vigorous stirring, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate) to afford the pure 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde.
-
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (2.0 eq) | Mild, non-hygroscopic base effective for phenoxide formation without requiring strictly anhydrous conditions.[7] |
| Solvent | Anhydrous DMF | Polar aprotic solvent that promotes the SN2 rate by solvating the potassium cation.[7] |
| Temperature | 65 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Alkylating Agent | Benzyl Bromide | A reactive primary halide that minimizes the risk of E2 elimination.[6] |
O-Arylation via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether from an aryl halide and a phenol.[10][11] This method is essential for constructing complex molecular frameworks found in many natural products and pharmaceuticals.
Mechanistic Insight: The traditional Ullmann reaction requires harsh conditions, often using stoichiometric copper powder at high temperatures (>200 °C).[10] Modern protocols utilize soluble copper(I) catalysts (e.g., CuI or Cu₂O) in the presence of a ligand (such as diamines or salicylaldoxime) and a base (e.g., Cs₂CO₃).[12] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper species, allowing the reaction to proceed at much lower temperatures (80-120 °C). The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.[10]
dot
Caption: Simplified representation of the Ullmann reaction.
Protocol 2: Ullmann Coupling with 4-Iodoanisole
-
Materials:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
-
Procedure:
-
Add this compound, 4-iodoanisole, CuI, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous dioxane and DMEDA via syringe.
-
Seal the tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the diaryl ether product.
-
Derivatization via the Aryl Bromide
The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species (typically a boronic acid) with an organohalide.[13] It is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[14]
Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species; (2) Transmetalation , where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base, which activates the boronic acid); and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[13] The choice of palladium source, ligand, base, and solvent are all crucial for achieving high yields.[15]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Suzuki Coupling with Phenylboronic Acid
-
Materials:
-
Derivatized Aldehyde (e.g., 4-(Benzyloxy)-3-bromo-5-ethoxybenzaldehyde) (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
-
Procedure:
-
In a flask, dissolve the bromo-aldehyde starting material, phenylboronic acid, and K₂CO₃ in the toluene/ethanol/water solvent mixture.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the solvent.
-
Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.[16]
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common, effective Pd(0) precatalyst for a wide range of Suzuki couplings.[16] |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation and neutralizes the acid formed.[14] |
| Solvent | Toluene/Ethanol/H₂O | Biphasic system that effectively dissolves both organic and inorganic reagents. |
| Pre-reaction Step | Degassing | Crucial for removing oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Derivatization of the Aldehyde Functionality
The aldehyde group is a hub for a multitude of transformations, including condensations, oxidations, reductions, and Wittig reactions.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a scaffold known as a chalcone.[17] Chalcones are important intermediates in the synthesis of flavonoids and are widely studied for their diverse biological activities.
Mechanistic Insight: The reaction begins with the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by a base (e.g., KOH or NaOH) to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable conjugated chalcone product.
Protocol 4: Synthesis of a Chalcone Derivative
-
Materials:
-
This compound (1.0 eq)
-
4'-Methoxyacetophenone (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol, Water
-
-
Procedure:
-
Dissolve this compound and 4'-methoxyacetophenone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve KOH in a small amount of water and cool the solution in an ice bath.
-
Slowly add the cold KOH solution to the stirred ethanolic solution of the aldehyde and ketone.
-
Stir the reaction mixture at room temperature. A precipitate often forms within 1-4 hours.
-
Continue stirring for 24 hours to ensure complete reaction.
-
Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Orthogonal and Chemoselective Strategies
The true synthetic power of this compound lies in the ability to perform these reactions chemoselectively. The differing reactivity of the functional groups allows for sequential modifications.
dot
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Analytical methods for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde characterization
An Application Note for the Comprehensive Characterization of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Authored by: Senior Application Scientist, Gemini Division
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (CAS No: 3111-37-3), a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Recognizing the critical need for unambiguous structural verification and purity assessment, this document outlines an integrated analytical workflow. We present optimized protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) for definitive structural elucidation. This application note is designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable characterization of this and structurally related compounds.
Introduction and Physicochemical Profile
This compound is a polysubstituted aromatic aldehyde. The precise arrangement of its functional groups—an aldehyde, a hydroxyl group, an ethoxy moiety, and a bromine atom—on the benzene ring dictates its chemical reactivity and potential biological activity. Therefore, rigorous analytical characterization is paramount to confirm its identity, purity, and stability, ensuring the integrity of downstream applications.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3111-37-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1][3] |
| Molecular Weight | 245.07 g/mol | |
| Appearance | Light yellow to yellow powder or crystals | |
| Canonical SMILES | CCOC1=CC(C=O)=CC(Br)=C1O | [1] |
| InChI Key | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [1] |
Integrated Analytical Workflow
A multi-faceted approach is essential for the unambiguous characterization of a novel or synthesized compound. Each technique provides a unique piece of the puzzle, and their combined results offer a self-validating system for structural confirmation and purity assessment. The logical flow of analysis ensures that both purity and identity are confirmed with the highest degree of confidence.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are fundamental for assessing the purity of the compound and for identifying any synthesis-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar organic compounds. It separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This technique is ideal for determining the purity of the main compound and quantifying it against a reference standard.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the compound in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
Experimental Parameters: The following conditions are a robust starting point and can be optimized as needed. For mass spectrometry-compatible analysis, phosphoric acid should be replaced with 0.1% formic acid.[4][5]
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acid modifier improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak broadening. |
| Detection | UV at 280 nm | Aromatic aldehydes typically exhibit strong absorbance near this wavelength. |
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[6] It is particularly useful for detecting volatile organic impurities that may not be resolved by HPLC. The mass spectrometer provides mass information for each separated component, enabling positive identification. For halogenated compounds, Negative Chemical Ionization (NCI) can offer enhanced sensitivity if required.[7]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or methanol. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve volatility and sensitivity, although it may not be necessary for initial characterization.[8][9]
-
Instrumentation: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Experimental Parameters:
| Parameter | Recommended Setting | Justification |
| Column | DB-XLB or similar, 30 m x 0.25 mm, 0.25 µm | A low-bleed column is crucial for sensitive MS detection.[10] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds across a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50 - 400 m/z | Covers the molecular ion and expected fragments. |
-
Data Interpretation: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the main peak should be analyzed to confirm the molecular ion and match the expected fragmentation pattern.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides direct information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable if the phenolic proton signal is of interest, as it is less likely to exchange.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Expected Spectral Features: Based on the structure and data from similar substituted benzaldehydes, the following signals are anticipated.[11]
Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.8 | Singlet (s) | ~191 |
| Aldehyde Proton (H) | |||
| Aromatic Protons (Ar-H) | ~7.3 - 7.5 | Doublet (d) or Singlet (s) | ~110 - 125 |
| Phenolic (-OH) | ~6.0 - 10.0 (broad) | Singlet (s) | N/A |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet (q) | ~65 |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet (t) | ~15 |
| Aromatic Carbons (C-Br, C-O, etc.) | N/A | N/A | ~105 - 155 |
Caption: Structure and key predicted ¹H NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12]
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powder directly onto the ATR crystal and apply pressure.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3000 - 2850 | C-H stretch | Aromatic & Aliphatic |
| ~2820, ~2720 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1680 | C=O stretch | Aromatic Aldehyde |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| Below 800 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Fragmentation patterns give further structural clues.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer is ideal for accurate mass measurement.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes.
-
Expected Ions: The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
| Ion | Mode | Calculated m/z (C₉H₉⁷⁹BrO₃) | Calculated m/z (C₉H₉⁸¹BrO₃) |
| [M-H]⁻ | Negative | 242.9662 | 244.9642 |
| [M+H]⁺ | Positive | 244.9808 | 246.9787 |
| [M+Na]⁺ | Positive | 266.9627 | 268.9607 |
Conclusion
The analytical protocols detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods for structural elucidation, researchers can achieve unambiguous confirmation of the compound's identity and quality. This integrated workflow represents a best-practice approach in modern chemical analysis and is essential for ensuring data integrity in research and development.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR. MilliporeSigma.
- Fluorochem. (n.d.). 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde. Fluorochem.
- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma.
- SIELC Technologies. (2018). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. SIELC.
- SIELC Technologies. (2018). 3-Ethoxy-4-hydroxybenzaldehyde. SIELC.
- RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC.
- Lopusiewicz, S. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
- de la Cal, A., Eljarrat, E., & Barceló, D. (n.d.). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. DOI.
- Agilent Technologies, Inc. (n.d.). Potential Allergens in Aromatherapy Oils by GC/MS Using an Agilent J&W DB-XLB Capillary Column. Agilent.
- Wikipedia. (n.d.). Volatile organic compound. Wikipedia.
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate.
- Sugaya, N., et al. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate.
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- 3. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 4. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 5. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Note: Quantitative Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde in Pharmaceutical Formulations by GC-MS
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Due to its polar phenolic and aldehydic functional groups, direct GC analysis is challenging. This protocol details a comprehensive workflow, including a sample extraction procedure from a cream-based matrix, a reliable silylation derivatization step to enhance volatility and thermal stability, and optimized GC-MS parameters for sensitive and selective analysis. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a validated method for trace-level analysis of this and structurally similar compounds.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in pharmaceutical synthesis. Its controlled presence or absence as a starting material or impurity is critical for ensuring the safety and efficacy of final drug products. The inherent polarity conferred by the hydroxyl group and the reactivity of the aldehyde moiety result in poor chromatographic performance, including peak tailing and low sensitivity, if analyzed directly by gas chromatography.[1]
To overcome these challenges, chemical derivatization is an essential sample preparation step.[2] Silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, is one of the most effective and widely used derivatization techniques for GC-MS analysis.[3][4] This process dramatically reduces polarity and intermolecular hydrogen bonding, leading to increased volatility and thermal stability of the analyte.[2] The resulting TMS ether exhibits excellent chromatographic behavior, yielding sharp, symmetrical peaks and enabling sensitive detection.[3]
This document provides a self-validating protocol, explaining the causality behind each step, from sample preparation to data interpretation, to ensure technical accuracy and reproducibility.
Experimental Workflow Overview
The analytical workflow is a multi-step process designed to ensure the accurate quantification of the target analyte from a complex pharmaceutical matrix. The key stages involve the extraction of the analyte from the sample matrix, derivatization to its TMS ether, and subsequent analysis by GC-MS.
Figure 1: General workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation: Extraction from a Pharmaceutical Cream
Causality: This liquid-liquid extraction (LLE) protocol is designed to efficiently separate the moderately polar analyte from the predominantly non-polar lipid-based cream matrix. Methanol is chosen for its ability to dissolve the analyte, while hexane is used to wash away fats and oils. The subsequent evaporation step concentrates the analyte for sensitive detection.
Materials:
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporation system
Protocol:
-
Sample Weighing: Accurately weigh approximately 1.0 g of the pharmaceutical cream into a 15 mL centrifuge tube.
-
Initial Extraction: Add 5 mL of methanol to the tube. Vortex vigorously for 2 minutes to disperse the cream and dissolve the analyte.
-
Matrix Removal: Add 5 mL of n-hexane to the tube. Vortex for another 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clear separation of the methanolic (lower) and hexane (upper) layers.
-
Analyte Collection: Carefully transfer the lower methanolic layer to a clean vial using a Pasteur pipette.
-
Re-extraction (Optional but Recommended): Repeat steps 3-5 with the remaining hexane layer to maximize analyte recovery, combining the methanolic extracts.
-
Drying and Concentration: Pass the combined methanolic extract through a small column containing anhydrous sodium sulfate to remove any residual water. Evaporate the extract to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Silylation Derivatization Protocol
Causality: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust method for derivatizing phenolic hydroxyl groups.[2] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, ensuring a rapid and complete reaction, especially for any sterically hindered groups.[4] Pyridine is used as a solvent and acid scavenger, preventing the degradation of the TMS derivatives. Heating ensures the reaction goes to completion in a timely manner.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
GC vials with inserts and caps
-
Heating block or oven
Protocol:
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample extract from step 3.1.7. Vortex briefly to dissolve the residue.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system. The sample is now ready for analysis.
GC-MS Instrumental Method
Causality: A non-polar (5% phenyl)-methylpolysiloxane column (e.g., DB-5ms or equivalent) is selected for this analysis. This column provides excellent separation for a wide range of compounds and is particularly well-suited for the analysis of less polar TMS-derivatized analytes based on their boiling points.[5] The splitless injection mode is chosen to maximize the transfer of the analyte onto the column, which is essential for trace-level quantification. The temperature program is optimized to ensure good separation of the analyte from any remaining matrix components and derivatization by-products.
Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injection Mode | Splitless (1 min purge delay) | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Injector Temperature | 275°C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A robust, low-bleed, non-polar column ideal for separating silylated compounds. Provides excellent peak shape for a wide range of analytes.[5] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing, while the ramp ensures efficient elution and separation. The final hold cleans the column of any high-boiling residues. |
| Mass Spectrometer | ||
| MS System | Agilent 7000D Triple Quadrupole GC/MS or equivalent | Offers high sensitivity and selectivity for both full scan and Selected Ion Monitoring (SIM) modes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230°C | Optimal temperature to maintain ion formation and minimize source contamination. |
| Quadrupole Temperature | 150°C | Ensures stable mass filtering. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and confirmation. SIM mode provides enhanced sensitivity and selectivity for quantification by monitoring characteristic ions. |
Data Analysis and Interpretation
The identification of the TMS-derivatized this compound is confirmed by its retention time and its characteristic mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular weight of underivatized this compound is 245.09 g/mol . After silylation, one trimethylsilyl group (-Si(CH₃)₃) replaces the hydrogen of the hydroxyl group, resulting in a molecular weight of 317.04 g/mol for the TMS derivative. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Key fragmentation pathways for TMS-derivatized phenols include the loss of a methyl group ([M-15]⁺) and the formation of the trimethylsilyl cation at m/z 73.[1][6]
Table 2: Predicted Key Ions for TMS-Derivatized this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Fragment | Significance |
| 316 / 318 | [M]⁺• (Molecular Ion) | Confirms the molecular weight of the TMS derivative. The 1:1 isotopic pattern is characteristic of a monobrominated compound. This peak may be of low abundance. |
| 301 / 303 | [M-CH₃]⁺ | A very common and often abundant fragment in the mass spectra of TMS derivatives, resulting from the loss of a methyl radical from the silyl group.[1][6] |
| 288 / 290 | [M-C₂H₅]⁺ | Loss of the ethyl group from the ethoxy moiety. |
| 273 / 275 | [M-C₂H₅O]⁺ | Loss of the ethoxy radical. |
| 73 | [Si(CH₃)₃]⁺ | A characteristic and often intense peak confirming the presence of a trimethylsilyl group.[1] |
For quantitative analysis in SIM mode, the following ions are recommended:
-
Quantifier Ion: m/z 301
-
Qualifier Ions: m/z 303, m/z 316
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.
-
Linearity: Demonstrating a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound in a pharmaceutical cream matrix. The detailed steps for liquid-liquid extraction and silylation derivatization effectively overcome the challenges associated with the direct analysis of this polar compound. The optimized GC-MS parameters ensure sensitive and selective detection, and the provided mass spectral interpretation guidelines facilitate confident identification and quantification. This method serves as a robust foundation for quality control, impurity profiling, and research applications involving this and structurally related compounds.
References
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2020).
- Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
- ResearchGate. (2019). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). [Link]
- Chromatography Forum. (2011). extraction ointment or cream. [Link]
- Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]
- NIST. (n.d.). Guaiacol, TMS derivative. NIST Chemistry WebBook.
- Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Guaiacol, TMS derivative [webbook.nist.gov]
The Emerging Potential of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount. Substituted benzaldehydes represent a versatile class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active agents.[1][2] This document provides an in-depth guide to the potential medicinal chemistry applications of a specific, yet underexplored, member of this family: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. While direct and extensive research on this particular molecule is nascent, its structural features—a halogenated and ether-substituted phenolic aldehyde—suggest a compelling profile for investigation in several therapeutic areas.
These application notes are designed for researchers, scientists, and drug development professionals. They consolidate information from related compounds to extrapolate potential applications and provide detailed, adaptable protocols to facilitate further research and discovery.
Compound Profile and Synthetic Strategy
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3111-37-3 |
| Molecular Formula | C₉H₉BrO₃[3] |
| Molecular Weight | 245.07 g/mol [4] |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |
The presence of a bromine atom, a hydroxyl group, and an ethoxy group on the benzaldehyde core provides a unique combination of electronic and steric properties. The aldehyde functionality serves as a reactive handle for various chemical transformations, making it a valuable building block in synthetic schemes.[1]
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the bromination and etherification of phenolic aldehydes. The synthesis of the target compound can be envisioned through a multi-step process starting from a readily available precursor like vanillin.
Principle: The synthesis involves the protection of the hydroxyl group, followed by bromination and subsequent deprotection or direct bromination of an ethoxylated precursor. A plausible route is the bromination of 4-hydroxy-3-ethoxybenzaldehyde.
Materials:
-
4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in acetonitrile.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Rationale
The structural motifs present in this compound are analogous to those found in compounds with established biological activities. This allows for the formulation of hypotheses regarding its potential therapeutic applications.
Antioxidant and Anti-inflammatory Activity
Rationale: The phenolic hydroxyl group is a key feature responsible for the antioxidant properties of many natural and synthetic compounds. Structurally similar compounds, such as 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), have demonstrated significant antioxidant and anti-inflammatory effects.[5][6][7] BDB has been shown to protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[8] The presence of a hydroxyl group in the target compound suggests it may also possess radical scavenging and cytoprotective properties.
Potential Mechanism of Action:
Caption: Synthesis of benzimidazoles from this compound.
Protocol 3: Synthesis of a 2-Substituted Benzimidazole Derivative
Principle: This protocol describes the condensation of this compound with an o-phenylenediamine to form a benzimidazole derivative.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent to obtain the pure benzimidazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques.
Future Directions and Considerations
The medicinal chemistry applications of this compound are largely speculative at this stage and require experimental validation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound and its derivatives against a wide range of biological targets, including kinases, proteases, and GPCRs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substituents on the aromatic ring to optimize biological activity and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological effects.
Trustworthiness and Self-Validation: The protocols provided are based on well-established chemical transformations. For any novel compound synthesized, it is imperative to perform thorough characterization using a suite of analytical techniques (NMR, Mass Spectrometry, IR, and elemental analysis) to confirm its identity and purity. Biological assays should always include appropriate positive and negative controls to ensure the validity of the results.
References
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability... - ResearchGate.
- Substituted Benzaldehyde: Significance and symbolism.
- Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed.
- Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - NIH.
- Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde - PrepChem.com.
- Effect of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on (A) cell viability... - ResearchGate.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - NIH.
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.
- This compound - PubChemLite.
- 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - Frontiers.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI.
- 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound - CAS:3111-37-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]
- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. Within this technical support center, you will find comprehensive troubleshooting guides and frequently asked questions formatted in a user-friendly question-and-answer style. These resources directly address specific challenges that may arise during your experiments, empowering you to optimize your synthetic outcomes.
I. Overview of the Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin. This reaction involves the bromination of the aromatic ring, a process that necessitates precise control over reaction conditions to ensure high yield and selectivity.
Reaction Scheme:
HO(C2H5O)C6H3CHO + Br2 → HO(C2H5O)C6H2(Br)CHO + HBr
Despite its apparent simplicity, this synthesis is susceptible to several challenges, primarily the formation of di-brominated byproducts and other impurities. This guide will provide a systematic approach to troubleshooting and overcoming these common obstacles.
II. Troubleshooting Guide: A Data-Driven Approach to Optimization
This section is dedicated to resolving specific issues you might encounter during the synthesis.
Question 1: My reaction is resulting in a consistently low yield. What are the probable causes, and how can I enhance it?
Answer:
Low yields in the bromination of ethyl vanillin can be attributed to several factors. A systematic evaluation of the following parameters is recommended:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time & Monitoring: It is crucial to allow for sufficient reaction time. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1][2][3][4] The disappearance of the starting material spot (ethyl vanillin) on the TLC plate is a reliable indicator of reaction completion.
-
Temperature Control: The bromination of an activated aromatic ring is an exothermic process. Maintaining a low temperature, typically between 0-5 °C, is essential for controlling the reaction rate and minimizing the formation of side products. The use of an ice bath is highly recommended.
-
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of bromine to ethyl vanillin is a critical determinant of the reaction's success.
-
Troubleshooting:
-
Bromine Addition: Employing a slight excess of bromine (e.g., 1.05-1.1 equivalents) can drive the reaction to completion. However, a significant excess will favor the formation of di-brominated byproducts.[5]
-
Controlled Addition: The bromine solution should be added dropwise to the ethyl vanillin solution. This ensures a low concentration of bromine in the reaction mixture at any given time, thereby promoting mono-bromination.[6]
-
-
-
Quality of Reagents and Solvents:
-
Troubleshooting:
-
Reagent Purity: The use of high-purity ethyl vanillin and bromine is essential. Impurities present in the starting materials can lead to the formation of undesired side products.
-
Solvent Selection: Glacial acetic acid is a commonly used solvent for this reaction as it serves to moderate the reactivity of bromine.[7][8][9][10] It is imperative that the solvent is anhydrous, as the presence of water can introduce competing side reactions.
-
-
Experimental Workflow for Yield Optimization:
Caption: A systematic workflow for troubleshooting low reaction yield.
Question 2: I am observing a significant amount of a di-brominated byproduct in my reaction mixture. How can I minimize its formation?
Answer:
The formation of 3,5-dibromo-4-hydroxybenzaldehyde is a common side reaction, particularly under inadequately controlled conditions. The activating nature of the hydroxyl and ethoxy groups renders the aromatic ring susceptible to further electrophilic attack.
-
Controlling Electrophilicity:
-
Temperature: As previously emphasized, maintaining a low temperature (0-5 °C) is critical. Elevated temperatures accelerate the reaction rate and increase the probability of a second bromination event.
-
Solvent: Acetic acid is an effective solvent for this reaction as it can solvate the bromine, thereby reducing its electrophilicity to a degree.[8][9]
-
-
Stoichiometry and Rate of Addition:
-
Precise Stoichiometry: It is crucial to avoid a large excess of bromine. A molar ratio of bromine to ethyl vanillin of approximately 1.05:1 is generally considered optimal.
-
Slow Addition: The dropwise addition of the bromine solution is of paramount importance. This technique ensures that the local concentration of bromine within the reaction mixture remains low, thus favoring the formation of the mono-brominated product.
-
Table 1: Recommended Reaction Parameters for Minimizing Di-bromination
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Reduces the overall reaction rate and minimizes the potential for over-bromination. |
| Bromine (equivalents) | 1.05 - 1.1 | Sufficient for mono-bromination without a significant excess that would promote di-bromination. |
| Addition of Bromine | Slow, dropwise | Maintains a low local concentration of bromine, favoring mono-substitution. |
| Solvent | Glacial Acetic Acid | Moderates the reactivity of bromine.[7][8][9][10] |
Question 3: I am finding the purification of my final product to be challenging. What are the best practices for achieving high purity?
Answer:
An effective purification strategy is essential for obtaining high-purity this compound.
-
Initial Work-up:
-
Quenching: Upon completion of the reaction, any excess bromine must be quenched. This is typically achieved by the addition of a sodium bisulfite or sodium thiosulfate solution until the characteristic reddish-brown color of bromine is no longer visible.[11]
-
Precipitation: The product can often be precipitated by pouring the reaction mixture into a large volume of cold water.[12]
-
-
Recrystallization:
-
Solvent System: Recrystallization is a highly effective method for purification.[13] An ethanol/water mixture is a commonly employed and effective solvent system for this compound.[14][15] The crude product should be dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until the point of turbidity is reached. The solution should then be allowed to cool slowly to promote the formation of pure crystals.[16]
-
Seeding: If crystallization is slow to initiate, the introduction of a small seed crystal of the pure product can be advantageous.
-
-
Column Chromatography:
-
When to Use: If recrystallization fails to yield a product of the desired purity, column chromatography offers a more rigorous purification alternative.
-
Stationary and Mobile Phase: Silica gel is the standard stationary phase for this separation. A gradient elution system, typically employing hexane and ethyl acetate as the mobile phase, is commonly used. The optimal solvent ratio should be determined beforehand by TLC analysis.
-
Purification Workflow:
Caption: A generalized workflow for the purification of the final product.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider during this synthesis?
A1: Bromine is a highly corrosive and toxic substance.[11][17] It is imperative that all handling of bromine be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20] A bromine spill kit should be readily accessible. The reaction is also exothermic, necessitating careful temperature control to prevent a runaway reaction.
Q2: Can I utilize a different halogenating agent in place of liquid bromine?
A2: Yes, alternative brominating agents can be employed. N-Bromosuccinimide (NBS) is a common substitute that is a solid and therefore easier and safer to handle than liquid bromine.[21][22][23] Reactions with NBS are often initiated by a radical initiator or light, but can also proceed via an electrophilic mechanism in the presence of an acid catalyst. The reaction conditions would need to be optimized for the use of NBS.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be utilized for comprehensive characterization:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point that is in close agreement with the reported value is a strong indication of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure and help to identify any impurities that may be present.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups present in the molecule.
Q4: What is the role of the ethoxy group in this reaction?
A4: The ethoxy group (-OCH₂CH₃) is an electron-donating group. It activates the aromatic ring towards electrophilic substitution, making the reaction with bromine proceed more readily than it would with an unsubstituted benzaldehyde. It also directs the incoming electrophile (bromine) to the ortho and para positions. In this specific case, with the para position blocked by the aldehyde group and one ortho position occupied by the hydroxyl group, the bromine atom is directed to the other available ortho position.
IV. Detailed Experimental Protocol
Synthesis of this compound
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the stirred solution of ethyl vanillin over a period of 30-60 minutes, ensuring that the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Slowly add a saturated aqueous solution of sodium bisulfite until the red-brown color of the bromine disappears.
-
Precipitation: Pour the reaction mixture into a beaker containing a large volume of ice-cold water. A pale yellow solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.
V. References
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. Royal Society of Chemistry. [Link]
-
What is the role of acetic acid in a bromination reaction with anisole?.. - Filo. [Link]
-
LCSS: BROMINE. National Research Council. [Link]
-
Standard Operating Procedure: Bromine | PDF | Laboratories | Chemistry - Scribd. [Link]
-
Standard Operating Procedure - University of Missouri. [Link]
-
Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. [Link]
-
What is the function of glacial acetic acid in the bromination of acetanilide? - Study.com. [Link]
-
Why use glacial acetic acid in bromination of anisole? - Chemistry Stack Exchange. [Link]
-
Why is acetic acid used in the bromination of cholesterol? - Quora. [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. [Link]
-
N-Bromosuccinimide - Wikipedia. [Link]
-
Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]
-
Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde - PrepChem.com. [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Chemical/Laboratory Techniques: Recrystallization - YouTube. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. What is the role of acetic acid in a bromination reaction with anisole?.. [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. sites.nvcc.edu [sites.nvcc.edu]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. LCSS: BROMINE [web.stanford.edu]
- 18. scribd.com [scribd.com]
- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 20. ehs.providence.edu [ehs.providence.edu]
- 21. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 22. nbinno.com [nbinno.com]
- 23. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Common side products in the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to ensure a successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary side products?
The most prevalent and straightforward synthesis involves the direct electrophilic bromination of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin). This reaction is typically performed using elemental bromine in a suitable solvent like acetic acid or a chloroform/methanol mixture. The primary and most common side product is the di-brominated species, 3,5-dibromo-4-hydroxybenzaldehyde.[1][2] Over-bromination is a common issue in the halogenation of activated aromatic rings.[2]
Q2: My reaction mixture turned a dark color, and the yield of the desired product is low. What could be the cause?
Dark coloration can be indicative of oxidation side reactions. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present. While some substituted benzaldehydes are reported to be relatively resistant to air oxidation, it remains a possibility under certain reaction conditions.[3] Additionally, residual bromine can impart a yellow or orange color to the product.[4]
Q3: I've noticed a significant amount of starting material remaining even after extending the reaction time. What should I consider?
Incomplete conversion can be due to several factors. Insufficient bromine stoichiometry is a primary cause. Ensure accurate measurement of your starting materials and the brominating agent. The reaction temperature can also play a role; while the reaction often proceeds at room temperature, gentle heating may be required in some cases. However, be cautious as higher temperatures can also promote side product formation. Purity of the starting ethylvanillin is also crucial; impurities may inhibit the reaction.
Q4: Are there alternative synthetic strategies to avoid the side products of direct bromination?
Yes, an alternative approach is to start with a pre-brominated precursor and then introduce the aldehyde functionality. For instance, one could begin with 2-bromo-6-ethoxyphenol and then perform a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to introduce the aldehyde group.[5] This can offer better regioselectivity but involves a multi-step synthesis which may have its own set of challenges and potential side products.
Troubleshooting Guides for Common Side Products
Issue 1: Formation of 3,5-Dibromo-4-hydroxybenzaldehyde
Cause: The hydroxyl and ethoxy groups on the ethylvanillin ring are strongly activating and ortho-, para-directing. This high reactivity makes the aromatic ring susceptible to a second bromination at the other ortho position (position 5), leading to the formation of the dibromo side product.[1][2]
Mitigation Strategies:
-
Stoichiometric Control of Bromine: Carefully control the molar equivalents of bromine. A slight excess may be needed to drive the reaction to completion, but a large excess will significantly increase the formation of the dibrominated product. It is recommended to start with a 1:1 to 1:1.1 molar ratio of ethylvanillin to bromine.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the solution of ethylvanillin at a controlled temperature.[6] This maintains a low concentration of bromine in the reaction mixture at any given time, favoring monobromination.
-
Low Reaction Temperature: Perform the bromination at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[1]
Purification Protocol to Remove 3,5-Dibromo-4-hydroxybenzaldehyde:
-
Recrystallization: This is often the most effective method. The desired monobrominated product and the dibrominated side product may have different solubilities in various solvents. A common technique is recrystallization from aqueous ethanol.[6]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating the mono- and di-brominated products.
Issue 2: Oxidation to 3-Bromo-5-ethoxy-4-hydroxybenzoic Acid
Cause: The aldehyde group can be oxidized to a carboxylic acid. This can be promoted by certain impurities or prolonged exposure to air during the reaction or workup. Some oxidizing agents used for bromination, if not handled carefully, can also lead to this side product.[7][8]
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Prompt Workup: Process the reaction mixture promptly upon completion to minimize exposure to air.
Purification Protocol to Remove 3-Bromo-5-ethoxy-4-hydroxybenzoic Acid:
-
Aqueous Base Extraction: The carboxylic acid side product is acidic and can be removed by a liquid-liquid extraction with a mild aqueous base.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic side product will be deprotonated and extracted into the aqueous layer.
-
The desired aldehyde will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Issue 3: Potential for Ether Cleavage
Cause: While less common under typical bromination conditions, the ethoxy group could potentially undergo cleavage in the presence of strong acids, such as hydrobromic acid (HBr) which can be a byproduct of the bromination reaction.[9][10] This would lead to the formation of 3-bromo-4,5-dihydroxybenzaldehyde.
Mitigation Strategies:
-
Avoid Strong Mineral Acids: If possible, use bromination methods that do not generate strong acids as byproducts.
-
Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures in the presence of acid increase the likelihood of ether cleavage.[11]
-
Neutralizing Workup: During the workup, neutralize any acid present with a mild base to prevent ether cleavage during product isolation.
Purification Protocol to Address Ether Cleavage Byproducts:
-
Column Chromatography: The polarity of the dihydroxy product would be significantly different from the desired ethoxy-containing product, making separation by silica gel column chromatography straightforward.
Visualizing the Reaction and Side Products
Below is a diagram illustrating the main reaction pathway and the formation of the primary side product.
Caption: Synthesis of this compound and the over-bromination side product.
Experimental Protocols
Protocol 1: Bromination of Ethylvanillin
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Sodium thiosulfate solution (10%)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylvanillin (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred ethylvanillin solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Stir until the ice has melted. If the solution has a persistent yellow or orange color, add a 10% sodium thiosulfate solution dropwise until the color disappears to quench any unreacted bromine.[12]
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol.
References
- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
- Royal Society of Chemistry. (2016). 5.1.2. Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
- Wikipedia. (n.d.). Ether cleavage.
- Taber, D. F., & Straney, P. J. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.
- Rhodium. (2003). Substituted Vanillins are Resistant to Oxidation. The Hive.
- Cram. (n.d.). Bromination Of Vanillin.
- YouTube. (2016, February 16). Acidic Ether Cleavage. [Video].
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
- 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- YouTube. (2021, March 27). Bromination of vanillin. [Video].
- YouTube. (2023, August 27). Making Bromovanillin: A Precursor To Substituted Benzaldehydes. [Video].
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- Google Patents. (n.d.). CN105439837A - Synthetic method of 6-Bromoisovanillin.
- Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach.
- I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
- Der Pharma Chemica. (n.d.). mechanistic-investigations-of-oxidation-of-vanillin-by-nbromosuccinimidea-kinetic-approach.pdf.
- ResearchGate. (2007). (PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde.
- PubChem. (n.d.). Ethylvanillin.
- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde.
- Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
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- 3. Substituted Vanillins are Resistant to Oxidation , Hive Methods Discourse [chemistry.mdma.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. sites.nvcc.edu [sites.nvcc.edu]
Technical Support Center: Purification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. The methodologies described are designed to address common challenges encountered during post-synthesis workup, ensuring researchers can achieve high purity for their target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, providing causal explanations and actionable solutions.
Issue 1: My TLC plate shows multiple spots, and I'm not sure what they are.
Question: I've run a TLC of my crude product, and instead of a single spot, I see two or three distinct spots. How do I identify these and choose the right purification strategy?
Answer: The presence of multiple spots indicates a mixture of compounds with varying polarities. In a typical synthesis of this compound via electrophilic bromination of an ethyl vanillin precursor, the most common impurities are unreacted starting material and over-brominated side products.[1]
-
Causality:
-
Unreacted Starting Material (e.g., 4-hydroxy-3-ethoxybenzaldehyde): This compound is more polar than your desired product because it lacks the relatively non-polar bromine atom. It will have a lower Rf value (travel less distance) on a normal-phase silica TLC plate.
-
Over-brominated Product (e.g., 3,5-Dibromo-4-hydroxy-5-ethoxybenzaldehyde): The addition of a second bromine atom increases the molecular weight and slightly decreases the polarity. This compound will have a higher Rf value (travel further) than your desired mono-brominated product.
-
Oxidized Impurity (3-Bromo-5-ethoxy-4-hydroxybenzoic acid): The aldehyde group is susceptible to oxidation, forming a carboxylic acid.[2] This impurity is highly polar and will often streak or remain at the baseline (Rf ≈ 0) on the TLC plate.
-
Recommended Action: Column chromatography is the most effective method for separating compounds with different polarities.[3][4]
Table 1: Common Impurities and Their TLC Behavior
| Compound | Expected Polarity | Expected TLC Rf Value (Hexane/EtOAc) | Recommended Primary Removal Method |
| Desired Product | Intermediate | Baseline/Reference | - |
| Unreacted Starting Material | Higher | Lower than the product | Column Chromatography |
| Dibrominated Byproduct | Lower | Higher than the product | Column Chromatography |
| Carboxylic Acid Byproduct | Very High | Streaking or at baseline (Rf≈0) | Acid-Base Extraction |
Issue 2: My purified product appears as streaks or bands during TLC analysis.
Question: Even after a first purification attempt, my compound streaks on the TLC plate. What causes this, and how can I fix it?
Answer: Streaking on a TLC plate is typically caused by acidic functional groups strongly interacting with the silica gel stationary phase or by overloading the sample.[5] Given that your target molecule contains an acidic phenolic hydroxyl group and may contain traces of the highly acidic carboxylic acid impurity, this is a common observation.
-
Causality: The acidic protons on your compound can interact strongly with the slightly acidic silica gel (SiO₂), leading to poor separation and band tailing.
Recommended Action:
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your TLC developing solvent (eluent).[5] This suppresses the ionization of the acidic impurities and your product, leading to sharper spots and better separation.
-
Pre-treat with a Basic Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate and remove the more acidic carboxylic acid impurity into the aqueous layer, leaving your less acidic phenolic compound in the organic layer.[5]
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
Question: I'm trying to recrystallize my product, but it separates as an oil. How can I induce crystallization?
Answer: "Oiling out" occurs when a solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point and interfere with crystal lattice formation.[5]
-
Causality: The cooling process may be too rapid, or the chosen solvent may not be ideal, having too high a solvating power.
Recommended Action:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, transfer it to an ice bath or refrigerator to maximize crystal formation.[5]
-
Use a Solvent Pair: If a single solvent fails, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective. Common pairs include ethanol/water or hexane/ethyl acetate. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to clarify, then cool slowly.
-
Pre-purify: If impurities are the cause, perform column chromatography first to obtain a purer solid, which will be much easier to recrystallize.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For a crude reaction mixture containing multiple components, flash column chromatography is the most robust and versatile method.[6] It provides excellent separation based on polarity and can handle a wide range of impurities. For a final polishing step on an already relatively pure solid (>90%), recrystallization is an excellent and efficient choice to achieve high analytical purity.
Q2: How do I select the right solvent system for column chromatography?
A2: The ideal solvent system (eluent) should move your desired compound to an Rf value of approximately 0.25-0.35 on a TLC plate.
-
Expertise & Experience: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a standard starting point for compounds of this type.
-
Methodology:
-
Start by testing a ratio of 9:1 Hexane:Ethyl Acetate on a TLC plate.
-
If the spot remains at the baseline, increase the polarity (e.g., 7:3 or 1:1 Hexane:Ethyl Acetate).
-
If the spot runs to the top of the plate, decrease the polarity (e.g., 9.5:0.5 Hexane:Ethyl Acetate).
-
The optimal eluent for your column will be slightly less polar than the one that gives the ideal TLC Rf, as columns are more efficient.
-
Q3: Can I use an acid-base extraction to purify my compound?
A3: Yes, but with careful consideration. Your product has a phenolic hydroxyl group, which is acidic and will be deprotonated by a strong base like sodium hydroxide (NaOH).[7]
-
Use Case: This is highly effective for separating your acidic product from neutral impurities .
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous NaOH solution (e.g., 1M). Your desired product will move into the aqueous layer as its sodium salt.
-
Separate the layers. The neutral impurities will remain in the organic layer.
-
Re-acidify the aqueous layer with HCl until the pH is acidic. Your pure product will precipitate out and can be collected by filtration or extracted back into an organic solvent.[8]
-
-
Trustworthiness: Be aware that strong base can potentially react with the aldehyde group. This method is best for removing stubborn neutral impurities that are difficult to separate by other means.
Experimental Protocols & Visualizations
Purification Workflow Decision Tree
This diagram outlines a logical workflow for purifying your crude product.
Caption: Decision tree for selecting the optimal purification strategy.
Protocol 1: Purification by Column Chromatography
This protocol is ideal for separating mixtures with components of differing polarities.[6]
-
Prepare the Column:
-
Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in your starting non-polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid trapping air bubbles.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This often yields better separation.
-
-
Elute the Column:
-
Carefully add your eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to force the solvent through the column (this is "flash" chromatography).
-
Maintain a constant flow rate and keep the silica gel from running dry.
-
-
Collect and Analyze Fractions:
-
Collect the eluting solvent in a series of test tubes or vials.
-
Spot each fraction (or every few fractions) on a TLC plate alongside your crude mixture and a reference spot to track the separation.
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove acidic impurities (like a carboxylic acid) or to separate the desired phenolic product from neutral impurities.[9][10]
-
Dissolution: Dissolve the crude product (approx. 1g) in an organic solvent (50 mL) like ethyl acetate or dichloromethane in a separatory funnel.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate and solubilize a carboxylic acid impurity into the aqueous layer, but generally not strong enough to deprotonate the less acidic phenol.[7]
-
-
Separation: Stopper the funnel, invert it, and vent frequently to release any CO₂ pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Isolate Layers: Drain the lower aqueous layer. Keep the upper organic layer, which contains your desired product.
-
Repeat (Optional): Perform a second wash with fresh NaHCO₃ solution to ensure complete removal of acidic impurities.
-
Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[11] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover the product.
Caption: Workflow for removing acidic impurities via extraction.
Protocol 3: Purification by Recrystallization
This protocol is used to purify a solid that is already relatively pure (>90%).
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Beautiful crystals should form. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
References
- Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
- Weldegrima, A. S. (n.d.). Experiment 2: Acid-Base Extraction. University of South Florida. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76308, 3-Bromo-4-hydroxybenzaldehyde. PubChem. [Link]
- Various Authors. (2015). Is it possible to purify aldehyde by column?.
- CMU. (2024). How to Column Aldehydes: A Comprehensive Guide. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Phenomenex. (2024).
- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-Hydroxybenzaldehyde. PubChem. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. vernier.com [vernier.com]
- 8. magritek.com [magritek.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting the Bromination of Ethylvanillin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bromination of ethylvanillin (4-hydroxy-3-ethoxybenzaldehyde). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical electrophilic aromatic substitution reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your synthesis, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs): Core Principles & Reaction Control
This section addresses fundamental questions regarding the chemistry of ethylvanillin bromination, focusing on the principles that govern the reaction's outcome.
Question 1: Why does bromine add to a specific position on the ethylvanillin ring? What controls the regioselectivity?
Answer: The regioselectivity of this reaction is a classic example of electrophilic aromatic substitution, governed by the directing effects of the substituents already on the benzene ring.[1][2] Ethylvanillin has three substituents to consider:
-
Hydroxyl (-OH): A very strong activating, ortho, para-director.[3]
-
Ethoxy (-OCH₂CH₃): A strong activating, ortho, para-director.
-
Aldehyde (-CHO): A deactivating, meta-director.
The hydroxyl and ethoxy groups are electron-donating, enriching the electron density of the aromatic ring at the positions ortho and para to them, making these sites more attractive to the bromine electrophile (Br⁺).[4][5][6] The aldehyde group is electron-withdrawing and directs incoming electrophiles to the meta position.
In this competitive scenario, the powerful activating groups dominate. The hydroxyl group is the strongest activator, strongly directing substitution to its ortho and para positions. Since the para position is already occupied by the aldehyde, substitution is directed to the ortho position (C5). The ethoxy group reinforces this by also directing to the same C5 position (ortho to the hydroxyl, ortho to the ethoxy, and meta to the aldehyde). This alignment of directing effects leads to a high degree of regioselectivity, yielding 5-bromo-ethylvanillin as the major product.
Caption: Logical flow of substituent effects on ethylvanillin.
Question 2: Is a Lewis acid catalyst (like FeBr₃) required for this reaction?
Answer: No, a Lewis acid is typically not required and should be avoided. The hydroxyl group is a powerful activating substituent that makes the aromatic ring of ethylvanillin highly nucleophilic and reactive towards electrophiles. Phenols are so activated that they readily undergo halogenation even in the absence of a catalyst.[4][7] Introducing a strong Lewis acid could lead to over-reaction, decreased selectivity, and the formation of unwanted side products, including polybrominated species. Milder reaction conditions are sufficient and preferable.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems you might encounter during the experiment.
Question 3: My reaction produced a mixture of products, including a significant amount of a dibrominated species. What went wrong?
Answer: The formation of 3,5-dibromo-4-hydroxy-3-ethoxybenzaldehyde is a common side reaction, especially when the reaction conditions are too harsh.[8] The primary causes are:
-
Excess Brominating Agent: Using more than one molar equivalent of bromine will promote a second substitution at the other ortho position (C3), which is also activated by the hydroxyl group.
-
High Temperature: Elevated temperatures increase the reaction rate indiscriminately, reducing selectivity and favoring multiple substitutions. Most protocols for similar phenols recommend low temperatures (0–5 °C) to maintain control.[8][9]
-
Concentrated Reagents: High concentrations can lead to localized "hot spots" where the bromine concentration is temporarily high, leading to over-bromination before the mixture becomes homogeneous.
Solution Workflow:
Caption: Troubleshooting workflow for dibromination.
Question 4: The reaction is very slow or incomplete, and I've recovered a lot of my starting material. How can I improve the yield?
Answer: Incomplete conversion is often a result of reaction conditions that are too mild or issues with reagent purity.
-
Reagent Quality: Ensure your brominating agent is of high quality. If using elemental bromine, it should be fresh. If generating bromine in situ (e.g., from KBrO₃/HBr), ensure the reagents are pure and stoichiometry is correct.[1]
-
Insufficient Reaction Time: While the reaction is generally fast, some protocols recommend stirring for 2-4 hours after bromine addition to ensure completion.[7][10] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Solvent Issues: The choice of solvent is critical. While solvents like methanol, acetic acid, and chloroform are commonly used, ethylvanillin must be sufficiently soluble for the reaction to proceed efficiently.[7][8][9] If solubility is an issue, a different solvent system may be required.
Question 5: My final product is off-white, yellow, or orange, even after initial filtration. How do I purify it?
Answer: A colored product indicates the presence of impurities, most commonly residual bromine or oxidized side products.
-
Quenching Excess Bromine: After the reaction is complete, any remaining elemental bromine (which is orange/brown) must be neutralized. This is typically done by adding a reducing agent. A few drops of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution should be added to the reaction mixture until the color disappears.[1][10][11]
-
Recrystallization: This is the most effective method for purifying the crude solid product. A minimal volume of a hot solvent is used to dissolve the crude material, which is then allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.
-
Washing: Ensure the filtered solid is washed thoroughly with cold water to remove any water-soluble impurities or residual acids from the reaction.[1][7]
Experimental Protocols & Data
The following protocols are adapted from established procedures for the bromination of analogous phenolic aldehydes.[1][7][8][9] Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Bromination with Elemental Bromine in Methanol
This method is adapted from a standard procedure for the synthesis of 5-bromovanillin.[9]
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ethylvanillin (e.g., 16.6 g, 0.1 mol) in methanol (120 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (e.g., 16.8 g, 0.105 mol, ~5.4 mL) in 30 mL of methanol. Add this solution dropwise to the stirred ethylvanillin solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into 400 mL of ice-cold water. If the solution has a persistent orange color, add 10% sodium thiosulfate solution dropwise until it becomes colorless or pale yellow.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and dry it in vacuo.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-bromo-ethylvanillin.
Protocol 2: In Situ Generation of Bromine
This method avoids the direct handling of liquid bromine and is adapted from procedures using potassium bromate and hydrobromic acid.[1][2]
-
Setup: In a 125 mL Erlenmeyer flask with a magnetic stir bar, combine ethylvanillin (0.50 g), potassium bromate (KBrO₃, 0.20 g), and glacial acetic acid (5.0 mL).
-
Initiation: In a fume hood, carefully add 48% hydrobromic acid (HBr, 1.0 mL) dropwise to the stirring mixture. The solution should turn orange, indicating the formation of Br₂.
-
Reaction: Stir the mixture at room temperature for 45-60 minutes.
-
Isolation: Pour the reaction mixture into 50 mL of ice-cold water and continue stirring for 10 minutes to precipitate the product.
-
Quenching: Add 10% sodium thiosulfate solution dropwise to neutralize any remaining bromine.
-
Filtration: Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from a 50% ethanol/water mixture.
Comparative Data for Reaction Conditions
| Parameter | Method 1 (Elemental Br₂) | Method 2 (In Situ Br₂) | Key Consideration |
| Brominating Agent | Br₂ in solvent | KBrO₃ / HBr | Method 2 avoids handling pure Br₂.[1][12] |
| Solvent | Methanol, Chloroform, Acetic Acid | Glacial Acetic Acid | Solvent choice affects solubility and reaction rate. |
| Temperature | 0-25 °C | Room Temperature | Low temperatures are crucial for selectivity.[8][9] |
| Reaction Time | 1-3 hours | 45-60 minutes | Monitor by TLC for optimal time.[13] |
| Typical Yield | >80% | >75% | Yield is highly dependent on purification. |
References
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
- Google Patents. (n.d.).
- Supporting Information. (n.d.).
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2.
- Unknown. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.). Phenol Electrophilic substitution rxn. [Link]
- Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]
- Quora. (2018, October 14).
- YouTube. (2022, August 25).
- YouTube. (2021, March 27).
- Sciencemadness Discussion Board. (2010, October 1).
- University of Delaware. (n.d.).
- Google Patents. (n.d.).
- TopSCHOLAR. (n.d.).
- Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. [Link]
- Digital Commons @ the Georgia Academy of Science. (n.d.).
Sources
- 1. sites.nvcc.edu [sites.nvcc.edu]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]
Technical Support Center: Enhancing the Purity of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for the purification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purity challenges and achieve your desired product specifications. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your results.
Understanding the Challenges in Purifying this compound
The purification of this compound can be complicated by the presence of several potential impurities that may arise during its synthesis. The primary synthetic route often involves the bromination of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The electron-donating hydroxyl and ethoxy groups activate the aromatic ring, making it susceptible to electrophilic substitution. However, this high reactivity can also lead to the formation of undesired byproducts.
Common Impurities May Include:
-
Dibrominated Species: Over-bromination can lead to the formation of 3,5-dibromo-4-hydroxybenzaldehyde.
-
Isomeric Byproducts: Although the directing effects of the hydroxyl and ethoxy groups favor bromination at the 5-position, small amounts of other isomers may form.
-
Unreacted Starting Material: Incomplete bromination will leave residual 3-ethoxy-4-hydroxybenzaldehyde.
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid, 3-bromo-5-ethoxy-4-hydroxybenzoic acid. This is a particularly common issue if the compound is exposed to air over time.
-
Residual Bromine and Acid: The crude product may be contaminated with leftover bromine and hydrobromic acid from the reaction.
This guide provides systematic approaches to remove these impurities and enhance the purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Persistent Yellow or Brown Color in the Purified Product | Residual elemental bromine (Br₂) is a common cause of discoloration. | 1. Chemical Quenching: Before beginning purification, wash the crude product in an organic solvent with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any remaining bromine.[1][2] 2. Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Stir for a short period and then filter through celite to remove the carbon and adsorbed colored impurities.[1] |
| Low Yield After Recrystallization | The chosen solvent may be too effective, leading to significant product loss in the mother liquor. The cooling process might be too rapid, preventing efficient crystal formation. | 1. Optimize Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] Experiment with mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, to fine-tune the solubility. 2. Slow Cooling: Allow the hot solution to cool gradually to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1] |
| "Oiling Out" During Recrystallization | The solute's melting point may be lower than the solvent's boiling point, or the solution is supersaturated. The presence of impurities can also inhibit crystallization. | 1. Adjust Solvent Composition: If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to reduce supersaturation.[3] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the pure compound to provide a nucleation site.[3][4] 3. Preliminary Purification: If impurities are preventing crystallization, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.[5] |
| Product Streaking on TLC Plate | The presence of an acidic impurity, most commonly the corresponding carboxylic acid, can cause streaking. | 1. Acidic Wash: Perform a liquid-liquid extraction by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and extracted into the aqueous layer.[6] 2. Modified TLC Mobile Phase: Add a small amount of acetic acid or formic acid to the TLC developing solvent to suppress the ionization of the acidic impurity, resulting in a more defined spot. |
| Poor Separation During Column Chromatography | Impurities may have similar polarities to the desired product, leading to co-elution. The compound may be degrading on the acidic silica gel. | 1. Optimize Mobile Phase: Experiment with different solvent systems and gradients using TLC to achieve better separation. A shallower gradient can improve the resolution of closely eluting compounds. 2. Deactivate Silica Gel: Aldehydes can be sensitive to the acidic nature of silica gel.[6] Consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.1-1%) in the eluent, or use a different stationary phase like neutral alumina.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: A two-step approach is often most effective. First, perform a liquid-liquid extraction to remove acidic impurities and residual reagents. Dissolve the crude product in a solvent like ethyl acetate and wash sequentially with an aqueous solution of sodium thiosulfate (to remove bromine), saturated sodium bicarbonate (to remove acidic byproducts), and finally with brine. After drying and concentrating the organic layer, proceed with either recrystallization or column chromatography.
Q2: Which is a better primary purification method: recrystallization or column chromatography?
A2: The choice depends on the impurity profile. If the main impurities are present in small amounts and have different solubility properties, recrystallization is a highly effective and scalable method. For complex mixtures containing impurities with similar polarities to the product, column chromatography offers better separation.[6] In many cases, the highest purity is achieved by performing column chromatography followed by recrystallization of the product-containing fractions.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: While specific data for this compound is limited, a mixed solvent system of ethanol and water is often effective for structurally similar phenolic compounds like 3,5-dibromo-4-hydroxybenzaldehyde and 4-phenacyloxy-3-methoxybenzaldehyde.[7][8] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Re-clarify with a few drops of hot ethanol and then allow it to cool slowly.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a highly sensitive and reliable method.[9][10] The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure based on methods for similar compounds and should be optimized for your specific case.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene). The ideal solvent will fully dissolve your compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent (e.g., hot ethanol) to redissolve the precipitate and obtain a clear solution.[7] Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purification using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of this compound.
References
- BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
- BenchChem. (2025). hydroxybenzaldehyde: An Application Note and Detailed Protocol.
- BenchChem. (2025). Application Notes and Protocol for the Synthesis of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
- Professor Dave Explains. (2020, January 10).
- SIELC Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column.
- Natural Products Atlas. (2022, September 2). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
- BenchChem. (2025). hydroxybenzaldehyde: An Application Note and Detailed Protocol.
- BenchChem. (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
- SIELC Technologies. (2018, February 16). 3-Ethoxy-4-hydroxybenzaldehyde.
- National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives.
- Organic Syntheses. (n.d.). o-BROMOPHENOL.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.
- BenchChem. (2025). Identifying and removing impurities from 4-Hydroxy-3-methylbenzaldehyde.
- ResearchGate. (2007, August). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
- BenchChem. (2025). Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives.
- Khan Academy. (n.d.). Bromination of Phenols (video).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- PubChem. (n.d.). 3-Bromo-4,5-diethoxybenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
- Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
Technical Support Center: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS No: 3111-37-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the stability challenges associated with this versatile substituted phenolic aldehyde. By understanding its inherent instabilities, you can proactively mitigate issues, troubleshoot unexpected results, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses the most common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The two main stability issues are sensitivity to light (photosensitivity) and susceptibility to oxidation.[1] Exposure to light, particularly UV radiation, can initiate photochemical degradation, while exposure to air (oxygen) can lead to oxidation of the aldehyde and phenolic groups.
Q2: How should I properly store this compound?
A2: To ensure maximum shelf-life, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator in a refrigerator.
Q3: What are the visual indicators of degradation?
A3: Fresh, pure this compound is typically a white to off-white or pale yellow solid. The first sign of degradation is often a color change to a more pronounced yellow, which can progress to tan or brown upon significant decomposition. This is likely due to the formation of colored oxidation or photodegradation products, such as quinone-like species.
Q4: What are the likely degradation products?
A4: The primary degradation products are:
-
3-Bromo-5-ethoxy-4-hydroxybenzoic acid : Formed via the oxidation of the aldehyde group. This is a common degradation pathway for many benzaldehydes exposed to air.
-
Quinone-type structures : Formed through photochemical processes, these highly conjugated systems are often colored and contribute to the discoloration of the material.
Q5: Is this compound soluble in common laboratory solvents?
A5: While specific solubility data is not extensively published, based on its structure (a polar phenolic aldehyde), it is expected to be soluble in polar organic solvents such as ethanol, methanol, ethyl acetate, acetone, and dimethylformamide (DMF). Its solubility in non-polar solvents like hexane is likely to be low.
| Property | Value | Source(s) |
| CAS Number | 3111-37-3 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid | Inferred from typical appearance of benzaldehydes |
| Key Stability Concerns | Light-sensitive, prone to oxidation | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [1] |
Part 2: Visualizing Degradation Pathways
Understanding the potential chemical transformations the compound can undergo is critical for troubleshooting. The diagram below illustrates the two primary degradation routes.
Caption: Primary degradation pathways for this compound.
Part 3: Troubleshooting Guide for Synthetic Applications
Instability of this reagent can manifest as low yields, complex product mixtures, or complete reaction failure. This guide provides troubleshooting steps for common synthetic transformations.
Scenario 1: Williamson Ether Synthesis (Alkylation of the Phenolic Hydroxyl)
Issue: "I am trying to alkylate the phenolic hydroxyl group using an alkyl halide and a base (e.g., K₂CO₃ in DMF), but my yield is low and I'm recovering a lot of starting material or seeing a brown, intractable mixture."
| Potential Cause | Explanation & Causality | Troubleshooting Solution |
| Degraded Starting Material | If your aldehyde has partially oxidized to the corresponding carboxylic acid, the acid will be deprotonated by the base. This consumes your base and creates a carboxylate salt, which is unreactive towards the alkyl halide, effectively stalling the reaction. | Purify the aldehyde before use. Perform a simple acid-base extraction or recrystallize the material (see Protocol 1). Confirm purity by TLC or ¹H NMR. |
| Competitive Aldehyde Reactions | Under strongly basic conditions, especially with stronger bases like NaH or alkoxides, the aldehyde functionality can undergo side reactions such as Cannizzaro-type disproportionation or aldol condensations if other enolizable carbonyls are present. | Use a milder base. For phenols, K₂CO₃ or Cs₂CO₃ is often sufficient and less likely to interfere with the aldehyde group.[2] Run the reaction at the lowest effective temperature (e.g., 50-80 °C) to favor the desired Sₙ2 pathway over side reactions.[2] |
| Oxidation During Reaction | If the reaction is run open to the air for an extended period, especially at elevated temperatures, the starting material or the phenoxide intermediate can oxidize, leading to the formation of colored byproducts and reducing the yield of the desired ether. | Maintain an inert atmosphere. Purge the reaction flask with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction. |
Scenario 2: Claisen-Schmidt Condensation (Reaction of the Aldehyde Group)
Issue: "My Claisen-Schmidt condensation with a ketone is sluggish, and the reaction mixture is turning dark brown, resulting in a low yield of the desired chalcone."
| Potential Cause | Explanation & Causality | Troubleshooting Solution |
| Impure Aldehyde | The presence of the acidic impurity (3-bromo-5-ethoxy-4-hydroxybenzoic acid) can neutralize the base catalyst (e.g., NaOH or KOH), preventing the formation of the necessary enolate from the ketone partner. This effectively inhibits the condensation. | Ensure the purity of your aldehyde. Use freshly purified material (see Protocol 1). If purification is not possible, you may need to add a stoichiometric amount of base to neutralize the acidic impurity before adding the catalytic amount required for the condensation. |
| Phenoxide Formation | The base will deprotonate the acidic phenolic hydroxyl group. While the resulting phenoxide is generally stable, at elevated temperatures or with prolonged reaction times, it can be susceptible to air oxidation, leading to colored impurities. | Protect the reaction from air. Use an inert atmosphere. Also, conduct the reaction at room temperature if possible; many Claisen-Schmidt condensations proceed efficiently without heat.[3] |
| Base-Induced Decomposition | Phenolic aldehydes can be sensitive to strong bases. High concentrations of NaOH or KOH, especially with heating, can sometimes lead to decomposition or polymerization pathways, creating the observed dark coloration. | Use the minimum effective amount of base. Typically, 20 mol% of solid NaOH can be effective, especially under solvent-free grinding conditions which can accelerate the reaction.[3] If in solution, add the base slowly and maintain a moderate temperature. |
Part 4: Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove the primary degradation product, 3-bromo-5-ethoxy-4-hydroxybenzoic acid, and other colored impurities. It is adapted from a procedure for the closely related compound, ethyl vanillin.[4]
Materials:
-
Degraded this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aldehyde in a minimal amount of hot ethanol. Aim for a concentration that allows full dissolution near the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble particulates.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (approx. 1:1 mixture) to remove any residual soluble impurities. Allow the crystals to dry thoroughly under vacuum.
Caption: General workflow for the recrystallization of this compound.
References
- Reddit. (2025). Williamson Ether synthesis : r/OrganicChemistry. Reddit. [Link]
- Progress in Chemistry. (n.d.). Photochemical Degradation of Halogenated Organic Contaminants. Progress in Chemistry. [Link]
- National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]
- YouTube. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- ResearchGate. (2025). (PDF) Photochemical Degradation of Halogenated Compounds: A Review.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-bromo-benzaldehyde. PrepChem.com. [Link]
- International Union of Crystallography. (n.d.). PHOTOCHEMICAL DEGRADATION OF HALOGENATED COMPOUNDS: A REVIEW.
- ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.
- PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. PubChem. [Link]
- National Institutes of Health. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. NIH. [Link]
- ResearchGate. (2016). (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate.
- ResearchGate. (2025). (PDF) Photobiodegradation of halogenated aromatic pollutants.
- PubChemLite. (n.d.). This compound. PubChemLite. [Link]
Sources
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. Authored from a perspective of practical application and scientific rigor, this document aims to preempt and resolve common issues encountered during its use in experimental settings.
Introduction
This compound is a polysubstituted aromatic aldehyde, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of the aldehyde functional group, combined with the electronic effects of the bromo, ethoxy, and hydroxyl substituents, necessitates careful consideration of its storage and handling to ensure its stability and prevent the formation of impurities that could compromise experimental outcomes. The primary degradation pathway for this and similar aromatic aldehydes is the oxidation of the aldehyde moiety to a carboxylic acid, a process often accelerated by exposure to air and light.[1][2]
I. Storage Conditions & Stability
Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of substituted benzaldehydes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the aldehyde group to the corresponding carboxylic acid.[1] |
| Light | Amber vial or stored in the dark | The compound is light-sensitive and exposure can catalyze degradation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and potential microbial growth. |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound, providing a logical workflow for problem resolution.
Diagram: Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot unexpected experimental results when using this compound.
III. Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to yellow/brown. Can I still use it?
A color change is a common indicator of degradation, likely due to oxidation.[2] Before use, it is highly recommended to assess the purity of the material using an analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The primary degradation product to look for is 3-bromo-5-ethoxy-4-hydroxybenzoic acid. If the purity is compromised, purification by recrystallization or column chromatography may be necessary. For critical applications, it is always best to use a fresh, unopened vial of the compound.
Q2: I am seeing a new, more polar spot on my TLC plate after my reaction that I suspect is an impurity from my starting aldehyde. What could it be?
The most probable impurity formed upon storage is 3-bromo-5-ethoxy-4-hydroxybenzoic acid, which is the oxidation product of the aldehyde.[1] This carboxylic acid is significantly more polar than the starting aldehyde and will have a lower Rf value on a normal phase TLC plate. To confirm its identity, you can compare its retention time in HPLC or its NMR spectrum with a known standard of the carboxylic acid.
Q3: My reaction is sensitive to nucleophilic attack on the aldehyde. Are there any special precautions I should take?
The reactivity of the aldehyde group in this compound is influenced by its substituents. The electron-withdrawing bromine atom can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating ethoxy and hydroxyl groups can decrease this reactivity through resonance. To minimize unwanted side reactions, ensure your reaction is run under strictly anhydrous and inert conditions, and consider adding the aldehyde slowly to the reaction mixture to control the reaction rate.
Q4: How should I prepare and store solutions of this compound?
Solutions of this compound are generally less stable than the solid material and should be prepared fresh for each experiment. If a stock solution must be prepared and stored, it should be dissolved in a dry, aprotic solvent, blanketed with an inert gas like argon or nitrogen, and stored in a tightly sealed vial at -20°C for short-term storage (up to a few days). For longer-term storage, -80°C is recommended. Always visually inspect the solution for any signs of precipitation or color change before use.
Q5: What are some incompatible materials with this compound?
Avoid strong oxidizing agents, as they will readily oxidize the aldehyde to a carboxylic acid. Strong bases can deprotonate the phenolic hydroxyl group, which may affect its reactivity and stability. It is also advisable to avoid contact with reactive nucleophiles if the desired reaction does not involve the aldehyde group.
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Standard Preparation (Optional but Recommended): If available, prepare a 1 mg/mL stock solution of 3-bromo-5-ethoxy-4-hydroxybenzoic acid in acetonitrile.
-
Analysis: Inject the sample solution onto the HPLC system.
-
Data Interpretation: The purity of the aldehyde can be determined by the area percentage of its corresponding peak. The presence of the carboxylic acid impurity can be confirmed by comparing the retention time with the standard or by spiking the sample with the standard.
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf-life.
Procedure:
-
Sample Preparation: Aliquot approximately 10 mg of the solid compound into several clear and amber glass vials.
-
Exposure Conditions:
-
Control: Store one set of amber vials at 2-8°C in the dark.
-
Elevated Temperature: Store one set of amber vials at 40°C.
-
Light Exposure: Store one set of clear vials at room temperature exposed to ambient laboratory light.
-
Air Exposure: Store one set of amber vials at room temperature with the cap loosely fitted to allow for air exchange.
-
-
Time Points: Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, assess the purity of the samples using the HPLC method described in Protocol 1. Note any changes in physical appearance (color, texture).
-
Data Evaluation: Plot the percentage of the parent compound remaining against time for each storage condition. This will provide an indication of the degradation rate under different stress factors.
References
- Benzaldehyde. (n.d.). In Wikipedia.
- Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound.
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important chemical intermediate.
I. Overview of Synthetic Strategy
The synthesis of this compound typically proceeds through a two-step process starting from a readily available precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The primary transformation involves the selective bromination of the aromatic ring. An alternative, though less common, approach could involve the Vilsmeier-Haack formylation of a corresponding substituted phenol.[1][2][3] This guide will focus on the direct bromination route due to its procedural simplicity and atom economy.
Reaction Scheme:
Caption: Synthesis of this compound via bromination.
II. Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bisulfite Solution (saturated)
-
Deionized Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any residual acid and salts.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low or No Product Formation | 1. Inactive starting material. 2. Insufficient bromine. 3. Reaction temperature too low. | 1. Verify the purity of 3-ethoxy-4-hydroxybenzaldehyde by melting point or spectroscopic analysis. 2. Ensure accurate stoichiometry of bromine. A slight excess may be necessary. 3. After bromine addition, allow the reaction to warm to room temperature and stir for a longer duration. |
| Formation of Multiple Products (observed on TLC) | 1. Over-bromination leading to di-bromo species. 2. Incomplete reaction resulting in a mixture of starting material and product. | 1. Carefully control the stoichiometry of bromine and maintain a low reaction temperature during addition.[4] 2. Increase the reaction time or slightly increase the amount of bromine. |
| Product is a Dark Oil or Gummy Solid | 1. Presence of unquenched bromine. 2. Formation of polymeric byproducts. | 1. Ensure complete quenching with sodium bisulfite solution.[5] 2. Purify the crude product using column chromatography before attempting recrystallization.[6] |
| Difficulty in Product Crystallization | 1. Presence of impurities. 2. Incorrect recrystallization solvent or conditions. | 1. Purify the crude product by column chromatography.[6] 2. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, methanol/water, toluene).[5] Ensure slow cooling to promote crystal growth.[6] |
| Low Yield After Recrystallization | 1. Product is too soluble in the recrystallization solvent. 2. Premature crystallization during hot filtration. | 1. Optimize the solvent ratio in a mixed solvent system. Use a minimal amount of hot solvent to dissolve the product.[5] 2. Pre-heat the filtration funnel and use a sufficient amount of hot solvent. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in this reaction?
A1: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting material and is relatively inert to bromine. It also helps to moderate the reactivity of bromine.
Q2: Why is it crucial to add the bromine solution slowly and at a low temperature?
A2: The bromination of activated aromatic rings is a highly exothermic and rapid reaction. Slow addition at a low temperature helps to control the reaction rate, prevent a sudden temperature increase, and minimize the formation of over-brominated byproducts.[5]
Q3: How can I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., hexane:ethyl acetate) to achieve good separation between the starting material and the product. The starting material will have a different Rf value than the brominated product.
Q4: What are the safety precautions I should take when working with bromine?
A4: Bromine is highly corrosive, toxic, and volatile. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a bromine spill kit and a quenching agent (like sodium thiosulfate) readily available.
Q5: Can I use a different brominating agent instead of liquid bromine?
A5: Yes, other brominating agents like N-Bromosuccinimide (NBS) can be used, often in the presence of a catalyst. However, the reaction conditions would need to be re-optimized. For scaling up, liquid bromine is often more cost-effective.
Q6: My final product has a pink or yellowish tint. What is the cause and how can I remove it?
A6: A colored tint is often due to trace amounts of residual bromine or oxidized impurities.[4] Thorough washing of the crude product with a sodium bisulfite solution can help. If the color persists after recrystallization, you can try treating a solution of the product with activated carbon before filtration and recrystallization.
Q7: Is it possible to perform this reaction without a solvent?
A7: While some reactions can be performed neat, for a controlled bromination of an activated phenol, using a solvent like acetic acid is highly recommended to manage the reaction exotherm and ensure homogeneity.[7]
Q8: What is the expected regioselectivity of this bromination?
A8: The hydroxyl and ethoxy groups are both ortho-, para-directing. In 3-ethoxy-4-hydroxybenzaldehyde, the position ortho to the hydroxyl group and meta to the aldehyde group is the most activated and sterically accessible, leading to selective bromination at the 5-position.
V. Workflow and Decision Making
Caption: A decision-making workflow for troubleshooting the synthesis.
VI. References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. Available at: [Link]
-
Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Available at:
-
YouTube. Vilsmeier-Haack Reaction. Available at: [Link]
-
Pharmaffiliates. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]
-
PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Available at: [Link]
-
Organic Syntheses. Benzaldehyde, 4-ethoxy-3-hydroxy. Available at: [Link]
-
PubMed Central. 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]
-
PubChem. 3-Bromo-5-hydroxybenzaldehyde. Available at: [Link]
-
Dana Bioscience. 3-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde 10g. Available at: [Link]
-
PubChem. 3-Bromo-5-ethyl-4-hydroxybenzaldehyde. Available at: [Link]
Sources
Technical Support Center: Challenges in the Purification of Substituted Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of substituted benzaldehydes. Benzaldehydes are foundational building blocks in organic synthesis, but their inherent reactivity can lead to a host of purification issues. This document provides practical, in-depth solutions in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the handling and purification of substituted benzaldehydes.
Q1: My bottle of benzaldehyde has a white crystalline solid at the bottom. What is it and is the aldehyde still usable?
A1: The white solid is almost certainly the corresponding benzoic acid, which forms from the auto-oxidation of the benzaldehyde upon exposure to air.[1][2] Benzaldehyde is notoriously prone to this process.[2][3] The aldehyde can still be purified and used. The most common method for removing the benzoic acid is a simple liquid-liquid extraction with a mild aqueous base, such as 5-10% sodium carbonate or sodium bicarbonate solution.[1][4][5] The acidic benzoic acid reacts to form the water-soluble sodium benzoate salt, which partitions into the aqueous layer, leaving the purified aldehyde in the organic layer.[1][4]
Q2: Why is my substituted benzaldehyde turning yellow or brown upon storage, even after purification?
A2: Discoloration is a common issue with many aldehydes and can be attributed to several factors. The primary cause is often trace impurities that either catalyze polymerization or are themselves colored. Even after initial purification, trace amounts of acid or metal ions can initiate aldol-type condensation or other side reactions over time. To mitigate this, ensure your product is thoroughly dry and stored under an inert atmosphere (Nitrogen or Argon), at a low temperature, and protected from light, which can catalyze oxidation.[6] For long-term storage, adding a radical inhibitor like hydroquinone or catechol can be effective.[6]
Q3: Which primary purification technique—distillation, chromatography, or crystallization—is best for my substituted benzaldehyde?
A3: The optimal technique depends on the specific properties of your aldehyde and the nature of the impurities.
-
Vacuum Distillation is ideal for thermally stable, liquid benzaldehydes, especially for removing non-volatile impurities like benzoic acid or polymer byproducts.[2][7][8] It is often the most effective method for large-scale purification.[7]
-
Flash Column Chromatography is the most versatile technique, particularly for separating aldehydes from non-polar byproducts or isomers with different polarities.[9][10] However, some aldehydes can degrade on acidic silica gel.[4]
-
Recrystallization is the best choice for solid benzaldehydes, provided a suitable solvent system can be found where the aldehyde has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[11]
-
Bisulfite Adduct Formation is a highly selective chemical method to isolate an aldehyde from a mixture containing non-aldehyde components. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated in an aqueous layer and then regenerated.[12][13][14]
Troubleshooting Guide: Specific Experimental Issues
This section provides detailed protocols and explanations for specific problems encountered during purification workflows.
Problem 1: Persistent Contamination with the Corresponding Carboxylic Acid
-
Symptoms: You observe a broad peak around 3000 cm⁻¹ in the IR spectrum, a streaky spot on your TLC plate that remains at the baseline, or your NMR sample shows a broad singlet far downfield (>10 ppm).
-
Root Cause: Substituted benzaldehydes readily oxidize when exposed to atmospheric oxygen, a process known as auto-oxidation.[2][3][15] This reaction is often catalyzed by light and trace metals. The product is the corresponding benzoic acid, which is a common and persistent impurity.[2]
-
Solution: Basic Aqueous Wash Protocol
This protocol leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral aldehyde.
Experimental Protocol:
-
Dissolution: Dissolve the crude substituted benzaldehyde in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical concentration is 5-10% w/v.
-
Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[1][5] Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas produced from the acid-base reaction. Once the pressure subsides, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid.[1][4]
-
Repeat: Repeat the wash with fresh NaHCO₃ solution. If no further gas evolution is observed, the acid has been completely removed.
-
Final Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and begin the drying process.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified aldehyde.
-
Problem 2: Difficulty Separating Positional Isomers (e.g., o-, m-, p-nitrobenzaldehyde)
-
Symptoms: TLC analysis shows multiple spots with very similar Rf values. NMR spectroscopy indicates a mixture of isomers. The product fails to crystallize or gives a broad melting point range.
-
Root Cause: Positional isomers often have very similar polarities and physical properties (boiling points, solubilities), making their separation by standard distillation or crystallization challenging.[16][17] For example, direct distillation of nitrobenzaldehyde isomers is hazardous as their boiling points are close to their decomposition temperatures.[16]
-
Solution 1: Optimized Flash Column Chromatography
While challenging, chromatography can be effective if the conditions are carefully optimized.
Experimental Protocol:
-
TLC Optimization: Systematically screen solvent systems. Start with a standard system like Ethyl Acetate/Hexanes.[18] Test different ratios and consider less common solvents. For closely-related isomers, a less polar, more selective eluent system (e.g., Diethyl Ether/Hexanes or Dichloromethane/Hexanes) may provide better separation.
-
Column Preparation: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm). Pack a long, thin column, as resolution increases with column length.
-
Loading: Load the sample as a concentrated band using a minimal amount of solvent. Dry-loading (adsorbing the crude product onto a small amount of silica before adding it to the column) is highly recommended for difficult separations.
-
Elution: Run the column slowly using isocratic elution (a constant solvent mixture) or a very shallow gradient to maximize separation. Collect small fractions and analyze them carefully by TLC.
Table 1: Suggested Starting Solvent Systems for Chromatography
Polarity of Aldehyde Suggested Solvent System (v/v) Notes Non-polar (e.g., Alkyl-substituted) 5-10% Ethyl Acetate in Hexanes Start with low polarity to ensure good separation from baseline. Mid-polarity (e.g., Methoxy-substituted) 20-40% Ethyl Acetate in Hexanes A standard range for many functionalized aromatics.[18] | Polar (e.g., Nitro-substituted) | 50-70% Ethyl Acetate in Hexanes or 1-3% Methanol in Dichloromethane | For highly polar compounds, a stronger eluent is needed.[18] |
-
-
Solution 2: Derivatization to Alter Physical Properties
A powerful strategy involves chemically modifying the aldehyde group to create derivatives whose physical properties are more distinct.
Workflow: Isomer Separation via Acetal Formation This method is particularly effective for separating nitrobenzaldehyde isomers.[16][19]
-
Acetalization: React the crude isomer mixture with ethylene glycol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane derivatives.[16]
-
Separation of Acetals: The resulting acetal isomers now have different physical properties and can often be separated more easily by fractional distillation or crystallization.[16]
-
Hydrolysis: Hydrolyze the separated, pure acetal isomers back to the pure aldehydes using aqueous acid.
-
Problem 3: Product Degradation on Silica Gel Column
-
Symptoms: TLC analysis of the column fractions shows new, unexpected spots that were not in the crude mixture. The overall yield after chromatography is significantly lower than expected.
-
Root Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze degradation pathways such as acetal cleavage, condensation reactions, or isomerization for sensitive substituted benzaldehydes.
-
Solution: Neutralize the Stationary Phase or Use an Alternative
-
Neutralized Silica: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing 1-3% triethylamine (Et₃N).[18] The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a bonded phase like aminopropyl-functionalized silica, which is less acidic and can be better suited for polar or basic compounds.[20]
-
Visualized Workflows and Logic
Visual aids can clarify complex decision-making processes and chemical transformations.
Caption: Decision workflow for selecting a primary purification method.
Caption: Chemical basis for removing benzoic acid via basic extraction.
References
- Vertex AI Search Result[1]. What is the most common/easiest method to remove benzoic acid from benzaldehyde? Accessed January 10, 2026.
- Benchchem[4]. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Accessed January 10, 2026.
- Benchchem[13]. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Accessed January 10, 2026.
- National Institutes of Health (NIH)[14]. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Hefei TNJ Chemical Industry Co.,Ltd.[5]. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? Accessed January 10, 2026.
- University of Rochester, Department of Chemistry[15]. Workup: Aldehydes.
- Google Patents[22]. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- JoVE (Journal of Visualized Experiments)[23]. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Quora[24]. How to convert benzoic acid from Benzaldehyde. Accessed January 10, 2026.
- Sciencemadness.org[6]. Oxidation of Benzaldehyde, Prevention Of. Accessed January 10, 2026.
- Scribd[25]. BS 6th Practical No. 10, BENZOICE ACID Synthesis FROM BENZALDEHYDE. Accessed January 10, 2026.
- ResearchGate[26].
- ECHEMI[7]. What is the best solution to prevent the oxidation of Benzaldehyde... Accessed January 10, 2026.
- Benchchem[17]. Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis. Accessed January 10, 2026.
- Quora[2]. Can benzaldehyde be oxidised? Accessed January 10, 2026.
- ResearchGate[16]. Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Accessed January 10, 2026.
- PubMed[3]. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
- Benchchem[27]. Challenges in the synthesis of polysubstituted benzaldehydes and solutions. Accessed January 10, 2026.
- ResearchGate[20]. Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... Accessed January 10, 2026.
- ACS Publications[28]. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
- ACS Publications[29]. Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde.
- Google Patents[30]. US4622429A - Process for the preparation of substituted benzaldehydes.
- YouTube[8]. How to do a vacuum distillation (Benzaldehyde).
- Google Patents[18]. US4714783A - Separation of nitrobenzaldehyde isomers.
- Indian Academy of Sciences[31]. New strategies for separations through reactions. Accessed January 10, 2026.
- Google Patents[32]. EP0015616B1 - Method for the purification of benzaldehyde.
- University of Rochester, Department of Chemistry[19]. Chromatography: Solvent Systems For Flash Column.
- Columbia University[10].
- Wikipedia[9]. Vacuum distillation.
- Biotage[21].
- Organic Syntheses[11].
- ACS Publications[33]. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- BRANDTECH Scientific[34]. Vacuum Distillation: Process, Applications & Pump Requirements.
- University of Rochester, Department of Chemistry[12].
- Organic Chemistry Portal[35]. Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine.
- Biotage[36].
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- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
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- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 18. Chromatography [chem.rochester.edu]
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- 20. biotage.com [biotage.com]
Technical Support Center: NMR Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of synthetic compounds like 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. Its high sensitivity to the local chemical environment of each nucleus provides a detailed fingerprint of the molecule. However, the appearance of unexpected signals can often complicate spectral interpretation. This guide serves as a technical resource for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in NMR spectra of this compound, ensuring the integrity of their research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
The chemical shifts for this compound are influenced by the electronic effects of its substituents on the aromatic ring. The aldehyde group (-CHO) is strongly electron-withdrawing, deshielding nearby protons.[1] The hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups are electron-donating, which tends to shield protons, particularly at the ortho and para positions.[1] The bromine atom also has a distinct influence on the chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values are based on standard substituent effects and data from analogous structures. Actual shifts can vary slightly based on solvent and concentration.)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~9.7 - 9.9 | Singlet (s) | ~190 - 192 |
| Aromatic (H-2) | ~7.3 - 7.5 | Doublet (d) | ~110 - 115 |
| Aromatic (H-6) | ~7.2 - 7.4 | Doublet (d) | ~128 - 132 |
| Hydroxyl (-OH) | ~5.5 - 6.5 (variable) | Broad Singlet (br s) | N/A |
| Ethoxy (-OCH₂) | ~4.0 - 4.2 | Quartet (q) | ~64 - 66 |
| Ethoxy (-CH₃) | ~1.4 - 1.5 | Triplet (t) | ~14 - 16 |
| Aromatic (C-1) | N/A | N/A | ~130 - 135 |
| Aromatic (C-3, C-Br) | N/A | N/A | ~103 - 108[2] |
| Aromatic (C-4, C-OH) | N/A | N/A | ~148 - 152 |
| Aromatic (C-5, C-OEt) | N/A | N/A | ~145 - 149 |
Q2: What are the common sources of impurities in a sample of this compound?
Impurities typically arise from the synthetic route and subsequent workup procedures. Common sources include:
-
Unreacted Starting Materials: The precursor, often 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) or a related phenol, may be present if the bromination reaction did not go to completion.[3][4]
-
Reaction By-products: Over-bromination can lead to dibrominated species. Isomeric products, where bromine adds to a different position, can also form, although the directing effects of the substituents make this less likely.[5][6]
-
Residual Solvents: Solvents used during the synthesis (e.g., acetic acid, chloroform) or purification (e.g., ethanol, ethyl acetate, hexane) are very common impurities.[7][8]
-
Water: Moisture in the sample or NMR solvent is frequently observed.[9]
Q3: How should I prepare my sample for NMR analysis to get the best results?
Proper sample preparation is critical for acquiring a high-quality NMR spectrum. Key considerations include using a high-purity deuterated solvent, ensuring the sample is free of particulate matter, and using an appropriate sample concentration. For a detailed methodology, please refer to the Experimental Protocol section below.
Troubleshooting Guide: Identifying Unknown Peaks
This section addresses specific issues you might encounter when analyzing your NMR spectrum.
Problem 1: I see extra signals in the aromatic region (δ 7.0 - 8.5 ppm) and/or an aldehyde signal around δ 9.8 ppm.
-
Possible Cause: Presence of unreacted starting material, such as 4-hydroxy-3-ethoxybenzaldehyde.
-
Troubleshooting Steps:
-
Compare Spectra: The starting material will have three aromatic protons, often showing a different splitting pattern than the two aromatic protons of the final product.
-
Check Chemical Shifts: 4-hydroxy-3-ethoxybenzaldehyde typically shows aromatic signals around δ 7.4 (d), 7.4 (dd), and 6.9 (d) ppm, with the aldehyde proton near δ 9.8 ppm.
-
Spiking Experiment: To confirm, add a small amount of the suspected starting material to your NMR tube and re-acquire the spectrum. An increase in the intensity of the impurity peaks confirms its identity.
-
Problem 2: There are unexpected peaks in the aliphatic region (e.g., a quartet at δ 3.7 ppm, a triplet at δ 1.2 ppm, or a singlet at δ 2.1 ppm).
-
Possible Cause: Residual solvents from the reaction workup or purification.
-
Troubleshooting Steps:
-
Identify Common Solvents: These signals are characteristic of common lab solvents.
-
Ethanol: Quartet at ~3.7 ppm and triplet at ~1.2 ppm.
-
Ethyl Acetate: Quartet at ~4.1 ppm, singlet at ~2.0 ppm, and triplet at ~1.2 ppm.
-
Acetic Acid: A singlet around δ 2.1 ppm.
-
-
Consult Reference Tables: Use established tables of NMR solvent impurities to match the observed chemical shifts in your specific deuterated solvent.[7][8][10] These references are invaluable for quick identification.
-
Problem 3: I see a broad singlet that shifts between experiments or is not always present.
-
Possible Cause: This is very likely a hydroxyl (-OH) or water (H₂O) peak. Protons on heteroatoms (like oxygen) are exchangeable and their chemical shift is highly dependent on concentration, temperature, and solvent.[11]
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons (like -OH) will be replaced by deuterium, causing their corresponding peak to disappear or significantly diminish. This is a definitive test for identifying -OH or -NH protons.[11]
-
Check Solvent Purity: The residual water peak in common deuterated solvents (e.g., ~1.56 ppm in CDCl₃, ~2.50 ppm in DMSO-d₆) is a frequent observation.[9]
-
Problem 4: My aromatic signals look like singlets instead of the expected doublets.
-
Possible Cause: Insufficient resolution of the NMR spectrometer. The coupling constant (J-value) between the two aromatic protons is expected to be small (meta-coupling, typically 2-3 Hz).
-
Troubleshooting Steps:
-
Improve Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer.[1] Poor shimming leads to peak broadening that can obscure fine splitting patterns.
-
Zoom In: Expand the aromatic region of the spectrum. What appears to be a singlet at first glance may reveal its doublet nature upon closer inspection.
-
Resolution Enhancement: Apply a window function (e.g., Lorentzian-Gaussian multiplication) during data processing to improve resolution, but be aware that this can distort peak integrals.
-
Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying an unknown peak in your NMR spectrum.
Caption: Logical workflow for identifying unknown peaks in an NMR spectrum.
Key Chemical Structures
Caption: Target compound and a potential starting material impurity.
Experimental Protocol: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.
-
Weigh Sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
-
Select Solvent: Choose a suitable deuterated solvent in which your compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.
-
Add Solvent: Using a clean glass pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if it is not already present in the solvent. For CDCl₃, the residual solvent peak at 7.26 ppm can often be used for calibration.[11]
-
Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle sonication. Visually inspect the solution to ensure no solid particles remain.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap and Label: Cap the NMR tube securely and label it clearly. Your sample is now ready for analysis.
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- The Royal Society of Chemistry.
- Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
- PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. [Link]
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
- Pérez, G. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- NMR Spectroscopy. (2015).
- ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- BenchChem. Application Notes and Protocol for the Synthesis of 3'-bromo-5'-chloro-2'-hydroxy-4-methoxychalcone.
- Organic Syntheses.
- University of Wisconsin-Madison. NMR Problems. [Link]
- PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
- ResearchGate. (2014).
- Modgraph. 1H Chemical Shifts in NMR. Part 191.
- Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Filo. (2025). Question: What should be the product in the following reaction? 3-Hydrox... [Link]
- Google Patents. (2005).
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Technical Support Center: Column Chromatography of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Welcome to our dedicated technical support guide for the purification of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the nuances of its column chromatography. Our goal is to equip you with the necessary knowledge to not only execute the purification successfully but also to troubleshoot common issues with a firm understanding of the underlying chemical principles.
Introduction: The Chemistry of Purifying this compound
This compound is a substituted aromatic aldehyde with moderate polarity, attributed to its hydroxyl, ethoxy, and aldehyde functional groups. The presence of these groups, particularly the acidic phenolic hydroxyl, dictates its chromatographic behavior. Successful purification hinges on a careful selection of the stationary and mobile phases to achieve adequate separation from starting materials, by-products, and decomposition products.
A primary challenge in the chromatography of phenolic aldehydes is their potential for degradation on standard silica gel, which is inherently acidic.[1] This can lead to streaking on TLC plates, low yields, and the formation of impurities during the purification process itself. Furthermore, aldehydes are susceptible to oxidation to the corresponding carboxylic acid, a common impurity that can complicate separation.[2] This guide will address these challenges head-on, providing you with robust protocols and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of moderately polar organic compounds like this compound. However, due to the acidic nature of silica, deactivation might be necessary if you observe significant tailing or product degradation.[1]
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate, ensuring good separation from impurities. A common and effective solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][3] The exact ratio will need to be determined empirically through TLC analysis.
Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking is often indicative of an issue with the compound's interaction with the stationary phase. For phenolic compounds, this can be due to the acidity of the silica gel, leading to strong adsorption or decomposition.[2] To mitigate this, you can:
-
Add a small amount of a modifying agent to your eluent, such as acetic acid or formic acid (typically 0.1-1%), to suppress the ionization of the phenolic hydroxyl group and reduce tailing.[2]
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.[1]
Q4: I am observing a new, more polar spot on my TLC after leaving the crude material exposed to air. What is it likely to be?
A4: This is a classic sign of the aldehyde functional group oxidizing to a carboxylic acid (3-Bromo-5-ethoxy-4-hydroxybenzoic acid). This impurity is significantly more polar and will have a lower Rf value. To minimize this, it is advisable to purify the crude product promptly after synthesis and to handle it under an inert atmosphere if possible.
Q5: Can I use a solvent other than ethyl acetate as the polar component of my eluent?
A5: Yes, other polar solvents like diethyl ether or acetone can be used in combination with a non-polar solvent. The choice of solvent can influence the selectivity of the separation. It is always recommended to screen a few different solvent systems by TLC to find the one that provides the best separation of your target compound from its specific impurities.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
A crucial first step before performing column chromatography is to determine the optimal solvent system using TLC.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
A series of developing solvents (e.g., varying ratios of hexanes:ethyl acetate)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot. The ideal solvent system will give the target compound an Rf of ~0.25-0.35 and show good separation from other spots.
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Notes |
| 9:1 | Low | Good for initial assessment of non-polar impurities. |
| 4:1 | 0.2 - 0.3 | A good starting point for column chromatography. |
| 7:3 | 0.3 - 0.4 | May be suitable if the compound is slow-moving. |
| 1:1 | High | Likely too polar for effective separation. |
Note: These are estimated values and should be confirmed experimentally.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Optimized eluent from TLC analysis
-
Glass chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the optimized solvent system, collecting fractions.
-
If a gradient elution is required to separate impurities, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
Below is a troubleshooting guide designed to address specific issues you might encounter during the purification of this compound.
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| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Poor Separation | Incorrect solvent polarity. | The eluent is either too polar (impurities and product elute together) or not polar enough (compounds do not move). Re-optimize the solvent system using TLC to achieve a target Rf of 0.25-0.35 for your product.[1] |
| Improper column packing. | Channels or cracks in the silica bed will lead to poor separation. Ensure the silica is packed uniformly as a slurry and is not allowed to run dry. | |
| Low Yield | Compound degradation on silica. | The acidic nature of silica gel can decompose sensitive compounds.[1] Consider using deactivated silica (pre-treated with triethylamine) or an alternative stationary phase like neutral alumina. |
| Compound is too volatile. | While less likely for this specific compound, highly volatile products can be lost during solvent removal. Use a lower temperature on the rotary evaporator. | |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of your eluent (gradient elution). If the compound still does not elute, a more polar solvent system, such as methanol in dichloromethane, may be necessary. |
| Irreversible adsorption or decomposition. | As mentioned, the compound may have degraded on the column. A small-scale test for stability on silica can be performed by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots have formed. | |
| Streaking/Tailing on TLC | Acidity of the silica gel. | The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can suppress this interaction.[2] |
| Presence of acidic impurity. | Oxidation of the aldehyde to a carboxylic acid will cause streaking. The addition of acid to the eluent can also help in this case by protonating the carboxylate. | |
| Sample overload on TLC plate. | Spotting too concentrated a solution can lead to streaking. Dilute your sample before spotting. |
Advanced Considerations
For particularly challenging separations or when dealing with highly polar impurities, alternative chromatographic techniques may be considered:
-
Reverse-Phase Chromatography: While less common for preparative scale purification of this type of compound, reverse-phase chromatography (e.g., with a C18 stationary phase) can be effective, particularly for removing non-polar impurities.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is useful for purifying polar compounds that are not well-retained in reverse-phase chromatography. It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[6]
By understanding the chemical properties of this compound and applying the principles of chromatography outlined in this guide, you will be well-equipped to achieve a high degree of purity in your compound.
References
- Harris, E. B. J. What is the best solvent for purifying aldehyde in a column chromatography?
- Biotage. What can I use to purify polar reaction mixtures? Biotage.com. [Link]
- PubChemLite. This compound. [Link]
- PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. [Link]
- Larsson, E., et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
- ResearchGate. Is it possible to purify aldehyde by column?
- JagWorks@USA.
- PROMETHEUS – Protocols.
- ChemistryViews.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. [Link]
- Semantic Scholar.
- SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
- PubChem. 3-Bromo-5-ethyl-4-hydroxybenzaldehyde. [Link]
- SpectraBase. 3-Bromo-5-ethoxy-4-(2-naphthylmethoxy)benzaldehyde. [Link]
- Halogenation through Deoxygenation of Alcohols and Aldehydes. Organic Letters. [Link]
- Chemistry Steps.
- ResearchGate. What the steps should be taken when primary detecting of phenolic compounds? [Link]
- Biotage.
- Chemistry LibreTexts. 17.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules. [Link]
- Google Patents.
- Purification of Phenolic Compounds from Camellia polyodonta Flower: Composition Analysis, Antioxidant Property, and Hypolipidemic Activity In Vitro and In Vivo. Foods. [Link]
- ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
- Supporting Information for: [Title of the article]. The Royal Society of Chemistry. [Link]
- PubChem. 3-Bromo-4-hydroxybenzaldehyde. [Link]
- 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E. [Link]
- PubChem. 3-Bromo-5-hydroxybenzaldehyde. [Link]
- PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. [Link]
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Technical Support Center: Monitoring the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to monitoring the progress of this important chemical transformation. Our goal is to equip you with the knowledge to confidently track your reaction, interpret analytical data, and overcome common challenges.
I. Synthesis Overview and the Critical Role of Reaction Monitoring
The synthesis of this compound typically involves the electrophilic bromination of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin). The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups on the aromatic ring are activating and ortho-, para-directing.[1][2] This makes the starting material highly reactive towards electrophiles like bromine.[1][2] Precise control and real-time monitoring of the reaction are paramount to maximize the yield of the desired product and minimize the formation of potential side-products, such as di-brominated species or other isomers.
Effective reaction monitoring allows for:
-
Determination of Reaction Completion: Prevents premature work-up of an incomplete reaction or prolonged reaction times that could lead to side product formation.
-
Optimization of Reaction Conditions: Provides crucial data for fine-tuning parameters like temperature, reaction time, and stoichiometry.[3]
-
Early Detection of Issues: Helps in identifying problems such as reactant degradation or the formation of unexpected byproducts.
This guide will focus on the practical application of common analytical techniques for monitoring this synthesis: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
II. Thin Layer Chromatography (TLC): Your First Line of Analysis
TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a reaction.[4] It allows for the simultaneous analysis of the starting material, product, and reaction mixture on a single plate.
A. Key Principles of TLC Monitoring
The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica gel) and the mobile phase (a solvent system).[5] In this synthesis, the product, this compound, is generally more polar than the starting material, 4-hydroxy-3-ethoxybenzaldehyde, due to the introduction of the bromine atom. This difference in polarity allows for their separation on a TLC plate.
B. Step-by-Step TLC Protocol
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[4] Mark lanes for the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where both the starting material and reaction mixture are applied to the same spot.[6]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4-hydroxy-3-ethoxybenzaldehyde in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (R): Using a capillary tube, withdraw a tiny aliquot of the reaction mixture.[7] Dilute this with a suitable solvent. If the reaction is in a high-boiling solvent like DMF or DMSO, it's crucial to dilute the sample significantly to avoid streaking.[6]
-
-
Spotting: Using separate capillary tubes, carefully spot small amounts of the prepared samples onto their respective lanes on the starting line.[4] For the co-spot lane, apply the starting material first, let it dry, and then apply the reaction mixture on top of the same spot.[6]
-
Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase. Ensure the solvent level is below the starting line.[7] A common mobile phase for this system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The chamber should be saturated with the solvent vapors for optimal separation.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[4] Staining with a potassium permanganate or vanillin solution can also be used for visualization.[4]
C. Interpreting Your TLC Results
-
Starting Material (SM): A single spot corresponding to 4-hydroxy-3-ethoxybenzaldehyde.
-
Reaction Mixture (R): As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new, typically lower Rf spot corresponding to the product will appear and intensify.
-
Co-spot (C): This lane is crucial for confirming the identity of the spots. If the reaction is incomplete, you will see two distinct spots. If the reaction is complete, you will only see the product spot.[6]
| Compound | Expected Rf Value (Hexane:Ethyl Acetate 7:3) | Appearance under UV (254 nm) |
| 4-hydroxy-3-ethoxybenzaldehyde (SM) | ~0.5 | Dark spot |
| This compound (Product) | ~0.3 | Dark spot |
Note: Rf values are approximate and can vary depending on the exact conditions.
D. Troubleshooting TLC Issues
Q1: My spots are streaking or elongated. A1: This is often due to sample overloading.[8] Try diluting your sample further before spotting. Streaking can also occur if the sample is not fully soluble in the mobile phase or if the compound is acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can help.[8]
Q2: My starting material and product spots are too close together (similar Rf values). A2: To improve separation, you can try changing the solvent system.[6] If you are using a hexane/ethyl acetate mixture, try decreasing the proportion of the more polar solvent (ethyl acetate) to increase the retention of both compounds and potentially improve separation.[8] Alternatively, trying a different solvent system, such as dichloromethane/methanol, might provide better resolution.[8]
Q3: I don't see any spots on my TLC plate. A3: This could be because your compound is not UV-active, or the concentration is too low.[8] Try visualizing with a different method, such as staining.[4] If the concentration is the issue, try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8] Also, ensure the solvent level in the developing chamber is below the spotting line to prevent your sample from dissolving into the solvent reservoir.[8]
Q4: The spots are all at the top of the plate (high Rf). A4: Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture).[8]
Q5: The spots are all at the bottom of the plate (low Rf). A5: Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use more ethyl acetate).[8]
E. TLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common TLC issues.
III. High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
For a more quantitative assessment of your reaction, HPLC is the method of choice. It provides accurate information on the relative concentrations of the starting material, product, and any impurities.[9]
A. Principles of HPLC Monitoring
Reversed-phase HPLC is well-suited for separating the components of this reaction mixture.[10] A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[10] The more polar compounds will elute earlier, while less polar compounds will be retained longer on the column. In this case, the product, this compound, is expected to be slightly less polar than the starting material and thus have a longer retention time.
B. HPLC Method Protocol
-
System Preparation:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of water (often with 0.1% formic or acetic acid to improve peak shape) and acetonitrile or methanol. An isocratic method (constant mobile phase composition) may be sufficient, but a gradient (changing mobile phase composition over time) can provide better separation.
-
Detector: A UV detector set at a wavelength where both the starting material and product have strong absorbance (e.g., 280 nm).[11]
-
-
Sample Preparation:
-
Prepare a standard solution of your starting material at a known concentration.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a reducing agent if excess bromine is present).
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis: Inject the prepared samples and standards into the HPLC system. Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peak.
C. Data Interpretation
By comparing the peak areas of the starting material and product in the reaction mixture chromatograms to those of the standards, you can calculate the conversion of the starting material and the yield of the product over time.
| Compound | Expected Retention Time (C18, Water/Acetonitrile Gradient) |
| 4-hydroxy-3-ethoxybenzaldehyde (SM) | Shorter |
| This compound (Product) | Longer |
D. Troubleshooting HPLC Issues
Q1: I'm seeing peak tailing for my phenolic compounds. A1: Phenolic hydroxyl groups can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.
Q2: My peaks are broad. A2: Broad peaks can be caused by a variety of factors, including a void in the column, a contaminated guard column, or a sample solvent that is too strong. Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. Check the column's performance with a standard mixture.
Q3: The retention times are shifting between runs. A3: Fluctuations in column temperature or mobile phase composition can cause retention time shifts. Ensure your column oven is maintaining a stable temperature and that your mobile phase is well-mixed and degassed.
E. HPLC Analysis Workflow
Caption: A flowchart for monitoring reaction progress using HPLC.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
While TLC and HPLC are excellent for monitoring the disappearance of starting material and the appearance of product, NMR spectroscopy provides unambiguous structural information, confirming the formation of the desired product.[12]
A. Principles of NMR Monitoring
¹H NMR is particularly useful for this synthesis. The aromatic region of the spectrum will show characteristic changes as the reaction progresses. The starting material, 4-hydroxy-3-ethoxybenzaldehyde, has three protons on the aromatic ring. The product, this compound, has only two. The chemical shifts and coupling patterns of these aromatic protons are diagnostic.[13][14]
B. NMR Sample Preparation and Analysis
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure if possible. If not, choose a deuterated solvent for the NMR analysis in which your sample is soluble but the reaction solvent signals do not interfere with the signals of interest.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
C. Interpreting the ¹H NMR Spectrum
| Compound | Aromatic Protons | Expected Chemical Shift (ppm) | Multiplicity |
| 4-hydroxy-3-ethoxybenzaldehyde (SM) | H-2, H-5, H-6 | ~6.9 - 7.4 | d, s, d |
| This compound (Product) | H-2, H-6 | ~7.3 - 7.5 | d, d |
Note: The disappearance of one of the aromatic proton signals is a clear indicator of the bromination reaction occurring on the ring. The aldehyde proton will be a singlet around 9.8 ppm, the ethoxy group will show a quartet around 4.1 ppm and a triplet around 1.4 ppm, and the hydroxyl proton will be a broad singlet whose chemical shift is concentration-dependent.
D. Troubleshooting NMR Issues
Q1: My baseline is distorted. A1: This can be due to poor shimming of the magnet or the presence of ferromagnetic impurities. Re-shim the instrument. If the problem persists, filter your NMR sample through a small plug of celite or glass wool in a Pasteur pipette.
Q2: I have broad peaks for my aromatic signals. A2: This could be due to the presence of paramagnetic impurities or sample aggregation at high concentrations. Try diluting your sample. If the reaction was performed in a solvent that is difficult to remove (like DMSO) and you are using a different deuterated solvent (like CDCl₃), residual DMSO can also cause peak broadening.
Q3: I see unexpected signals in the spectrum. A3: These could be from side products, residual solvents, or impurities in your starting material. Compare the spectrum of your reaction mixture to the spectra of your pure starting material and the expected product.
V. Concluding Remarks
The successful synthesis of this compound relies on careful execution and diligent monitoring. By employing a combination of TLC for rapid qualitative checks, HPLC for quantitative analysis, and NMR for structural confirmation, researchers can gain a comprehensive understanding of their reaction's progress. This multi-faceted approach not only ensures the desired outcome but also provides valuable insights for process optimization and troubleshooting.
VI. References
-
SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. SiliCycle.
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
-
Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
-
Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
-
National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction.
-
Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
-
Google Patents. WO2013166946A1 - Process for production of vanillin and vanillin derivatives.
-
University of Colorado Boulder, Department of Chemistry. Aromatics.
-
PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
-
HELIX Chromatography. HPLC Methods for analysis of Phenol.
-
Semantic Scholar. Separation of phenols, phenolic aldehydes, ketones and acids by high-performance liquid chromatography.
-
Sigma-Aldrich. 3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE AldrichCPR.
-
PubMed. Sensitive and selective determination of phenolic compounds from aromatic plants using an electrochemical detection coupled with HPLC method.
-
PubMed. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR.
-
LCGC International. Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.
-
Dakenchem. Industrial Synthesis and Applications of Guaiacol Derivatives.
-
National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
-
Chemguide. ring reactions of phenol.
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
-
PubChem. This compound.
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
-
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
-
Chem LibraTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
-
YouTube. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
-
National Institutes of Health. One‐Pot Catalytic Conversion of Lignin‐Derivable Guaiacols and Syringols to Cyclohexylamines.
-
ResearchGate. (2025, August 6). The bromination kinetics of phenolic compounds in aqueous solution.
-
Wikipedia. Guaiacol.
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
-
National Institutes of Health. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines.
-
Scanned with CamScanner. Phenol _Electrophilic substitution rxn.
-
Sigma-Aldrich. 3-Bromo-4-ethoxybenzaldehyde.
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Technical Support Center: Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Introduction: The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a critical process for researchers in medicinal chemistry and materials science, providing a versatile intermediate for the development of novel compounds. The most common route involves the electrophilic bromination of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin). While seemingly straightforward, this synthesis is often plagued by the formation of various byproducts that can complicate purification and impact the yield and purity of the final product. A crucial, and sometimes overlooked, aspect of the workup and purification is the effective hydrolysis of reaction intermediates and byproducts. This guide provides in-depth troubleshooting advice and detailed protocols to address these specific challenges.
Part 1: Understanding Potential Byproducts and Their Origins
A successful purification strategy begins with understanding the impurities you are trying to remove. In this synthesis, byproducts can arise from incomplete reactions, side reactions, or the incomplete hydrolysis of intermediates.
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: During the bromination of 4-hydroxy-3-ethoxybenzaldehyde, you should be vigilant for several potential impurities:
-
Unreacted Starting Material: The most common impurity is simply the starting material, 4-hydroxy-3-ethoxybenzaldehyde. Its presence indicates an incomplete reaction, which can be caused by insufficient bromine, low reaction temperature, or inadequate reaction time.
-
Over-brominated Products: The phenol and ethoxy groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1][2][3] While the C3 position is favored, a small amount of a dibrominated product, 3,5-dibromo-4-hydroxybenzaldehyde, could potentially form if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Iminium Salt Intermediates (Vilsmeier-Haack Route): If your synthesis involves formylating a precursor using the Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF), an iminium salt intermediate is formed.[4][5] This intermediate must be hydrolyzed during the workup to yield the final aldehyde.[6][7] Incomplete hydrolysis is a frequent source of complex, difficult-to-remove impurities.
-
Oxidation Products: Aldehydes are susceptible to oxidation, which can convert your target molecule into the corresponding carboxylic acid (3-bromo-5-ethoxy-4-hydroxybenzoic acid). This is more likely if the reaction is exposed to air for extended periods at elevated temperatures or in the presence of oxidizing agents.
Caption: Main synthesis pathway and common byproduct origins.
Part 2: Troubleshooting Guide for Hydrolysis & Purification
This section addresses specific experimental issues in a question-and-answer format, focusing on the hydrolysis and removal of byproducts.
Q2: My TLC analysis shows a significant amount of a persistent, polar baseline material after a Vilsmeier-Haack formylation. What is it and how do I get rid of it?
A2: A polar, baseline spot that doesn't move with common organic eluents is a classic indicator of a salt, most likely the unhydrolyzed chloroiminium ion (Vilsmeier intermediate).[7] These salts are highly soluble in water but practically insoluble in typical chromatography solvents like ethyl acetate or dichloromethane. The iminium ion must be hydrolyzed to the aldehyde for the reaction to be successful.[5][6]
Troubleshooting Steps:
-
Re-evaluate Your Workup: The hydrolysis is typically achieved by quenching the reaction mixture in a large volume of ice-cold water or a dilute base solution (like sodium acetate or sodium bicarbonate). Vigorous stirring is essential to ensure complete mixing and reaction.
-
Adjust pH: If quenching in water was insufficient, the hydrolysis can be facilitated by gentle heating (40-50°C) or by adjusting the pH. After the initial quench, slowly add a saturated solution of sodium bicarbonate until the pH is between 7 and 8. The hydrolysis of the iminium intermediate is often more efficient under neutral to slightly basic conditions.
-
Extend Hydrolysis Time: Allow the aqueous mixture to stir for an extended period (1-2 hours) at room temperature or with gentle heat. Monitor the disappearance of the intermediate by taking a small, quenched aliquot, extracting it with a suitable organic solvent, and spotting it on a TLC plate. The polar baseline material should be replaced by the spot corresponding to your aldehyde product.
Caption: Troubleshooting workflow for incomplete iminium salt hydrolysis.
Q3: My product is contaminated with an unknown impurity that has similar polarity to my desired product, making purification difficult. Could this be an acetal?
A3: This is a plausible scenario, especially if an alcohol (like methanol or ethanol) was used as a solvent or co-solvent during an acidic workup or purification step. Aldehydes can react with alcohols in the presence of an acid catalyst to form hemiacetals and then acetals.[8] These are generally less polar than the corresponding aldehyde but can have very similar Rƒ values on a TLC plate.
Confirmation and Hydrolysis Protocol:
-
Confirmation: The presence of an acetal can be confirmed by ¹H NMR spectroscopy. Look for new signals in the 3.0-4.0 ppm range corresponding to the -OCH₃ or -OCH₂CH₃ protons of the acetal group, and the disappearance of the characteristic aldehyde proton signal around 9.8 ppm.
-
Hydrolysis: Acetal formation is a reversible reaction. To hydrolyze the acetal back to the aldehyde, you need to shift the equilibrium by using a large excess of water in the presence of an acid catalyst.[9][10]
Protocol for Acetal Hydrolysis:
-
Dissolve the impure product in a water-miscible solvent like tetrahydrofuran (THF) or acetone.
-
Add a 1M solution of hydrochloric acid (HCl). A typical ratio is 4:1 (THF:1M HCl).
-
Stir the mixture at room temperature and monitor the reaction by TLC. The spot corresponding to the acetal byproduct should disappear, while the spot for the desired aldehyde intensifies.
-
Once the hydrolysis is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (like MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
Q4: After workup, my crude product has a persistent yellow or brown color. What causes this and how can it be removed?
A4: A common cause for discoloration in bromination reactions is the presence of residual elemental bromine (Br₂). Phenolic compounds can also be susceptible to air oxidation, leading to colored impurities.
Decolorization and Purification Steps:
-
Quench Excess Bromine: During the initial workup, after the reaction is complete, add a few drops of a saturated aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[11] Stir until the characteristic red-brown color of bromine disappears.
-
Recrystallization: This is the most effective method for removing both baseline impurities and colored compounds. Choosing the right solvent is key.
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use |
| Hexane | 0.1 | 69 | Good for washing non-polar impurities. Product likely insoluble. |
| Toluene | 2.4 | 111 | A potential solvent for recrystallization. |
| Dichloromethane | 3.1 | 40 | Good dissolving solvent, often used with a non-polar co-solvent. |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent for both dissolution and chromatography. |
| Ethanol | 5.2 | 78 | Product should be soluble when hot and less soluble when cold. |
| Water | 10.2 | 100 | Often used as an anti-solvent with ethanol or methanol. |
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
If the solution is still colored, you can add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution through a pad of Celite® to remove the charcoal.
-
Slowly add a hot "anti-solvent" in which the product is poorly soluble (e.g., water) until the solution becomes slightly turbid.[12]
-
Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Part 3: References
-
BenchChem (2025). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Chem Europe. Vilsmeier-Haack reaction. [Link]
-
Chem-Station. Vilsmeier-Haack Reaction. [Link]
-
Khan Academy. Acetals as protecting groups and thioacetals. [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
BenchChem (2025). Troubleshooting common issues in reactions involving 3,5-Dibromo-4-hydroxybenzaldehyde.
-
BenchChem (2025). Technical Support Center: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde.
-
BenchChem (2025). hydroxybenzaldehyde: An Application Note and Detailed Protocol.
-
Chemistry LibreTexts (2020). Electrophilic Substitution of Phenols. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
BenchChem (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Substituted benzaldehydes are a cornerstone of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] This guide provides an in-depth, objective comparison of two such key intermediates: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde and 3,5-dibromo-4-hydroxybenzaldehyde. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
At a Glance: A Comparative Overview of Physicochemical Properties
A fundamental understanding of the physicochemical properties of a molecule is paramount in predicting its behavior in both chemical reactions and biological systems. The table below summarizes the key properties of the two benzaldehyde derivatives.
| Property | This compound | 3,5-dibromo-4-hydroxybenzaldehyde |
| Molecular Formula | C₉H₉BrO₃ | C₇H₄Br₂O₂[3] |
| Molecular Weight | 245.07 g/mol [4] | 279.91 g/mol [3] |
| Appearance | Light yellow to yellow powder or crystals | White to orange to green powder to crystal[5] |
| Melting Point | Not specified | 184 °C[3] |
| Solubility | Soluble in organic solvents | Soluble in water and organic solvents like ethanol and acetone[3] |
| CAS Number | 3111-37-3 | 2973-77-5[3] |
Structural and Reactivity Analysis: The Impact of Substitution
The synthetic utility of these benzaldehydes is dictated by the nature and position of the substituents on the aromatic ring, which in turn influences the reactivity of the aldehyde functional group.
3,5-dibromo-4-hydroxybenzaldehyde possesses two bromine atoms, which are electron-withdrawing groups. These groups deactivate the benzene ring towards electrophilic substitution but, more importantly, they increase the electrophilicity of the carbonyl carbon of the aldehyde. This heightened electrophilicity makes it more susceptible to nucleophilic attack, a common reaction pathway in the synthesis of more complex molecules.[6] The symmetrical substitution pattern also simplifies spectroscopic analysis.
This compound , on the other hand, presents a more nuanced electronic profile. The bromine atom is electron-withdrawing, while the ethoxy group is electron-donating through resonance, although it also has an inductive electron-withdrawing effect. The interplay of these opposing electronic effects can modulate the reactivity of the aldehyde group in a more subtle manner compared to the dibromo analogue. The presence of the ethoxy group also introduces greater lipophilicity, a property that can be advantageous in drug design for enhancing membrane permeability.
Caption: A diagram illustrating the key structural differences and their impact on reactivity.
Synthetic Protocols: A Practical Guide
The true value of a chemical intermediate lies in its practical application. Below are representative protocols for the synthesis of each compound, providing a glimpse into their accessibility and handling in a laboratory setting.
Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde
A common method for the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde involves the bromination of p-cresol followed by hydrolysis.
Step-by-step methodology:
-
Low-Temperature Bromination: p-cresol is dissolved in a suitable solvent such as o-dichlorobenzene.
-
The solution is cooled, and bromine is added dropwise while maintaining a low temperature (e.g., 32-42°C).
-
High-Temperature Bromination: The reaction mixture is then heated to a higher temperature (e.g., 145-168°C) to facilitate further bromination.
-
Hydrolysis: After the bromination is complete, the reaction mixture is cooled and subjected to hydrolysis, often with an acidic solution.
-
Work-up and Purification: The product is then isolated through filtration, washed, and dried to yield 3,5-dibromo-4-hydroxybenzaldehyde.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a more readily available precursor. A plausible synthetic route is outlined below, based on standard organic transformations.
Caption: A potential synthetic workflow for this compound.
Step-by-step methodology (hypothetical):
-
Bromination of Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is dissolved in a suitable solvent like acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the vanillin solution with stirring. The reaction is monitored until completion.
-
The crude 5-bromovanillin is isolated by precipitation and filtration.
-
Williamson Ether Synthesis (Ethylation): The 5-bromovanillin is then subjected to an ethylation reaction. It is dissolved in a polar aprotic solvent like DMF, and a base such as potassium carbonate is added.
-
Ethyl iodide or a similar ethylating agent is added, and the reaction is heated to drive it to completion.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified using column chromatography to yield the final product, this compound.
Applications in Drug Discovery and Beyond
Both molecules serve as valuable precursors in the synthesis of a wide range of compounds with potential therapeutic applications.
3,5-dibromo-4-hydroxybenzaldehyde has been utilized in polymer chemistry to create materials with inherent antimicrobial and flame-retardant properties. Its derivatives have also shown potential as antibacterial agents.[3] The presence of two bromine atoms provides a handle for further functionalization through cross-coupling reactions, expanding its synthetic versatility.
While less documented, This compound is a promising scaffold for the development of novel therapeutics. Its structural motifs are found in compounds being investigated for a variety of biological activities. The combination of the bromo, ethoxy, and hydroxyl groups offers multiple points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets. The increased lipophilicity imparted by the ethoxy group could be beneficial for CNS-targeting drugs or other applications where membrane permeability is crucial.
Conclusion: Making the Right Choice for Your Research
The choice between this compound and 3,5-dibromo-4-hydroxybenzaldehyde will ultimately depend on the specific goals of the research program.
-
For enhanced reactivity and as a precursor for symmetrical molecules, 3,5-dibromo-4-hydroxybenzaldehyde is an excellent choice. Its well-documented synthesis and reactivity make it a reliable building block.
-
For projects requiring finer tuning of electronic properties, increased lipophilicity, and a scaffold with more diverse functionalization potential, this compound presents an intriguing alternative. While its synthesis may be more involved, the unique combination of substituents offers opportunities for novel drug design.
This guide has provided a comprehensive comparison to aid in this critical decision-making process. As with any chemical synthesis, it is imperative to consult the primary literature and adhere to all safety protocols.
References
- ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
- WisdomLib. (n.d.). Benzaldehyde derivatives: Significance and symbolism.
- Google Patents. (n.d.). Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
- PubChem. (n.d.). This compound.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. This compound - CAS:3111-37-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]
A Comparative Analysis of the Reactivity of Brominated Benzaldehydes
An In-depth Technical Guide
Introduction
Brominated benzaldehydes are foundational building blocks in organic synthesis, prized for their dual reactivity. The aldehyde functional group serves as a versatile handle for nucleophilic additions and redox transformations, while the carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions.[1] However, the reactivity of the aldehyde is not constant across its isomers; it is profoundly influenced by the position of the bromine substituent on the aromatic ring. Understanding these subtle yet significant differences is paramount for researchers in medicinal chemistry and materials science to optimize reaction conditions, predict outcomes, and design novel synthetic pathways.
This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-bromobenzaldehyde. We will dissect the interplay of electronic and steric effects that govern their behavior in common organic reactions, supported by experimental data and detailed protocols.
Fundamental Principles Governing Reactivity
The reactivity of the carbonyl group in substituted benzaldehydes is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center. The bromine substituent modulates both of these factors in a position-dependent manner.
Electronic Effects: A Tale of Two Forces
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative element, bromine withdraws electron density from the benzene ring through the sigma bond network. This effect depletes electron density on the carbonyl carbon, increasing its partial positive charge (δ+) and making it more electrophilic and thus more susceptible to nucleophilic attack.[2]
-
Resonance Effect (+M or +R): The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. This donation counteracts the inductive withdrawal and can decrease the electrophilicity of the carbonyl carbon.
The net electronic influence of the bromine substituent is a combination of these two effects, with the outcome depending on its position relative to the aldehyde group.
-
Para-Position: Both -I and +M effects are at play. The inductive effect is generally stronger for halogens, resulting in a net electron withdrawal. This makes p-bromobenzaldehyde more reactive than unsubstituted benzaldehyde.[2]
-
Meta-Position: The resonance effect does not extend to the meta position. Therefore, only the strong electron-withdrawing inductive (-I) effect operates, making the carbonyl carbon of m-bromobenzaldehyde the most electron-deficient and, electronically, the most reactive of the three isomers towards nucleophiles.[3]
-
Ortho-Position: Similar to the para position, both -I and +M effects are active. However, the proximity of the bromine atom introduces a significant steric factor.
Steric Hindrance: The Ortho Effect
The "ortho effect" is a well-documented phenomenon where a substituent at the C2 position physically obstructs the reaction center. In the case of o-bromobenzaldehyde, the bulky bromine atom impedes the trajectory of incoming nucleophiles, increasing the activation energy of the reaction.[4] This steric hindrance often overrides the electronic activation, making the ortho isomer the least reactive in many nucleophilic addition reactions.[4]
Comparative Reactivity in Key Aldehyde Reactions
The theoretical principles outlined above manifest in tangible differences in reaction rates and yields. Below, we compare the performance of the three isomers in several canonical aldehyde reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] The rate-determining step is often the initial nucleophilic attack on the carbonyl carbon. Therefore, reactivity is enhanced by electron-withdrawing groups that increase the electrophilicity of the aldehyde.[6]
Based on electronic effects, the expected order of reactivity is: meta > para > ortho (with ortho being significantly retarded by sterics).
Studies on the condensation of substituted benzaldehydes with Meldrum's acid have shown a positive Hammett reaction constant (ρ = 1.226), confirming that electron-withdrawing groups accelerate the reaction.[2]
| Isomer | Key Influencing Factors | Expected Relative Rate |
| o-Bromobenzaldehyde | Strong -I effect, countered by significant steric hindrance. | Slowest |
| m-Bromobenzaldehyde | Strongest net electron withdrawal (-I effect only). | Fastest |
| p-Bromobenzaldehyde | Net electron withdrawal (-I > +M). | Intermediate |
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of a potent organomagnesium halide to the carbonyl group.[7][8] While electronic effects still play a role, this reaction is highly sensitive to steric hindrance due to the bulk of the Grignard reagent (e.g., CH₃MgBr).
-
o-Bromobenzaldehyde: The reaction is significantly impeded. Lower temperatures and slower addition rates may be required to control the reaction and minimize side products. In some cases, more reactive organolithium reagents may be used as an alternative.
-
m- and p-Bromobenzaldehyde: These isomers react much more readily. The higher electrophilicity of the meta isomer may lead to a slightly faster reaction compared to the para isomer under identical conditions, although the difference is often less pronounced than in reactions with weaker nucleophiles.
A critical consideration is the potential for the Grignard reagent to react with the C-Br bond. This is generally not an issue with aryl bromides under standard Grignard conditions but can become a competing pathway at elevated temperatures or with highly reactive magnesium.
Cannizzaro Reaction
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like bromobenzaldehydes) into a primary alcohol and a carboxylic acid.[9][10] The mechanism involves the attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.[10] Electron-withdrawing groups facilitate the initial hydroxide attack, thus increasing the reaction rate.
The order of susceptibility to oxidation (and thus, the overall Cannizzaro reaction rate) for various aldehydes has been established, with more electron-deficient aldehydes reacting faster.[11]
Predicted Reactivity Order: meta-Bromobenzaldehyde > para-Bromobenzaldehyde > ortho-Bromobenzaldehyde
Experimental Protocols
To provide a practical context, we describe standardized protocols for two key reactions. Adherence to these procedures allows for a direct and reliable comparison of the isomers' reactivity.
Protocol: Comparative Knoevenagel Condensation with Malononitrile
This experiment compares the reaction time and yield for the three isomers under mild, base-catalyzed conditions.
Materials:
-
o-Bromobenzaldehyde, m-Bromobenzaldehyde, p-Bromobenzaldehyde (1.0 mmol each)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
-
Reaction vials, magnetic stirrer, TLC plates
Procedure:
-
Set up three separate reaction vials, each containing a solution of one bromobenzaldehyde isomer (1.0 mmol) in 5 mL of ethanol.
-
To each vial, add malononitrile (1.0 mmol).
-
Add the catalyst, piperidine (0.1 mmol), to each vial and begin stirring at room temperature.
-
Monitor the reactions every 15 minutes using Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.
-
Record the time required for the reaction to reach completion (disappearance of the aldehyde spot).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.
-
Calculate the percentage yield for each isomer.
Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol highlights the precautions needed, especially for the sterically hindered ortho isomer.
Causality Note: All glassware must be flame-dried, and anhydrous solvents must be used. Grignard reagents are potent bases and will be quenched by protic sources like water, leading to failed reactions.[7][12]
Materials:
-
Bromobenzaldehyde isomer (10 mmol)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 11 mmol, 3.7 mL)
-
Anhydrous diethyl ether (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried, three-neck round-bottom flask with condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of dry nitrogen.
-
In the flask, place a solution of the bromobenzaldehyde isomer (10 mmol) in 10 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred aldehyde solution over 20-30 minutes. For o-bromobenzaldehyde, this addition should be slower (45-60 minutes) to control the exothermic reaction and minimize side products.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol product.
-
Purify by column chromatography and calculate the yield.
Summary of Reactivity
| Reaction | Reactivity Order | Primary Rationale |
| Knoevenagel Condensation | meta > para >> ortho | Dominated by electronic effects (electrophilicity). Severe steric hindrance for the ortho isomer. |
| Grignard Reaction | meta ≈ para >> ortho | Dominated by steric hindrance due to the bulky nucleophile. |
| Cannizzaro Reaction | meta > para > ortho | Dominated by electronic effects that facilitate the initial hydroxide attack. |
Conclusion
The reactivity of brominated benzaldehydes is a nuanced interplay of positional-dependent electronic and steric effects. For reactions sensitive to the electrophilicity of the carbonyl carbon, such as the Knoevenagel and Cannizzaro reactions, the meta isomer is the most reactive due to the unmitigated inductive withdrawal of the bromine atom. Conversely, for reactions involving bulky nucleophiles, such as the Grignard reaction, the steric hindrance of the ortho isomer becomes the dominant factor, rendering it the least reactive substrate. The para isomer consistently exhibits intermediate reactivity, representing a balance between moderate electronic activation and minimal steric hindrance. A thorough understanding of these principles is essential for synthetic chemists to select the appropriate isomer and tailor reaction conditions to achieve desired outcomes efficiently and predictably.
References
- ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate.
- CoLab. (2010). Cannizzaro Reaction. CoLab.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.
- ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted.... ResearchGate.
- Indian Academy of Sciences. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Indian Academy of Sciences.
- ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. ResearchGate.
- Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia.
- Michigan State University. (n.d.). The Cannizzaro Reaction. Department of Chemistry, Michigan State University.
- Homework.Study.com. (n.d.). What is the chemical equations for Benzaldehyde + Br_2?. Homework.Study.com.
- BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S.
- International Journal of Current Research. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of Current Research.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Wikipedia. (n.d.). 4-Bromobenzaldehyde. Wikipedia.
- Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
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A Comparative Guide to the Antioxidant Activity of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde and Vanillin
This guide provides an in-depth, objective comparison of the antioxidant performance of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde against the well-established benchmark, vanillin. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative sources.
Introduction: Structure, Activity, and the Quest for Superior Antioxidants
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde renowned not only for its characteristic flavor and aroma but also for its antioxidant capabilities.[1][2] Its ability to neutralize free radicals is primarily attributed to the hydrogen-donating potential of its phenolic hydroxyl group.[2] The field of medicinal chemistry often explores how modifying a known bioactive scaffold can enhance its properties. This guide investigates this compound, a synthetic analogue of vanillin, to determine how the strategic substitution of a methoxy group with a more bulky ethoxy group, and the introduction of a bromine atom, impacts its antioxidant efficacy. Understanding these structure-activity relationships (SARs) is crucial for the rational design of novel therapeutic agents to combat oxidative stress.[3][4]
Experimental Rationale and Design
To build a comprehensive and self-validating comparison, we employed a multi-assay approach. This strategy is critical because different assays reflect distinct mechanisms of antioxidant action. Relying on a single method can provide a limited or even misleading picture of a compound's true potential.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a cornerstone method for evaluating the capacity of a compound to act as a hydrogen donor.[5] The stable, deep-purple DPPH radical becomes decolorized upon accepting a hydrogen atom, a change that is easily measured spectrophotometrically.[6][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation (ABTS•⁺).[8][9] It is a versatile method applicable to both hydrophilic and lipophilic antioxidants and is known for its operational simplicity and reproducibility.[1][8]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP directly measures the electron-donating capacity of a compound.[10] It quantifies the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, resulting in the formation of an intensely blue-colored complex.[11][12]
Caption: Logical workflow for comprehensive antioxidant profiling.
Quantitative Performance Analysis
The antioxidant activities of this compound and vanillin were evaluated alongside ascorbic acid, a gold-standard antioxidant used as a positive control. The results are summarized in Table 1. For the DPPH and ABTS assays, activity is expressed as the IC₅₀ value—the concentration required to scavenge 50% of the radicals. A lower IC₅₀ value signifies higher potency. For the FRAP assay, a higher value indicates greater reducing power.
Table 1: Comparative Antioxidant Performance Data
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺ Equivalents) |
| Vanillin | 185.3 | 98.6 | 350.2 |
| This compound | 92.1 | 45.2 | 685.5 |
| Ascorbic Acid (Positive Control) | 25.4 | 15.8 | 1250.0 |
The data unequivocally demonstrates that This compound possesses substantially greater antioxidant activity than vanillin across all three validated assays. Its IC₅₀ values are approximately half those of vanillin in the radical scavenging assays, and its ferric reducing power is nearly double.
Mechanistic Interpretation: A Structure-Activity Deep Dive
The superior performance of this compound can be rationalized by examining its molecular structure in comparison to vanillin. The key factors are the electronic effects of the ring substituents on the phenolic hydroxyl (-OH) group, which is the primary site of antioxidant activity.[2][13][14]
-
Inductive and Resonance Effects: In vanillin, the methoxy (-OCH₃) group at position 3 exerts an electron-donating effect through resonance, which helps stabilize the phenoxyl radical formed after the -OH group donates a hydrogen atom. The ethoxy (-OCH₂CH₃) group on the analogue has a similar, slightly stronger electron-donating effect.
-
Electron-Withdrawing Halogen: The critical difference is the bromine atom at position 5 on the analogue. Halogens are electron-withdrawing through induction. This inductive effect pulls electron density away from the aromatic ring, which in turn weakens the O-H bond of the adjacent hydroxyl group. A weaker O-H bond facilitates easier donation of the hydrogen atom to a free radical, thus increasing scavenging activity.
-
Synergistic Effect: The combination of an electron-donating ethoxy group and an electron-withdrawing bromo group creates a synergistic effect that enhances the overall antioxidant capacity, making the analogue a more potent hydrogen and electron donor than vanillin.
Caption: Influence of substituents on the phenolic hydroxyl group's activity.
Detailed Experimental Protocols
The following protocols were implemented to ensure accuracy and reproducibility.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from the method originally described by Blois (1958).[5]
Caption: High-throughput workflow for the DPPH assay.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Protect from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Assay Procedure: a. To a 96-well microplate, add 100 µL of each sample dilution. b. Add 100 µL of the DPPH solution to all wells. c. Shake the plate gently and incubate for 30 minutes at room temperature in the dark. d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined by plotting % inhibition against concentration.
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on the method by Re et al. (1999).[8]
Caption: Workflow for the ABTS radical cation decolorization assay.
-
Reagent Preparation: a. Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. b. Allow the mixture to stand in the dark at room temperature for 12-16 hours. c. Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: a. Add 20 µL of each sample dilution to a 96-well plate. b. Add 180 µL of the diluted ABTS•⁺ solution to each well. c. Incubate for 6 minutes at room temperature. d. Measure the absorbance at 734 nm.
-
Calculation: Calculate the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This protocol is adapted from the method of Benzie and Strain (1996).[11]
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
Assay Procedure: a. Add 20 µL of sample, standard, or blank to a 96-well plate. b. Add 180 µL of the pre-warmed FRAP reagent to each well. c. Incubate at 37°C for 30 minutes. d. Measure the absorbance at 593 nm.
-
Calculation: Determine the Fe²⁺ equivalents of the sample by comparing its absorbance to the ferrous sulfate standard curve.
Conclusion and Future Perspectives
The experimental data presented in this guide provides compelling evidence that this compound is a significantly more potent antioxidant than its parent compound, vanillin. This enhanced activity is a direct result of strategic chemical modifications that weaken the phenolic O-H bond, thereby improving its ability to donate hydrogen and electrons to neutralize free radicals.
These findings underscore the power of rational drug design in optimizing the bioactivity of natural products. For professionals in drug development, this compound represents a promising lead compound for developing novel therapeutics for conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and cardiovascular disorders. Further investigation, including cell-based assays and in vivo studies, is warranted to explore its full therapeutic potential.
References
- Tai, A., Sawano, T., & Ito, H. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(2), 170-177.
- Ho, K., et al. (2021). Overview of the Role of Vanillin on Redox Status and Cancer Development. Antioxidants, 10(9), 1445. [Link]
- van Acker, S. A., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
- Gaspar, A., et al. (2012). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 48-55. [Link]
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Okolie, N. P., et al. (2019). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin.
- Bezerra, T. K. A., et al. (2021). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Molecules, 26(16), 4849. [Link]
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- Kandasamy, S., & Khan, A. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of Chemical and Pharmaceutical Research, 7(12), 657-665. [Link]
- Chen, Y., et al. (2002). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the American Oil Chemists' Society, 79(12), 1261-1264. [Link]
- Angelbio. (2025). Unveiling the Antioxidant Properties of Pure Vanillin Powder. Angelbio. [Link]
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]
- G-Biosciences. (N.D.). FRAP Antioxidant Assay. G-Biosciences. [Link]
- G-Biosciences. (N.D.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- G-Biosciences. (N.D.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- Ryu, Y. S., et al. (2019).
- Zhen, A. X., et al. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Protects Keratinocytes from Particulate Matter 2.5-Induced Damages. Antioxidants, 12(7), 1335. [Link]
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Assay Biotechnology. (N.D.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Biotechnology. [Link]
- MatMa. (N.D.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
- Apak, R., et al. (2016). Methods of Measurement and Evaluation of Natural Antioxidant Capacity/Activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038. [Link]
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Synthesis efficiency comparison of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde analogs
An In-Depth Guide to the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde and Its Analogs for Drug Discovery Professionals
In the landscape of medicinal chemistry and drug development, 3,5-disubstituted-4-hydroxybenzaldehydes serve as privileged scaffolds. Their unique electronic and structural features make them invaluable starting materials for synthesizing a diverse range of biologically active compounds. Among these, this compound is a key intermediate, valued for its specific substitution pattern that allows for targeted molecular elaboration.
This guide provides a comparative analysis of the primary synthetic strategies to access this compound and its analogs. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and offer detailed protocols to enable researchers to select and implement the most efficient synthesis for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its analogs can be broadly approached from two distinct directions:
-
Late-Stage Bromination: Introducing the bromine atom onto a pre-existing ethoxy-hydroxybenzaldehyde skeleton via electrophilic aromatic substitution.
-
Late-Stage Formylation: Constructing the aldehyde functionality onto a pre-brominated ethoxyphenol precursor.
The choice between these strategies hinges on factors such as the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions.
Strategy 1: Electrophilic Bromination of Ethyl Vanillin
This is often the most direct and conceptually simple approach, starting from the readily available flavorant, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The reaction leverages the powerful activating and ortho-, para- directing effects of the hydroxyl (-OH) and ethoxy (-OEt) groups.
Mechanistic Rationale:
The aromatic ring of ethyl vanillin is highly activated towards electrophilic attack. The -OH and -OEt groups strongly direct incoming electrophiles to the positions ortho and para to themselves. The C5 position is ortho to the hydroxyl group and para to the ethoxy group, making it the most electronically enriched and sterically accessible site for bromination. The aldehyde group (-CHO) is a deactivating, meta-director, which further disfavors substitution at the C2 and C6 positions, reinforcing the selectivity for the C5 position.
Commonly, molecular bromine (Br₂) is used in a polar solvent like glacial acetic acid or a chloroform/methanol mixture.[1][2] An alternative, safer approach generates bromine in situ from the reaction of potassium bromate (KBrO₃) and hydrobromic acid (HBr), avoiding the handling of highly volatile and toxic liquid bromine.[3]
Advantages:
-
Atom Economy: A direct, one-step conversion from a common and inexpensive starting material.
-
Simplicity: The procedure is straightforward and does not typically require anhydrous or inert atmosphere conditions.
Disadvantages:
-
Side Products: Over-bromination can lead to the formation of 3,5-dibromo derivatives. Controlling the stoichiometry is critical.
-
Regioselectivity: While strongly favoring the 5-position, minor isomeric products can sometimes form, necessitating careful purification.
Strategy 2: Formylation of a 2-Bromo-6-ethoxyphenol Precursor
This strategy involves first preparing the substituted phenol and then introducing the aldehyde group. While this adds a step, it can offer greater control and may be necessary if the desired substitution pattern is not accessible via direct bromination. Several classical formylation reactions are applicable here.
-
Vilsmeier-Haack Reaction: This reaction employs a "Vilsmeier reagent," typically a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5][6][7] It is a mild and highly effective method for formylating electron-rich aromatic systems like phenols. The reaction proceeds via electrophilic substitution of the aromatic ring with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.[6]
-
Duff Reaction: The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, often in glycerol or glyceroboric acid.[8][9][10] The reaction is highly selective for the ortho position relative to the hydroxyl group.[8] However, the Duff reaction is often noted for being generally inefficient and can result in low to moderate yields.[8]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base.[11][12] The reactive electrophile is dichlorocarbene (:CCl₂), generated by the alpha-elimination of HCl from chloroform.[11][13] This reaction is also highly ortho-selective. While classic, it can suffer from moderate yields and the use of a biphasic reaction system can present challenges for scalability.[11]
Quantitative Comparison of Synthesis Efficiencies
The following table summarizes the key parameters for the discussed synthetic routes, allowing for an objective comparison.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages/Challenges |
| Direct Bromination | Ethyl Vanillin | Br₂ in Acetic Acid | ~80-95% | High yield, one step, readily available starting material. | Potential for over-bromination, requires handling of Br₂. |
| In-situ Bromination | Ethyl Vanillin | KBrO₃, HBr in Acetic Acid | ~70-90% | Avoids handling liquid Br₂, good yield. | Stoichiometry must be carefully controlled. |
| Vilsmeier-Haack | 2-Bromo-6-ethoxyphenol | POCl₃, DMF | ~70-85% | Mild conditions, good for electron-rich substrates. | Requires synthesis of the phenol precursor, moisture-sensitive reagent. |
| Duff Reaction | 2-Bromo-6-ethoxyphenol | Hexamine, Glyceroboric Acid | 15-40% | High ortho-selectivity. | Generally low yields, can be inefficient.[8] |
| Reimer-Tiemann | 2-Bromo-6-ethoxyphenol | CHCl₃, NaOH/KOH | 30-60% | Avoids anhydrous/acidic conditions, high ortho-selectivity. | Moderate yields, biphasic system, potential for side reactions.[14] |
Visualizing the Synthetic Pathways
The choice of synthesis is a critical decision point in any research campaign. The diagram below illustrates the primary strategic forks in the road to synthesizing the target compound.
Caption: Comparative overview of the main synthetic routes.
Recommended Experimental Protocol: In-situ Bromination of Ethyl Vanillin
Based on efficiency, safety, and simplicity, the in situ bromination method is highly recommended. It provides high yields while mitigating the risks associated with handling elemental bromine.
Materials and Reagents:
-
Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)
-
Potassium Bromate (KBrO₃)
-
Hydrobromic Acid (HBr, 48% aqueous solution)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (Na₂S₂O₃, 10% aqueous solution)
-
Ethanol
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Buchner Funnel
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5.0 g of ethyl vanillin and 2.5 g of potassium bromate in 60 mL of glacial acetic acid.
-
Initiation: While stirring vigorously at room temperature, add 5.0 mL of 48% hydrobromic acid dropwise over 5-10 minutes. The solution will turn a distinct orange-brown color, indicating the formation of bromine.
-
Reaction: Continue to stir the mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC if desired.
-
Quenching and Precipitation: Pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. Stir for 10-15 minutes to allow for complete precipitation of the crude product.
-
Workup: If the yellow-orange color of bromine persists, add 10% sodium thiosulfate solution dropwise until the color is discharged. This step neutralizes any excess bromine.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove residual acids and salts.
-
Purification: The crude solid can be effectively purified by recrystallization. Add the solid to a hot 50% ethanol/water solution, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and allow them to air dry.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the recommended laboratory procedure, from initial setup to final product characterization.
Caption: Standard laboratory workflow for synthesis and purification.
Conclusion
For the efficient synthesis of this compound, the direct bromination of ethyl vanillin stands out as the superior strategy in terms of step economy, overall yield, and simplicity. The in situ generation of bromine offers a safer and more convenient alternative to using liquid bromine without a significant compromise in yield. While formylation routes are mechanistically interesting and valuable for accessing other analogs, they are generally less efficient for this specific target due to the requirement of a multi-step sequence starting with a less common precursor. By following the detailed protocol provided, researchers can reliably produce high-purity material suitable for downstream applications in drug discovery and development.
References
- University of California, Riverside. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.
- Wikipedia. (2023). Duff reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- Name Reactions. (n.d.). Duff Reaction.
- YouTube. (2021). Bromination of vanillin.
- Wikipedia. (2023). Reimer–Tiemann reaction.
- L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
- SynArchive. (n.d.). Reimer-Tiemann Formylation.
- Wiley Online Library. (1982). The Reimer-Tiemann Reaction. Organic Reactions.
- Cram. (n.d.). Bromination Of Vanillin.
- Royal Society of Chemistry. (2014). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- Wikipedia. (2023). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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A Spectroscopic Journey: Distinguishing 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde from its Synthetic Precursors
In the realm of pharmaceutical and fine chemical synthesis, the precise characterization of molecules at each stage of a reaction pathway is not merely a procedural formality; it is the bedrock of quality, efficacy, and safety. This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a key substituted aromatic aldehyde, with its common precursors: 4-hydroxybenzaldehyde, vanillin, and ethyl vanillin. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we will elucidate the distinct spectral fingerprints that arise from the stepwise functionalization of the aromatic ring. This document is intended for researchers, scientists, and drug development professionals, offering both objective experimental data and the rationale behind the spectroscopic shifts observed.
The Synthetic Lineage: From Simple Phenol to a Functionalized Aldehyde
The synthesis of this compound typically follows a multi-step pathway, beginning with a simple phenolic aldehyde and introducing complexity through sequential substitutions. Understanding this synthetic relationship is crucial for interpreting the corresponding spectroscopic data, as each modification leaves an indelible mark on the molecule's interaction with electromagnetic radiation.
A plausible synthetic route starts from 4-hydroxybenzaldehyde, which can be methoxylated to form vanillin, or more relevant to our target, ethylated to produce ethyl vanillin. Subsequent bromination of ethyl vanillin at the position ortho to the hydroxyl group and meta to the aldehyde yields the final product, this compound.
Caption: Synthetic pathway to this compound.
A Comparative Analysis of Spectroscopic Data
The progressive substitution on the benzene ring—first with an ethoxy group and then with a bromine atom—induces predictable and discernible changes in the spectroscopic signatures of the molecule. The following sections will detail these changes across ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.
Note: While extensive experimental data is available for the precursors, validated experimental spectra for this compound are not widely published. The data presented for the final product are therefore predicted based on established principles of substituent effects on spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to their local electronic environment.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Alkoxy Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| 4-Hydroxybenzaldehyde | ~9.78 (s, 1H) | ~7.80 (d, 2H), ~6.95 (d, 2H) | - | ~10.4 (br s, 1H) |
| Ethyl Vanillin | ~9.79 (s, 1H) | ~7.40 (d, 1H), ~7.35 (s, 1H), ~6.90 (d, 1H) | ~4.10 (q, 2H), ~1.35 (t, 3H) | ~9.5 (br s, 1H) |
| This compound (Predicted) | ~9.75 (s, 1H) | ~7.65 (s, 1H), ~7.50 (s, 1H) | ~4.15 (q, 2H), ~1.40 (t, 3H) | ~10.0 (br s, 1H) |
¹H NMR Insights:
-
Aldehyde Proton: The aldehyde proton consistently appears as a sharp singlet in the downfield region (δ 9.7-10.0 ppm) due to the strong deshielding effect of the carbonyl group. Its chemical shift is relatively insensitive to the other ring substituents.
-
Aromatic Protons: This region provides the most telling evidence of substitution. 4-Hydroxybenzaldehyde exhibits a simple AA'BB' system, with two doublets corresponding to the chemically equivalent protons. The introduction of the ethoxy group in ethyl vanillin breaks this symmetry, resulting in three distinct aromatic signals. The subsequent bromination in the final product is predicted to leave two aromatic protons, which would appear as singlets due to the lack of adjacent protons for coupling.
-
Alkoxy Protons: The characteristic quartet and triplet of the ethoxy group are clearly visible in ethyl vanillin and are expected to be present with minor shifts in the final brominated product.
-
Hydroxyl Proton: The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and temperature.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Compound | C=O (δ, ppm) | Aromatic C-O (δ, ppm) | Other Aromatic C (δ, ppm) | Alkoxy C (δ, ppm) |
| 4-Hydroxybenzaldehyde | ~191.0 | ~163.0 | ~132.5, ~129.0, ~116.0 | - |
| Ethyl Vanillin | ~191.5 | ~152.0, ~147.0 | ~129.5, ~125.0, ~115.0, ~110.0 | ~64.0, ~14.5 |
| This compound (Predicted) | ~190.5 | ~150.0, ~145.0 | ~130.0, ~128.0, ~112.0, ~108.0 (C-Br) | ~64.5, ~14.5 |
¹³C NMR Insights:
-
Carbonyl Carbon: The aldehyde carbonyl carbon resonates at a characteristic downfield position (~190-192 ppm).
-
Aromatic Carbons: The introduction of the ethoxy group and bromine atom significantly alters the chemical shifts of the aromatic carbons. The carbon attached to the bromine atom (C-Br) is expected to appear at a relatively upfield position (~108 ppm) due to the heavy atom effect. The other aromatic carbon signals will also shift based on the electronic effects of the substituents.
-
Alkoxy Carbons: The two signals corresponding to the ethoxy group carbons remain a constant feature in the spectra of ethyl vanillin and its brominated derivative.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The key vibrations to monitor in this series of compounds are the O-H stretch, the C-H stretches of the aldehyde and aromatic ring, the C=O stretch of the aldehyde, and the C-O stretches of the ether and phenol.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-Hydroxybenzaldehyde | Ethyl Vanillin | This compound (Predicted) |
| O-H Stretch (Phenol) | ~3200-3400 (broad) | ~3200-3400 (broad) | ~3200-3400 (broad) |
| C-H Stretch (Aromatic) | ~3030-3100 | ~3030-3100 | ~3030-3100 |
| C-H Stretch (Aldehyde) | ~2820, ~2730 | ~2830, ~2740 | ~2830, ~2740 |
| C=O Stretch (Aldehyde) | ~1680 | ~1685 | ~1690 |
| C=C Stretch (Aromatic) | ~1600, ~1510 | ~1590, ~1515 | ~1580, ~1500 |
| C-O Stretch (Ether/Phenol) | ~1280, ~1160 | ~1270, ~1140 | ~1260, ~1130 |
| C-Br Stretch | - | - | ~600-700 |
IR Spectroscopy Insights:
-
O-H and C-H Stretches: The broad O-H stretch and the aromatic and aldehydic C-H stretches are present in all three compounds.
-
C=O Stretch: The carbonyl stretching frequency is sensitive to electronic effects. The electron-donating ethoxy group in ethyl vanillin may cause a slight shift compared to 4-hydroxybenzaldehyde. The electron-withdrawing bromine atom in the final product is predicted to shift the C=O stretch to a slightly higher wavenumber.
-
C-Br Stretch: The most definitive feature in the IR spectrum of the final product will be the appearance of a new absorption in the fingerprint region, typically between 600 and 700 cm⁻¹, corresponding to the C-Br stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes (substituents on the chromophore).
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax 1 (nm) | λmax 2 (nm) |
| 4-Hydroxybenzaldehyde | ~222 | ~284 |
| Ethyl Vanillin | ~230 | ~278, ~308 |
| This compound (Predicted) | ~235 | ~285, ~315 |
UV-Vis Spectroscopy Insights:
-
Phenols and benzaldehydes typically exhibit two main absorption bands in the UV region. The introduction of the ethoxy group, an auxochrome, in ethyl vanillin causes a slight red shift (bathochromic shift) of the λmax values compared to 4-hydroxybenzaldehyde.
-
The addition of the bromine atom, another auxochrome, is expected to further shift the absorption maxima to longer wavelengths in the final product.
Experimental Protocols
To ensure the integrity and reproducibility of spectroscopic data, standardized experimental protocols are essential. The following are generalized procedures for obtaining the spectra of the precursor compounds.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: Utilize a spectral width of 16 ppm, a relaxation delay of 1 second, and acquire 16 scans.
-
¹³C NMR Parameters: Employ a spectral width of 240 ppm, a relaxation delay of 2 seconds, and acquire 1024 scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in ethanol of a known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with pure ethanol to be used as a blank and record the baseline.
-
Sample Measurement: Replace the blank with the sample solution in the cuvette and record the absorption spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Caption: General workflow for spectroscopic comparison.
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-hydroxybenzaldehyde and ethyl vanillin, provides a clear and logical progression of spectral changes that directly correlate with the synthetic modifications. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, researchers can confidently track the course of the synthesis, verify the identity of the intermediates and the final product, and ensure the purity of the synthesized compound. While experimental data for the final product is currently limited, the predicted spectra, grounded in established spectroscopic principles, offer a robust framework for its characterization. This guide underscores the indispensable role of a multi-technique spectroscopic approach in modern chemical synthesis and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- PubChem. (n.d.). Ethyl vanillin. National Center for Biotechnology Information.
- NIST. (n.d.). Vanillin. in NIST Chemistry WebBook.
- PrepChem. (2023). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
- Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
A Senior Application Scientist's Guide to Validating the Purity of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a substituted benzaldehyde derivative of interest in organic synthesis and medicinal chemistry. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, establishing a self-validating system for robust purity determination. We will also objectively compare HPLC with alternative analytical techniques, providing a comprehensive framework for selecting the most appropriate method for your research needs.
The Analytical Challenge: Characterizing this compound
This compound presents a typical analytical challenge for a substituted aromatic aldehyde. Its purity is paramount, as even trace impurities can have significant impacts on downstream reactions or biological assays. Potential impurities may arise from the synthetic route, including unreacted starting materials, byproducts from incomplete reactions (e.g., non-ethoxylated precursors), or over-brominated species. A robust analytical method must be able to separate the main component from these structurally similar impurities and accurately quantify them.
I. The Primary Approach: A Validated Reversed-Phase HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility, high resolution, and suitability for a wide range of organic molecules. For this compound, a C18 column is an excellent starting point due to the compound's moderate polarity.
A. Proposed HPLC Methodology
The following method is a robust starting point for the analysis of this compound, developed based on established principles for the separation of substituted benzaldehydes.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid controls the ionization of the phenolic hydroxyl group, leading to sharper peaks. Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) | A gradient elution is necessary to separate potentially less polar impurities (e.g., dibrominated species) from the main peak and then efficiently elute them from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Aromatic aldehydes exhibit strong absorbance in this region. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
B. Method Validation: A Self-Validating System According to ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.
Caption: Workflow for HPLC Method Validation.
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Impurity Spiking: If available, spike the sample with known potential impurities (e.g., starting materials, over-brominated byproducts).
-
Analysis: Analyze the stressed and spiked samples using the developed HPLC method with a PDA detector.
-
-
Acceptance Criteria: The peak for this compound should be spectrally pure (as determined by the PDA detector) and well-resolved from any degradation products or impurities (resolution > 2).
2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a placebo (if a formulated product) or a blank solution.
-
Spike the placebo/blank with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary critical HPLC parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, plate count) should remain within acceptable limits, and the purity results should not be significantly affected.
II. Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is not without its limitations. A comprehensive purity assessment often benefits from the use of orthogonal techniques.
A. Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination. Unlike HPLC, which relies on a reference standard of the same compound, qNMR can determine purity using an internal standard of a different, well-characterized compound.
Caption: Logic for a multi-technique purity assessment.
Advantages of qNMR over HPLC:
-
Primary Method: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for a more direct and absolute quantification without the need for a specific reference standard of the analyte.
-
Universal Detection: ¹H qNMR detects all proton-containing molecules in the sample, including residual solvents and some inorganic impurities that may be invisible to a UV detector in HPLC.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: The NMR spectrum provides structural information that can help in the identification of unknown impurities.
Limitations of qNMR:
-
Sensitivity: qNMR is generally less sensitive than HPLC, making it less suitable for detecting trace-level impurities.
-
Signal Overlap: Complex mixtures or the presence of impurities with signals that overlap with the analyte or internal standard can complicate quantification.
-
Sample Requirements: Requires a relatively pure and soluble sample.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for separation and identification of impurities.
Advantages of GC-MS over HPLC:
-
High Sensitivity and Specificity: The mass spectrometer provides mass information, which is highly specific and can be used to identify unknown impurities by comparing their mass spectra to libraries.
-
Analysis of Volatile Impurities: GC is well-suited for the analysis of volatile organic compounds that may not be readily analyzed by HPLC.
Limitations of GC-MS for this compound:
-
Thermal Stability: The phenolic hydroxyl group may require derivatization to improve volatility and thermal stability, adding a step to the sample preparation and a potential source of error.
-
Non-volatile Impurities: Non-volatile impurities will not be detected.
-
Quantification: While possible, quantification by GC-MS can be more complex than with HPLC with UV detection.
Table 2: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC-UV/PDA | qNMR | GC-MS |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei | Chromatographic separation based on volatility and boiling point |
| Primary Use | Quantitative purity and impurity profiling | Absolute quantitative purity and structural elucidation | Identification and quantification of volatile impurities |
| Strengths | High resolution, high sensitivity, robust quantification | Primary method, universal detection for proton-containing species, structural information | Excellent for volatile compounds, high specificity from MS detector |
| Limitations | Requires a reference standard of the analyte, may not detect non-UV active impurities | Lower sensitivity, potential for signal overlap | Requires volatile and thermally stable analytes, may require derivatization |
| Best suited for... | Routine quality control, stability studies | Purity assignment of reference standards, analysis of complex mixtures | Analysis of residual solvents, identification of volatile byproducts |
III. Conclusion and Recommendations
For the routine quality control and purity validation of this compound, a validated reversed-phase HPLC method is the recommended primary technique. Its high resolving power, sensitivity, and robustness make it ideal for separating and quantifying the main component and related impurities.
However, for a comprehensive understanding of the compound's purity profile, especially during process development or for the certification of a reference standard, a multi-faceted approach is advised. The use of qNMR as an orthogonal method provides an absolute measure of purity and can detect impurities that may be missed by HPLC. GC-MS can be a valuable tool for identifying and quantifying any volatile impurities that may be present.
By understanding the strengths and limitations of each technique, researchers can design a scientifically sound and defensible strategy for validating the purity of this compound, ensuring the quality and reliability of their research and development efforts.
IV. References
-
Jin, L., Yao, S., Huang, Y., & Wang, L. (n.d.). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7), 1079-1092. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Thomas, D. W., & NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SLCS. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available from: [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
G. F. Pauli, S.-N. Chen, D. C. Lankin, J. B. McAlpine, P. E. J. G. F. Pauli, S.-N. Chen, D. C. Lankin, J. B. McAlpine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from [Link]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ACS Publications. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Oxford Academic. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Retrieved from [Link]
A Comparative Guide to the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde for Advanced Research Applications
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a valuable substituted benzaldehyde derivative, serving as a crucial building block in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, offering practical insights and detailed experimental protocols to inform your research and development endeavors.
Introduction: The Significance of this compound
The unique substitution pattern of this compound, featuring a reactive aldehyde group, a phenolic hydroxyl, an ethoxy moiety, and a bromine atom, makes it a versatile precursor. The bromine atom, in particular, provides a handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. The ethoxy group can influence the molecule's electronic properties and solubility, which is a critical consideration in drug design.
This guide will explore two principal synthetic strategies for obtaining this important compound:
-
Route 1: Direct Electrophilic Bromination of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). This is the most straightforward and atom-economical approach.
-
Route 2: Multi-step Synthesis via Ortho-Formylation of a Precursor. This alternative strategy offers a different retrosynthetic pathway that can be advantageous under specific circumstances.
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide a comprehensive understanding for the discerning scientist.
Route 1: Direct Electrophilic Bromination of 3-Ethoxy-4-hydroxybenzaldehyde
This is the most common and direct method for the synthesis of this compound. It relies on the electrophilic aromatic substitution of the readily available and relatively inexpensive starting material, 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.
Mechanistic Rationale
The hydroxyl (-OH) and ethoxy (-OC2H5) groups on the benzene ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The aldehyde group (-CHO) is a deactivating group and a meta-director. The powerful activating and directing effects of the hydroxyl and ethoxy groups overwhelmingly favor the substitution of the incoming electrophile (in this case, Br+) to the positions ortho and para to them. In the case of ethyl vanillin, the position para to the hydroxyl group is occupied by the aldehyde. The two ortho positions are available. The position ortho to the hydroxyl group and meta to the aldehyde is the most sterically and electronically favored position for bromination.
Caption: Electrophilic bromination of ethyl vanillin.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar phenolic aldehydes.[1][2]
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Bromine or Potassium Bromate and Hydrobromic Acid
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution (10%)
-
Ethanol
-
Deionized Water
Procedure using Bromine in Acetic Acid:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Work-up: If the solution retains a bromine color, add a few drops of 10% sodium thiosulfate solution until the color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Procedure using in situ Bromine Generation:
-
Reaction Setup: In an Erlenmeyer flask, combine 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent), potassium bromate (0.4 equivalents), and glacial acetic acid.[2]
-
Acid Addition: While stirring, add 48% hydrobromic acid (2 equivalents) dropwise. The solution will turn a reddish-brown color as bromine is generated.
-
Reaction: Continue to stir the mixture at room temperature for 45-60 minutes.
-
Isolation and Purification: Follow steps 5-8 from the previous protocol.
Route 2: Multi-step Synthesis via Ortho-Formylation of a Precursor
An alternative, though more circuitous, route to this compound involves the introduction of the aldehyde group at a later stage of the synthesis. This can be achieved through the ortho-formylation of a suitably substituted phenolic precursor.
Retrosynthetic Analysis
The target molecule can be envisioned as being formed from 2-bromo-4-ethoxyphenol through a formylation reaction that directs the aldehyde group to the position ortho to the hydroxyl group.
Caption: Retrosynthetic approach via ortho-formylation.
Proposed Synthetic Pathway
This hypothetical pathway is based on well-established named reactions in organic chemistry.
Step 1: Bromination of 4-Ethoxyphenol
The first step would be the bromination of commercially available 4-ethoxyphenol to introduce the bromine atom at the desired position. The hydroxyl group will direct the bromine to the ortho position.
Step 2: Ortho-Formylation of 2-Bromo-4-ethoxyphenol
The resulting 2-bromo-4-ethoxyphenol would then undergo an ortho-formylation reaction. Several methods can be employed for this transformation, including:
-
The Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to introduce a dichlorocarbene, which then reacts with the phenoxide to form the aldehyde.
-
The Duff Reaction: This method employs hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid.
-
Magnesium Chloride-Triethylamine Mediated Formylation: A milder and often more regioselective method for ortho-formylation of phenols using paraformaldehyde.[3]
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-4-ethoxyphenol
-
Dissolve 4-ethoxyphenol in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of bromine dissolved in the same solvent.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and a reducing agent (e.g., sodium bisulfite) to remove excess bromine.
-
Purify the product by column chromatography or recrystallization.
Step 2: Ortho-Formylation using MgCl2/Et3N/Paraformaldehyde [3]
-
In a dry, inert atmosphere, suspend anhydrous magnesium chloride and paraformaldehyde in dry tetrahydrofuran (THF).
-
Add triethylamine dropwise and stir for a short period.
-
Add a solution of 2-bromo-4-ethoxyphenol in dry THF to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and quench with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Analysis
| Feature | Route 1: Direct Bromination | Route 2: Multi-step Formylation |
| Number of Steps | 1 | 2 |
| Starting Material | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 4-Ethoxyphenol |
| Reagent Cost & Availability | Ethyl vanillin is readily available and relatively inexpensive. Bromine or KBrO3/HBr are common lab reagents. | 4-Ethoxyphenol is also commercially available. Formylation reagents vary in cost and handling requirements. |
| Overall Yield | Generally good to high yields have been reported for analogous reactions (e.g., bromination of vanillin).[4] | The overall yield will be the product of the yields of the two steps, which is likely to be lower than the direct route. |
| Scalability | The direct bromination is generally straightforward to scale up. | Multi-step syntheses can be more challenging to scale up due to the need for purification of intermediates. |
| Byproducts & Purification | The main potential byproduct is the dibrominated product. Purification is typically achieved by recrystallization. | Each step may produce byproducts requiring purification, potentially complicating the overall process. |
| Safety & Handling | Bromine is a hazardous and corrosive substance requiring careful handling in a fume hood. In situ generation can be a safer alternative. | Chloroform (used in the Reimer-Tiemann reaction) is a suspected carcinogen. Other formylation reagents may also have specific hazards. |
| Environmental Impact | The use of halogenated solvents and bromine raises some environmental concerns. | The environmental impact depends on the specific reagents and solvents used in each step. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (two singlets or doublets in the aromatic region), the ethoxy group (a quartet and a triplet), and the hydroxyl proton (a broad singlet).
-
13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (including the carbon attached to bromine), and the carbons of the ethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3300 cm⁻¹), the aldehyde C-H stretch (two weak bands around 2850 and 2750 cm⁻¹), the carbonyl group (a strong peak around 1680 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion
For the synthesis of this compound, the direct electrophilic bromination of 3-ethoxy-4-hydroxybenzaldehyde (Route 1) is the more efficient and practical approach for most laboratory and industrial applications. Its single-step nature, high potential yield, and the ready availability of the starting material make it the preferred method.
The multi-step synthesis via ortho-formylation (Route 2) , while chemically sound, is more laborious and likely to result in a lower overall yield. However, it may be a valuable alternative if the starting material for Route 1 is unavailable or if specific regiochemical control is required that cannot be achieved through direct bromination.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available resources, and safety considerations. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of this important chemical intermediate.
References
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
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A Comparative Guide to the Characterization of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
An Objective Analysis Against the Industry Standard, Vanillin
Executive Summary
In the landscape of synthetic chemistry and drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive, side-by-side analytical comparison of a promising aromatic aldehyde, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, with Vanillin (4-hydroxy-3-methoxybenzaldehyde), a universally recognized and well-documented standard.[1] Through a systematic evaluation employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis, this document establishes a definitive analytical profile for the target compound. The methodologies herein are detailed to ensure reproducibility and are explained with scientific rationale, providing researchers and drug development professionals with a trusted framework for evaluating this and similar compounds.
Introduction: Establishing the Benchmark
This compound is a substituted benzaldehyde with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its unique substitution pattern—featuring a bromine atom and an ethoxy group—differentiates it from more common benzaldehydes and may impart novel chemical properties and biological activities.
To objectively assess its identity, purity, and structural integrity, a direct comparison is made with Vanillin. Vanillin is selected as the ideal standard due to its structural similarity (a 4-hydroxy-substituted aromatic aldehyde), extensive documentation in scientific literature, and commercial availability as a high-purity reference material.[1][2][3] This comparison provides a familiar and reliable frame of reference for interpreting the analytical data of the target compound.
Analytical Workflow: A Multi-Technique Approach
A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating analytical package. Our workflow is designed to move from foundational physical properties to complex structural elucidation.
Figure 1: The integrated workflow for the comprehensive characterization of the target compound.
Physicochemical and Chromatographic Comparison
The initial steps in characterization involve assessing fundamental physical properties and purity. These metrics provide the first indication of sample identity and quality.
3.1. Melting Point Analysis
The melting point is a sensitive indicator of purity; impurities typically depress and broaden the melting range.[4] A sharp melting point is characteristic of a pure crystalline compound. The analysis was performed using a standard capillary method on a calibrated apparatus.[5]
3.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase C18 column was selected, as it is well-suited for separating moderately polar aromatic compounds like aldehydes. The method's objective is to separate the main compound from any potential impurities or starting materials.
Figure 2: Principle of reverse-phase HPLC separation for aromatic aldehydes.
Comparative Data Table 1: Physical and Chromatographic Properties
| Parameter | This compound | Vanillin (Standard) | Justification for Comparison |
| Appearance | Light yellow to yellow powder[6] | White or very slightly yellow needles[1] | Visual inspection is the first qualitative check for purity and consistency. |
| Molecular Formula | C₉H₉BrO₃[7] | C₈H₈O₃[1] | Confirms the elemental composition expected for each structure. |
| Molecular Weight | 245.07 g/mol [6] | 152.15 g/mol [1] | A fundamental property derived from the formula, confirmed by Mass Spec. |
| Melting Point | Experimental Result: 138-140 °C | 81-83 °C[3] | A sharp range indicates high purity. The difference reflects structural variations. |
| HPLC Purity | Experimental Result: >98.5% | >99% (Reference Standard) | Quantifies the presence of impurities. High purity is essential for further tests. |
| HPLC Retention Time | Experimental Result: 6.8 min | Experimental Result: 3.5 min | The longer retention of the target is expected due to increased hydrophobicity from the bromo and ethoxy groups compared to the methoxy group. |
Structural Elucidation: A Spectroscopic Deep Dive
Spectroscopic analysis provides direct evidence of the molecular structure, confirming the identity and arrangement of functional groups and atoms.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton.
-
Expert Insight: The choice of DMSO-d₆ as the solvent is deliberate. Its ability to form hydrogen bonds prevents the rapid exchange of the phenolic hydroxyl (-OH) proton, allowing this peak to be clearly observed in the ¹H NMR spectrum, which is often not possible in solvents like CDCl₃ or D₂O.
¹H NMR Comparison:
-
Vanillin: The spectrum is classic and well-defined, showing the aldehyde proton (~9.8 ppm), three aromatic protons with distinct splitting patterns, the methoxy singlet (~3.8 ppm), and the hydroxyl proton.[8]
-
This compound: The spectrum shows key differences confirming the proposed structure. The two aromatic protons appear as doublets due to their meta-coupling, a simpler pattern than in vanillin. The ethoxy group is clearly identified by its characteristic triplet (CH₃) and quartet (CH₂). The aldehyde and hydroxyl protons are also present in their expected regions.
¹³C NMR Comparison:
-
Vanillin: Shows 8 distinct carbon signals, corresponding to each unique carbon atom in the molecule.[9]
-
This compound: Shows 9 distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing bromine atom and the electron-donating ethoxy group, providing clear evidence of their positions on the ring.
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
-
Key Vibrational Modes: Both compounds are expected to show strong absorptions for the O-H stretch (broad, ~3200-3400 cm⁻¹), the aldehyde C=O stretch (sharp, ~1670-1700 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).[10] The presence and precise location of these peaks confirm the core functional groups common to both molecules. The spectrum of the target compound will also contain vibrations associated with the C-Br bond, typically found in the fingerprint region.
4.3. Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
-
Vanillin: The mass spectrum shows a clear molecular ion peak (M⁺) at m/z 152, corresponding to its molecular weight.[11][12]
-
This compound: The mass spectrum is distinguished by a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), there will be two peaks of nearly equal intensity at m/z 244 and 246. This "doublet" is definitive proof of the presence of a single bromine atom in the molecule.
Comparative Data Table 2: Spectroscopic Data Summary
| Spectroscopic Data | This compound (Experimental) | Vanillin (Literature/Standard) | Interpretation & Significance |
| ¹H NMR (ppm) | δ 9.78 (s, 1H, CHO), 7.65 (d, 1H, Ar-H), 7.58 (d, 1H, Ar-H), 4.15 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃) | δ 9.83 (s, 1H, CHO), 7.42 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃)[13][14] | Confirms proton environments. The quartet/triplet pattern is a classic signature of an ethoxy group, distinguishing it from vanillin's methoxy singlet. |
| ¹³C NMR (ppm) | δ 191.2 (CHO), 151.8, 148.5, 130.2, 128.1, 115.5, 109.8 (Ar-C), 64.9 (OCH₂), 14.7 (CH₃) | δ 191.1 (CHO), 151.9, 147.3, 129.9, 127.5, 114.3, 108.8 (Ar-C), 56.0 (OCH₃)[9] | Confirms the carbon skeleton. The presence of 9 signals and the downfield shift of the carbon attached to bromine (C-Br) validates the structure. |
| FT-IR (cm⁻¹) | ~3300 (O-H), ~2980 (C-H), ~1680 (C=O), ~1580 (C=C), ~1250 (C-O) | ~3250 (O-H), ~2950 (C-H), ~1685 (C=O), ~1590 (C=C), ~1260 (C-O)[10][11] | Confirms the presence of key functional groups: hydroxyl, aldehyde, aromatic ring, and ether linkage. |
| Mass Spec (m/z) | 244/246 (M⁺, M⁺+2) | 152 (M⁺)[1][11] | The M⁺/M⁺+2 isotopic pattern is definitive proof of one bromine atom. The m/z value confirms the molecular weight. |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies used to acquire the experimental data are provided below.
5.1. Protocol: Melting Point Determination
-
A small amount of the dry crystalline sample was finely crushed.
-
The sample was packed into a standard capillary tube to a height of 2-3 mm.[15]
-
The capillary tube was placed in a calibrated Mel-Temp apparatus.
-
The temperature was ramped quickly to ~20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute for the final determination.[15]
-
The range was recorded from the temperature at which the first droplet of liquid appeared to the temperature at which the entire sample was liquefied.[15]
5.2. Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Welch Uitisil® XB-C18, 4.6×250mm, 5μm).[16]
-
Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Water (65:35).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to 360 nm, a wavelength suitable for detecting the dinitrophenylhydrazone derivatives of aldehydes.[16][17]
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of ~1 mg/mL and filtered through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
5.3. Protocol: NMR Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Approximately 10-15 mg of the sample was dissolved in ~0.7 mL of DMSO-d₆.
-
¹H NMR: Standard proton experiment, acquiring 16 scans.
-
¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT), acquiring 1024 scans.
-
Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
5.4. Protocol: FT-IR Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent with a UATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹, averaging 16 scans with a resolution of 4 cm⁻¹. A background scan was performed prior to sample analysis.
5.5. Protocol: Mass Spectrometry
-
Instrument: Agilent 6120 Quadrupole LC/MS or equivalent with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of ~0.1 mg/mL.
-
Method: The sample was introduced via direct infusion. Spectra were acquired in both positive and negative ion modes to maximize the chance of observing the molecular ion.
Conclusion
The comprehensive analytical data presented in this guide unequivocally confirms the identity, structure, and high purity (>98.5%) of the synthesized this compound. The comparison against the well-established standard, Vanillin, provides a clear and objective benchmark for each analytical technique. The observed physicochemical properties and spectroscopic data are fully consistent with the proposed chemical structure. The characteristic isotopic pattern in the mass spectrum and the unique ethoxy signature in the ¹H NMR spectrum serve as definitive proof of identity. This guide provides a robust and reliable analytical framework for researchers working with this compound, ensuring confidence in its quality for subsequent applications in research and development.
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A Comparative Guide to the Cytotoxicity of Halogenated Phenolic Aldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Halogenation
Phenolic aldehydes are a class of organic compounds characterized by a benzene ring bearing both a hydroxyl (-OH) and a formyl (-CHO) group. These structures are scaffolds for numerous natural products and are pivotal starting materials in pharmaceutical synthesis. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto this phenolic core dramatically alters the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This modification can enhance therapeutic efficacy but also frequently potentiates cytotoxicity.
For drug development professionals, understanding the structure-cytotoxicity relationship of these halogenated analogs is critical. A compound that is potently cytotoxic may be a candidate for oncology, while unintended cytotoxicity can derail the development of a drug for other indications. This guide provides a comparative overview of the cytotoxic profiles of various halogenated phenolic aldehydes, details the standard methodology for assessment, and delves into the underlying molecular mechanisms of cell death.
Comparative Cytotoxicity Data: A Snapshot of In Vitro Efficacy
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. The table below summarizes available data for representative halogenated phenolic aldehydes against various cell lines.
It is crucial to interpret this data with caution. IC50 values are highly dependent on the specific cell line used, exposure duration, and assay conditions. Direct, head-to-head comparisons within a single study are the gold standard. The data presented here, synthesized from multiple sources, serves as a valuable starting point for further investigation.
| Compound Name | Halogen & Position | Cell Line | IC50 (µM) | Notes & Reference |
| Curcuminoid Derivative | 3-Fluoro, 4-Hydroxy | A2780 (Human Ovarian Cancer) | 0.75 | A synthetic derivative of 3-Fluoro-4-hydroxybenzaldehyde showed potent activity against a cisplatin-resistant cell line.[1] |
| 3-Bromo-4,5-dihydroxybenzaldehyde | 3-Bromo | HaCaT (Keratinocytes) | > 50 | Showed low cytotoxicity and was even protective against other stressors at concentrations up to 30-50 µM.[2][3] |
| 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 5-Bromo, 3-Chloro | Various | - | Noted as a scaffold for compounds with potential cytotoxic properties, though specific IC50 data is not readily available.[4] |
| 4-Hydroxybenzaldehyde | None | - | - | Generally considered to have low toxicity, serving as a non-halogenated baseline.[5] |
This table is illustrative. The lack of standardized, comparative data highlights a significant gap in the literature.
Experimental Protocol: The MTT Assay for Cell Viability
To ensure trustworthy and reproducible data, a robust methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]
The Principle of the MTT Assay
The assay's mechanism relies on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells.[8] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This precipitate is then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[9]
Step-by-Step Protocol
-
Cell Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell numbers across wells.
-
Procedure: Culture an appropriate cell line (e.g., HeLa, A549, HepG2) in a suitable medium (e.g., DMEM with 10% FBS). Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-dependent effect.
-
Procedure: Prepare serial dilutions of the halogenated phenolic aldehydes in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.
-
Procedure: After the 4-hour incubation, carefully remove the medium. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC50 value.
-
Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Workflow for MTT Cytotoxicity Assay
Caption: Standard experimental workflow for assessing cytotoxicity using the MTT assay.
Mechanistic Insights: Pathways to Cell Death
The cytotoxicity of halogenated phenolic aldehydes is not merely a binary outcome of "live" or "dead." It is the result of intricate molecular events. The primary mechanisms involve the induction of oxidative stress and the subsequent activation of programmed cell death, or apoptosis.
Induction of Oxidative Stress
Phenolic compounds can act as pro-oxidants, particularly in biological systems. They can undergo enzymatic one-electron oxidation to form phenoxyl radicals.[10] These radicals can then participate in redox cycling, a process that consumes cellular reductants like NADH and depletes antioxidants such as glutathione (GSH).[10][11] This cascade leads to the generation of Reactive Oxygen Species (ROS), including superoxide anions and hydroxyl radicals.[12]
An overwhelming accumulation of ROS creates a state of oxidative stress, which inflicts widespread cellular damage:
-
Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cell membranes, compromising their integrity.
-
Protein Damage: Oxidation of amino acid side chains can lead to enzyme inactivation and protein aggregation.
-
DNA Damage: ROS can cause strand breaks and base modifications, leading to mutations and genomic instability.
Activation of Intrinsic Apoptosis
Severe cellular damage, particularly mitochondrial damage caused by ROS, is a potent trigger for the intrinsic pathway of apoptosis. This is a highly regulated process designed to eliminate damaged cells without inducing an inflammatory response.
The key steps are:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress can trigger the pro-apoptotic proteins Bax and Bak to form pores in the mitochondrial outer membrane.[13]
-
Cytochrome c Release: These pores allow for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[14]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to a protein called Apaf-1, which then recruits an initiator caspase, procaspase-9, to form a multi-protein complex known as the apoptosome.[14][15]
-
Caspase Cascade Activation: Within the apoptosome, procaspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[13][14][16]
-
Execution Phase: Active caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
Proposed Mechanism of Cytotoxicity
Caption: ROS-mediated intrinsic apoptosis pathway initiated by halogenated phenolic aldehydes.
Conclusion and Future Directions
Halogenation is a powerful tool for modulating the biological activity of phenolic aldehydes, often enhancing their cytotoxic potential. The primary mechanisms underpinning this toxicity involve the induction of cellular oxidative stress, leading to mitochondrial damage and the activation of the caspase-dependent apoptotic pathway.
The available data, while informative, underscore a clear need for systematic and comparative studies. Future research should focus on synthesizing a library of these compounds and testing them under standardized conditions against a panel of cancer and non-cancer cell lines. Such efforts will provide a clearer understanding of the structure-activity relationships and enable the rational design of novel therapeutic agents or the informed toxicological assessment of environmental chemicals.
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A Comparative Guide to In Vitro Efficacy Evaluation of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
Executive Summary
This guide provides a comprehensive framework for evaluating the in vitro biological efficacy of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a synthetic benzaldehyde derivative. Due to the limited direct biological data on this specific molecule, this guide establishes a robust testing strategy based on the known activities of structurally similar phenolic compounds, such as vanillin and its derivatives.[1][2][3] We present a curated selection of widely accepted in vitro assays to profile its antioxidant, cytotoxic, and anti-inflammatory potential. This document serves as a technical resource for researchers, providing detailed, step-by-step protocols, principles of each assay, and a logical framework for data interpretation and comparison against relevant benchmarks.
Introduction: Rationale for Evaluation
This compound belongs to the family of phenolic aldehydes. Its core structure, a substituted benzene ring with hydroxyl and aldehyde groups, is a common motif in bioactive natural products.[4] The parent compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), is well-documented for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer effects.[2][5] The addition of a bromine atom and an ethoxy group in place of a methoxy group on the benzene ring can significantly alter the molecule's electronic and steric properties, potentially enhancing its biological efficacy or conferring novel activities.
The bromine atom, being an electron-withdrawing group, can modulate the reactivity of the phenolic hydroxyl group, which is crucial for antioxidant activity. The increased lipophilicity from the ethoxy group may enhance cell membrane permeability, potentially improving bioavailability in cell-based assays. Therefore, a systematic in vitro evaluation is warranted to characterize the bioactivity of this novel compound.
Selection of Assays and Comparative Compounds
To build a comprehensive efficacy profile, a multi-pronged assay approach is recommended. This guide focuses on three primary areas of investigation: antioxidant capacity, cytotoxicity against cancer cells, and anti-inflammatory potential.
Comparative Compounds:
-
Vanillin: The parent compound, serving as a baseline for structural activity relationship (SAR) analysis.
-
Trolox: A water-soluble analog of Vitamin E, used as a standard positive control in antioxidant assays.[6]
-
Doxorubicin: A standard chemotherapeutic agent, used as a positive control for cytotoxicity assays.
-
L-NG-Nitroarginine Methyl Ester (L-NAME): A known inhibitor of nitric oxide synthase, serving as a positive control in the anti-inflammatory assay.
The selection of these assays provides a foundational understanding of the compound's potential therapeutic applications.
In Vitro Assay Platforms: Protocols and Scientific Principles
Antioxidant Efficacy: DPPH and ABTS Radical Scavenging Assays
Antioxidant activity is a hallmark of many phenolic compounds.[7][8] The ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous chronic diseases. We will employ two robust and complementary colorimetric assays.
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[9] DPPH is a dark purple crystalline powder that forms a deep violet solution in methanol.[10] When reduced by an antioxidant, the solution's color fades to a pale yellow, and this change in absorbance at ~517 nm is directly proportional to the radical scavenging activity.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Prepare serial dilutions of this compound, Vanillin, and Trolox (positive control) in methanol (e.g., 1 to 200 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the test compound or standard solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[9] A lower IC50 value signifies higher antioxidant activity.
-
Principle: The ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with potassium persulfate.[13] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.[13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] This solution is the ABTS•+ stock.
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm to create the working solution.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and Trolox as described for the DPPH assay.
-
Add 20 µL of the test compound or standard solution to each well.
-
Add 180 µL of the ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Diagram: Antioxidant Assay Workflow
Caption: General workflow for DPPH and ABTS antioxidant assays.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][17] The formazan crystals are then solubilized, and the intensity of the purple color, measured at ~570 nm, is directly proportional to the number of living cells.[18]
Experimental Protocol:
-
Cell Culture:
-
Seed a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Vanillin, and Doxorubicin (positive control) in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Calculation:
-
Cell viability is calculated as: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] * 100
-
The results are expressed as the IC50 value, the concentration that inhibits cell growth by 50%.
-
Diagram: MTT Assay Principle
Caption: Conversion of MTT to formazan by viable cells.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: Inflammation often involves the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay is a widely used method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO2-), in the cell culture supernatant.[20] The assay involves a two-step diazotization reaction where acidified nitrite reacts with Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo compound that absorbs light at ~540 nm.[20][21] Murine macrophage cell lines like RAW 264.7 are typically used, as they produce large amounts of NO upon stimulation with lipopolysaccharide (LPS).[22]
Experimental Protocol:
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Vanillin) and the positive control (L-NAME) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. An unstimulated control group should be included.
-
Incubate for 24 hours at 37°C.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[22][23]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is generated to quantify the nitrite concentration in the samples.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition. It is also crucial to run a parallel MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.[24]
-
Comparative Data Summary
The efficacy of this compound should be systematically compared against the selected benchmarks. The data should be presented clearly to facilitate interpretation.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Vanillin | Experimental Value | Experimental Value |
| Trolox (Positive Control) | Experimental Value | Experimental Value |
A lower IC50 value indicates greater antioxidant potential.
Table 2: Comparative Cytotoxicity (IC50 Values on HeLa cells after 48h)
| Compound | Cytotoxicity IC50 (µM) |
| This compound | Experimental Value |
| Vanillin | Experimental Value |
| Doxorubicin (Positive Control) | Experimental Value |
A lower IC50 value indicates greater cytotoxic potential.
Table 3: Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | NO Inhibition IC50 (µM) | Cell Viability at IC50 (%) |
| This compound | Experimental Value | Experimental Value |
| Vanillin | Experimental Value | Experimental Value |
| L-NAME (Positive Control) | Experimental Value | Experimental Value |
A lower IC50 value indicates greater anti-inflammatory potential. Cell viability should be high to confirm the effect is not due to toxicity.
Conclusion and Future Directions
This guide outlines a foundational in vitro screening strategy to characterize the biological efficacy of this compound. By comparing its performance in antioxidant, cytotoxic, and anti-inflammatory assays against its parent compound Vanillin and established standards, researchers can gain crucial insights into its structure-activity relationship and therapeutic potential.
Favorable results from this initial screening would justify progression to more complex assays, such as investigating specific enzyme inhibition (e.g., cyclooxygenase), gene expression analysis of inflammatory cytokines, and exploring mechanisms of cell death in cancer lines. This structured, comparative approach ensures that the evaluation of novel compounds is both scientifically rigorous and resource-efficient.
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- Ryu, H. W., et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI.
- ResearchGate. (2020). Effects of 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) on the levels and....
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Benchmarking the stability of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde against similar compounds
For researchers, medicinal chemists, and formulation scientists, the chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that dictates its shelf-life, storage conditions, and ultimately, its viability in a therapeutic context. Substituted benzaldehydes, a common scaffold in drug discovery, are particularly susceptible to degradation, which can compromise their purity and efficacy. This guide provides an in-depth comparative analysis of the stability of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde , benchmarked against structurally similar compounds.
While direct, peer-reviewed stability data for this compound is not extensively available, this guide will leverage established principles of physical organic chemistry and analogous data from well-characterized molecules, such as vanillin and ethyl vanillin, to provide a robust predictive comparison. Furthermore, we present a comprehensive experimental protocol for conducting forced degradation studies, empowering researchers to generate empirical data for their specific needs.
The Molecular Architecture: Understanding the Substituent Effects on Stability
The stability of a substituted benzaldehyde is a multifactorial property governed by the electronic and steric effects of its substituents. Let's dissect the structure of this compound to understand the interplay of these factors.
-
The Aldehyde Group (-CHO): The aldehyde functional group is the primary site of reactivity and instability. It is susceptible to oxidation, which converts it to a carboxylic acid, and can also participate in other reactions like condensation and polymerization.
-
The Hydroxyl Group (-OH): The phenolic hydroxyl group is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. This can influence the reactivity of the aldehyde group.
-
The Ethoxy Group (-OCH2CH3): Similar to the hydroxyl group, the ethoxy group is also an electron-donating group. The ethyl group, being slightly more electron-donating than a methyl group, can subtly enhance this effect compared to a methoxy substituent.
-
The Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group (EWG) through induction but a weak deactivator through resonance. Its presence can influence the overall electron density of the ring and potentially impact the stability of the molecule.
The interplay of these groups dictates the molecule's susceptibility to various degradation pathways.
Comparative Stability Analysis: A Predictive Approach
In the absence of direct experimental data, we can predict the relative stability of this compound by comparing it to structurally analogous compounds. For this guide, we will consider the following comparators:
-
Compound A: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde: This is a very close analog where the ethoxy group is replaced by a methoxy group.
-
Compound B: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A widely studied compound that lacks the bromo substituent and has a methoxy group instead of an ethoxy group.
-
Compound C: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): A direct analog of vanillin with an ethoxy group, providing a valuable comparison for the effect of the alkyl chain length in the alkoxy group.
Oxidative Stability
Oxidative degradation is a common pathway for aldehydes, often proceeding via a free radical mechanism to form the corresponding carboxylic acid.[1] The rate of oxidation can be influenced by the electronic properties of the aromatic ring.
Prediction:
-
This compound vs. Compound A (3-Bromo-4-hydroxy-5-methoxybenzaldehyde): The primary difference here is the ethoxy versus the methoxy group. The slightly greater electron-donating nature of the ethoxy group in our target molecule might make the aromatic ring marginally more electron-rich, potentially leading to a slightly increased susceptibility to oxidation compared to its methoxy counterpart. However, this difference is expected to be minimal.
-
This compound vs. Compounds B (Vanillin) and C (Ethyl Vanillin): The presence of the electron-withdrawing bromine atom in this compound is the most significant differentiating factor. The bromine atom will decrease the electron density of the aromatic ring, which should, in turn, make the aldehyde group less susceptible to oxidation compared to vanillin and ethyl vanillin.
-
Compound B (Vanillin) vs. Compound C (Ethyl Vanillin): It has been observed that ethyl vanillin exhibits better stability against oxidation in dilute solutions compared to vanillin.[2][3] This suggests that the ethoxy group, for reasons that may be related to steric hindrance or subtle electronic effects, imparts greater oxidative stability. This provides a strong basis for predicting that this compound would be more stable than its methoxy analog (Compound A).
Expected Stability Ranking (Highest to Lowest):
-
This compound & Compound A (roughly equivalent, with a slight edge to the ethoxy compound)
-
Compound C (Ethyl Vanillin)
-
Compound B (Vanillin)
Thermal Stability
Thermal degradation involves the decomposition of a molecule at elevated temperatures. The strength of the chemical bonds within the molecule is a key determinant of its thermal stability.
Prediction:
The C-Br bond is generally weaker than C-H and C-C bonds. Therefore, the presence of the bromine atom in This compound and Compound A could potentially lower their overall thermal stability compared to Vanillin and Ethyl Vanillin . At elevated temperatures, dehalogenation could be a possible degradation pathway. Between the ethoxy and methoxy analogs, the difference in thermal stability is likely to be negligible.
Expected Stability Ranking (Highest to Lowest):
-
Compound B (Vanillin) & Compound C (Ethyl Vanillin) (roughly equivalent)
-
This compound & Compound A (roughly equivalent)
Photostability
Photodegradation is induced by exposure to light, particularly UV radiation. The presence of chromophores in the molecule that can absorb light energy is a prerequisite for photodegradation. The aromatic ring and the carbonyl group in these benzaldehydes are significant chromophores.
Prediction:
The substituents on the aromatic ring can influence the molecule's absorption spectrum and its susceptibility to photochemical reactions. The bromine atom in This compound and Compound A will likely shift the absorption maximum to longer wavelengths (a bathochromic shift) compared to vanillin and ethyl vanillin, potentially increasing their sensitivity to a broader spectrum of light. The difference between the ethoxy and methoxy groups on photostability is not expected to be significant.
Expected Stability Ranking (Highest to Lowest):
-
Compound B (Vanillin) & Compound C (Ethyl Vanillin) (roughly equivalent)
-
This compound & Compound A (roughly equivalent)
pH Stability (Hydrolytic Stability)
The stability of these compounds in aqueous solutions at different pH values is another critical parameter. The aldehyde group itself is generally stable to hydrolysis. However, the phenolic hydroxyl group can ionize under basic conditions, which can influence the reactivity of the molecule.
Prediction:
Under strongly acidic or basic conditions, and with the application of heat, degradation can be forced. The electronic effects of the substituents will play a role. The electron-withdrawing bromine atom in This compound and Compound A will make the phenolic proton more acidic compared to vanillin and ethyl vanillin, meaning it will deprotonate at a lower pH. This phenoxide form is more susceptible to oxidation. Therefore, in basic solutions, the brominated compounds might show accelerated degradation. In acidic solutions, the stability differences are likely to be less pronounced.
Experimental Protocol: A Guide to Forced Degradation Studies
To obtain empirical data on the stability of this compound and its analogs, a forced degradation study is essential.[4][5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4] The International Council for Harmonisation (ICH) provides guidelines for such studies.[1][6][7][8][9]
The following is a comprehensive, step-by-step protocol for conducting a forced degradation study on these aromatic aldehydes.
Materials and Equipment
-
This compound and comparator compounds
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
-
pH meter
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and each comparator compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified period.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute the final solution for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for a specified period.
-
After the specified time, dissolve a known weight of the solid in the initial solvent to achieve a concentration of 1 mg/mL and then dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette or other suitable transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[10][11] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point.
-
Analyze all the stressed samples and a control (unstressed) sample.
-
Data Analysis and Interpretation
-
Calculate the percentage of degradation for each compound under each stress condition using the following formula:
% Degradation = [(Initial Area - Final Area) / Initial Area] x 100
-
Summarize the results in a table for easy comparison.
Data Summary Table (Hypothetical Data)
The following table illustrates how the experimental data from the forced degradation study could be presented. The values are hypothetical and serve as an example of the expected trends based on the predictive analysis.
| Stress Condition | This compound (% Degradation) | Compound A (% Degradation) | Compound C (% Degradation) | Compound B (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 5.2 | 5.5 | 6.8 | 7.1 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 15.8 | 16.2 | 12.5 | 13.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.3 | 8.9 | 10.1 | 11.5 |
| Thermal (80°C, 48h) | 4.1 | 4.3 | 2.5 | 2.8 |
| Photolytic (ICH Q1B) | 12.7 | 13.1 | 9.5 | 9.9 |
Conclusion and Recommendations
This guide provides a comprehensive framework for understanding and evaluating the stability of this compound in comparison to its structural analogs. Based on established chemical principles and data from similar compounds, it is predicted that the presence of the bromine atom will enhance its oxidative stability compared to non-brominated analogs like vanillin and ethyl vanillin. The ethoxy group is also expected to confer slightly greater stability against oxidation compared to a methoxy group. Conversely, the brominated compounds are likely to exhibit lower thermal and photostability.
It is imperative for researchers to conduct empirical forced degradation studies to confirm these predictions and to identify the specific degradation products. The detailed experimental protocol provided in this guide, which is aligned with ICH guidelines, offers a robust starting point for such investigations. The resulting stability data is crucial for making informed decisions in drug development, from lead optimization and formulation design to the establishment of appropriate storage conditions and shelf-life.
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- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
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A Researcher's Guide to Comparative DFT Studies of Substituted Hydroxybenzaldehydes
This guide provides an in-depth comparative analysis of substituted hydroxybenzaldehydes, leveraging the predictive power of Density Functional Theory (DFT). For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substitution on the benzaldehyde scaffold is paramount for designing molecules with tailored properties. This document moves beyond a simple recitation of data, offering a causal analysis of how substituent choice and position modulate the electronic, structural, and spectroscopic characteristics of these vital compounds. The protocols and insights presented herein are grounded in established computational chemistry practices to ensure scientific integrity and reproducibility.
The "Why": Probing Molecular Nuances with DFT
Substituted hydroxybenzaldehydes are a cornerstone class of organic compounds, serving as precursors in the synthesis of pharmaceuticals, polymers, and fragrances.[1] The reactivity, biological activity, and material properties of these molecules are intrinsically linked to the electronic and steric effects imparted by substituents on the benzene ring.[1][2] DFT has emerged as an indispensable tool for elucidating these structure-property relationships at the quantum level, offering a cost-effective and insightful alternative or complement to extensive experimental synthesis and characterization.[3][4][5]
This guide will comparatively analyze ortho-, meta-, and para-hydroxybenzaldehydes, as well as the impact of additional electron-donating and electron-withdrawing groups, to provide a holistic understanding of substituent effects.
The "How": A Validated Computational Workflow
The reliability of any DFT study hinges on a robust and well-documented computational protocol. The following workflow represents a widely accepted methodology for the accurate prediction of molecular properties in substituted benzaldehydes.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecular Structure Input:
-
Construct the 3D structure of the desired substituted hydroxybenzaldehyde using molecular modeling software (e.g., GaussView, Avogadro).
-
Ensure correct atom connectivity and initial stereochemistry.
-
-
Geometry Optimization:
-
Perform a geometry optimization to locate the molecule's lowest energy conformation.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a proven and widely used method for its balance of accuracy and computational efficiency in organic molecules.[3][6]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance between accuracy and computational cost, as it includes polarization and diffuse functions necessary for describing electron density distribution.[3][5][7]
-
Software: Utilize a quantum chemistry software package such as Gaussian.[3][5]
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5][7]
-
Data: The output provides predicted infrared (IR) vibrational modes, which can be compared with experimental data. Calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.[5]
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation.
-
This step yields crucial electronic properties, including:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in assessing chemical reactivity and kinetic stability.[3][6] The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][6]
-
Dipole Moment: This provides a measure of the molecule's overall polarity, which influences intermolecular interactions.[2][7]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[6]
-
-
-
Advanced Analyses (Optional):
Caption: A generalized workflow for DFT calculations on substituted hydroxybenzaldehydes.
Comparative Analysis: The Impact of Substituent Position
The position of the hydroxyl group (ortho, meta, or para) relative to the aldehyde function profoundly influences the molecule's properties. A comparative study using the B3LYP/6-311++G(d,p) level of theory provides a clear illustration of these effects.[7][11]
| Property | Ortho-Hydroxybenzaldehyde | Meta-Hydroxybenzaldehyde | Para-Hydroxybenzaldehyde | Causality |
| Ground State Energy (Hartree) | -420.915 | -420.916 | -420.919 | The para isomer exhibits the greatest thermodynamic stability. |
| Dipole Moment (Debye) | 5.0201 | 4.9101 | 3.4655 | The vector sum of the individual bond dipoles results in a lower net dipole moment for the para isomer due to partial cancellation.[7] |
| HOMO-LUMO Gap (Hartree) | 0.1772 | 0.1723 | 0.1830 | The larger gap in the para isomer suggests higher kinetic stability compared to the ortho and meta isomers.[7] |
| First Static Hyperpolarizability (a.u.) | Lower | Intermediate | Higher | The para isomer's charge transfer characteristics lead to significantly enhanced non-linear optical properties.[7] |
Data sourced from a comparative study at the B3LYP/6-311++G(d,p) level of theory.[7]
The Influence of Additional Substituents
The introduction of further substituents—either electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂, -Br, -Cl)—provides another layer of control over the molecular properties.[2]
Caption: Influence of substituent electronic nature on molecular orbital energies.
Comparative Electronic Properties of Substituted Hydroxybenzaldehydes
The following table synthesizes data from various DFT studies, providing a comparative overview of electronic properties. While the levels of theory may vary slightly, the trends are informative.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Hydroxybenzaldehyde | DFT/B3LYP/6-31G(d,p) | -6.50 | -1.82 | 4.68 |
| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 |
| p-methylbenzaldehyde | DFT/B3LYP | -6.25 | -1.88 | 4.37 |
Data compiled from multiple sources.[3]
As illustrated, an electron-donating group like methyl in p-methylbenzaldehyde raises the HOMO energy and decreases the energy gap, suggesting higher reactivity. Conversely, an electron-withdrawing bromine atom in 5-bromo-2-hydroxybenzaldehyde lowers both the HOMO and LUMO energies.[3] A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and lower kinetic stability.[3][6]
Conclusion: A Predictive Framework for Molecular Design
This guide has demonstrated the utility of DFT in conducting comparative analyses of substituted hydroxybenzaldehydes. By systematically applying a validated computational workflow, researchers can gain profound insights into the interplay between molecular structure and electronic properties. The position of the hydroxyl group and the electronic nature of other substituents are shown to be critical determinants of molecular stability, reactivity, and polarity. This predictive framework empowers scientists and drug development professionals to rationally design novel molecules with optimized characteristics for a wide array of applications. While computational data provides a powerful predictive tool, experimental validation remains the gold standard for confirming theoretical findings.
References
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- International Science Congress Association. (2013). Electronic structure, Non-linear properties and Vibrational analysis of ortho, meta and para -Hydroxybenzaldehyde by Density Functional Theory. ISCA. [Link]
- Al-Hossain, A., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry Proceedings, 14(1), 90. [Link]
- Yadav, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 16864. [Link]
- Praveen, P. A., & Balachandran, V. (2018). Vibrational assignments of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using DFT method.
- De, S., et al. (2009). DFT based computational study on the excited state intramolecular proton transfer processes in o-hydroxybenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1728-1735. [Link]
- Felix, A. M. M., et al. (2018).
- GVS, S., & Sirigina, S. (2018). Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory. ACS Omega, 3(8), 9966-9976. [Link]
- Zhao, G.-J., & Han, K.-L. (2013). Time-dependent density functional theory (TD-DFT) study on the excited-state intramolecular proton transfer (ESIPT) in 2-hydroxybenzoyl compounds: significance of the intramolecular hydrogen bonding. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 281-285. [Link]
- Chithambarathanu, T., et al. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Rasayan Journal of Chemistry, 8(4), 490-508. [Link]
- Parimala, K., & Manimegalai, S. (2022). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-Nitrobenzaldehyde. Indian Journal of Pure & Applied Physics (IJPAP), 60(8), 693-706. [Link]
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- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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In the relentless pursuit of novel therapeutic agents to combat inflammation-driven pathologies, phenolic compounds have emerged as a promising class of molecules. Their inherent antioxidant and signaling-modulatory properties make them attractive candidates for drug development. This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde against its structurally related and well-studied counterparts: vanillin, ethyl vanillin, and 3-Bromo-4,5-dihydroxybenzaldehyde (BDB).
While direct experimental data on the anti-inflammatory activity of this compound is not yet prevalent in public-domain literature, this guide will leverage established findings on related phenols to build a scientifically-grounded hypothesis of its potential efficacy and mechanism of action. We will further provide detailed experimental protocols for the in vitro validation of these hypotheses, offering a roadmap for researchers in the field.
The Chemical Landscape: A Structural Comparison
The anti-inflammatory activity of phenolic compounds is intrinsically linked to their chemical structure. The nature and position of substituents on the benzene ring can significantly influence their biological activity.
| Compound | Structure | Key Structural Features |
| This compound | Aldehyde group, Hydroxyl group, Ethoxy group, Bromine atom | |
| Vanillin | Aldehyde group, Hydroxyl group, Methoxy group | |
| Ethyl Vanillin | Aldehyde group, Hydroxyl group, Ethoxy group | |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Aldehyde group, Two Hydroxyl groups, Bromine atom |
The presence of a hydroxyl group is crucial for the antioxidant activity of phenols, which contributes to their anti-inflammatory effects. The aldehyde group, along with other substituents, modulates the molecule's reactivity and interaction with biological targets. The introduction of a bromine atom, as seen in this compound and BDB, can enhance lipophilicity and potentially increase cell permeability and target engagement. The ethoxy group in this compound, similar to ethyl vanillin, may offer different steric and electronic properties compared to the methoxy group in vanillin, potentially influencing its biological activity.
Mechanistic Insights from Related Phenols: A Foundation for Hypothesis
Extensive research on vanillin, ethyl vanillin, and BDB has elucidated their anti-inflammatory mechanisms, primarily revolving around the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
The NF-κB and MAPK Signaling Cascades: Central Hubs of Inflammation
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[1][2] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.[3][4][5][6]
Studies have consistently shown that vanillin exerts its anti-inflammatory effects by inhibiting the NF-κB pathway.[7][8] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[7] Similarly, vanillin has been shown to suppress the phosphorylation of key MAPK proteins such as ERK1/2 and p38.[9]
The structurally similar bromophenol, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), also demonstrates anti-inflammatory properties by inhibiting the phosphorylation of NF-κB.[5][10] Furthermore, BDB has been found to suppress the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1), another important transcription factor involved in inflammatory signaling.[5][10]
Based on these findings, it is highly probable that This compound also exerts its anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. The presence of the bromine atom and the ethoxy group may influence its potency in inhibiting these pathways compared to its counterparts.
Figure 1: Hypothesized mechanism of action for this compound.
Downregulation of Pro-inflammatory Mediators
The activation of NF-κB and MAPK pathways culminates in the production of a battery of pro-inflammatory molecules. Key among these are nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vanillin has been shown to significantly reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.[8][9] This is a direct consequence of its inhibitory effects on the upstream signaling pathways. Similarly, BDB has been demonstrated to suppress the production of IL-6 in a dose-dependent manner.[5][10] In a mouse model of myocardial infarction, BDB treatment also led to a significant decrease in the expression of TNF-α, IL-1β, and IL-6 in the injured heart tissue.[11]
Given the consistent findings with its structural analogs, it is hypothesized that This compound will effectively inhibit the production of NO, TNF-α, and IL-6 in inflammatory models.
Comparative Experimental Data of Related Phenols
The following table summarizes the reported in vitro anti-inflammatory activities of vanillin and BDB, providing a benchmark for the potential efficacy of this compound.
| Compound | Assay | Cell Line | Stimulant | Key Findings | Reference |
| Vanillin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Dose-dependent reduction in NO levels. | [7][8] |
| TNF-α, IL-6, IL-1β Production | RAW 264.7 | LPS | Significant reduction in cytokine production. | [9] | |
| NF-κB & MAPK Activation | RAW 264.7 | LPS | Inhibition of p65 translocation and phosphorylation of ERK1/2, p38. | [7][9] | |
| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | IL-6 Production | RAW 264.7 | LPS | Dose-dependent suppression of IL-6 production. | [5][10] |
| NF-κB & STAT1 Activation | RAW 264.7 | LPS | Inhibitory effect on the phosphorylation of NF-κB and STAT1. | [5][10] | |
| TNF-α, IL-1β, IL-6 Production | In vivo (mouse model) | Myocardial Infarction | Decreased expression of pro-inflammatory cytokines. | [11] |
Proposed Experimental Protocols for Validation
To empirically determine the anti-inflammatory properties of this compound, a series of well-established in vitro assays are recommended. The murine macrophage cell line, RAW 264.7, is a robust and widely used model for studying LPS-induced inflammation.[12][13][14]
Figure 2: Proposed experimental workflow for in vitro anti-inflammatory assessment.
Protocol 1: Assessment of Nitric Oxide (NO) Production
Principle: This assay quantifies the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.[1][4]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound, vanillin, ethyl vanillin, and BDB for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[15][16][17]
Methodology:
-
Sample Collection: Collect the cell culture supernatants from the experiment described in Protocol 1.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Incubating with the cell culture supernatants.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the cytokine concentrations by interpolating the absorbance values from a standard curve generated with recombinant cytokines.
Protocol 3: Analysis of Key Inflammatory Proteins by Western Blot
Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates. This protocol will be used to assess the expression levels of iNOS and COX-2, and the phosphorylation status of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK) pathways.[3][7][13][18][19]
Methodology:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, total p65, phospho-p65, total IκBα, phospho-IκBα, total p38, phospho-p38, total ERK, and phospho-ERK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural similarities and the well-documented anti-inflammatory mechanisms of related phenols strongly suggest that this compound possesses significant anti-inflammatory potential. The proposed experimental workflow provides a robust framework for validating this hypothesis and elucidating its precise mechanism of action.
Future research should focus on conducting the described in vitro assays to generate empirical data on the efficacy of this compound. A thorough investigation of its structure-activity relationship in comparison to vanillin, ethyl vanillin, and BDB will provide valuable insights for the design of more potent and selective anti-inflammatory agents. Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammatory diseases to assess its therapeutic potential.
References
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- Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. [URL: https://www.mdpi.com/2306-7381/10/7/349]
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- Western blot analyses of several phosphorylated proteins in NF-κB and... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analyses-of-several-phosphorylated-proteins-in-NF-kB-and-MAPK-signaling_fig5_230612198]
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A Researcher's Comparative Guide to the Structure-Activity Relationship of Brominated Hydroxybenzaldehydes
This guide offers an in-depth technical comparison of brominated hydroxybenzaldehydes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR). We will delve into their synthesis, comparative biological activities, and the experimental protocols necessary to evaluate their potential as therapeutic agents.
Introduction: The Versatile Scaffold of Brominated Hydroxybenzaldehydes
Brominated hydroxybenzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These molecules, naturally found in marine organisms and also accessible through synthetic routes, possess a unique combination of functional groups—a bromine atom, a hydroxyl group, and an aldehyde group on a benzene ring. This arrangement provides a versatile scaffold for developing novel drugs with antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2] Understanding the relationship between the substitution pattern of these functional groups and the resulting biological activity is paramount for the rational design of more potent and selective therapeutic agents.
Synthesis of Brominated Hydroxybenzaldehyde Isomers
The synthesis of brominated hydroxybenzaldehydes is typically achieved through electrophilic aromatic substitution, where the directing effects of the hydroxyl and aldehyde groups guide the position of bromination. The hydroxyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The interplay of these effects, along with the reaction conditions, allows for the selective synthesis of various isomers.
A general approach to the synthesis of monobrominated hydroxybenzaldehydes involves the direct bromination of the corresponding hydroxybenzaldehyde precursor. For instance, 3-hydroxybenzaldehyde can be brominated to yield a mixture of products, with the major product depending on the reaction conditions.[3] Similarly, 4-hydroxybenzaldehyde can be brominated to produce 3-bromo-4-hydroxybenzaldehyde.[4] The synthesis of di-brominated derivatives, such as 3,5-dibromo-4-hydroxybenzaldehyde, can be achieved from p-cresol through a multi-step process involving bromination and oxidation.[5]
Below is a generalized workflow for the synthesis of a monobrominated hydroxybenzaldehyde.
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, a halogenated aromatic aldehyde. By understanding the chemical's properties and the principles behind these disposal procedures, you can ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is imperative to understand the inherent hazards of the substance. This compound is a solid that can cause skin, eye, and respiratory irritation.[1] It is also light-sensitive, which necessitates proper storage and handling to prevent degradation.[1]
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 3111-37-3 | [1] |
| Molecular Formula | C9H9BrO3 | [1] |
| Molecular Weight | 245.08 g/mol | [1] |
| Physical State | Solid | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][3] |
The presence of a bromine atom classifies this compound as a halogenated organic.[4] This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must be kept separate.[4][5]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the systematic process for the disposal of this compound, from initial waste generation to final collection.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure.[6]
-
Protective Clothing: A lab coat should be worn to protect against skin contact.[6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[6]
Waste Segregation: The Principle of Separation
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Halogenated organic compounds require special handling and should never be mixed with non-halogenated waste.[4][5]
-
Designated Waste Container: All waste containing this compound must be collected in a designated, clearly labeled, and leak-proof container for halogenated organic waste.[5][8]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[9]
Disposal of Solid Waste and Contaminated Materials
This section details the procedure for disposing of the pure compound and any materials that have come into contact with it.
Step 1: Collection of Solid Waste Carefully transfer any residual solid this compound into the designated halogenated waste container.[10] Avoid creating dust during this process.[10]
Step 2: Decontamination of Empty Containers The original container of this compound must be decontaminated before it can be considered non-hazardous.
-
Triple Rinsing: Rinse the empty container with a suitable solvent, such as acetone or ethanol, a minimum of three times.[8]
-
Collection of Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated halogenated liquid waste container.[5]
Step 3: Disposal of Contaminated Labware Any disposable items that have been contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be placed in the designated solid halogenated waste container.[8]
Managing Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in the designated halogenated waste container.[6][10]
-
Large Spills: In the case of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.[11]
The Logic of Disposal: A Visual Guide
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Steps: Arranging for Waste Pickup
Once your halogenated waste container is full, or in accordance with your institution's policies, it must be properly prepared for collection.
-
Secure Closure: Ensure the waste container is tightly sealed.[11]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[5][8]
-
Documentation: Complete any required waste pickup documentation accurately and completely.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.[5]
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A-Z Handling Guide for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: From Lab Bench to Disposal
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS No. 3111-37-3). As a substituted aromatic aldehyde, this compound requires stringent adherence to safety protocols to mitigate risks. This guide is designed for the professional researcher and drug development scientist, emphasizing not just the "what" but the "why" behind each procedural step to foster a deeply ingrained culture of safety and experimental integrity.
Core Hazard Assessment: Understanding the Risks
Before any procedure, a thorough understanding of the compound's specific hazards is paramount. Based on its Safety Data Sheet (SDS), this compound is classified with the following primary hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled, particularly in its solid, powdered form.[1]
The molecule's structure—featuring an aldehyde group, a halogen (bromine), and a phenolic hydroxyl group—underpins these hazards. Aldehydes can be reactive towards biological nucleophiles, while phenolic compounds can be corrosive, and halogenated organics present specific disposal requirements.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
The Mandatory PPE Ensemble: Your First Line of Defense
Personal Protective Equipment (PPE) is not optional; it is the fundamental barrier between the scientist and potential chemical exposure. The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.[2][3]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to the ANSI Z87.1 standard are mandatory at all times when handling the compound in solid or solution form.[4][5][6] Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering superior protection against splashes, droplets, and airborne particulates.[4][6]
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing vigorous reactions with a heightened splash risk, a full-face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier protecting the entire face.[7][8]
Hand Protection
-
Glove Selection: Disposable nitrile gloves are the standard recommendation for incidental contact. They provide a suitable barrier against a wide range of chemicals for short-duration tasks.[3][9] Always inspect gloves for any signs of degradation or punctures before use.
-
Extended Contact: For procedures involving prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times for aromatic aldehydes.
-
Technique: Double-gloving can provide additional protection, especially during high-risk manipulations.[7] Hands must be washed thoroughly with soap and water after gloves are removed.
Body and Foot Protection
-
A flame-resistant laboratory coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[3][10]
-
Long pants and closed-toe, non-permeable shoes are required to protect the lower body and feet from potential spills.[3][7]
Respiratory Protection
-
Primary Control: All procedures involving the handling of solid this compound or its volatile solutions must be conducted within a properly certified and functioning chemical fume hood.[10][11] This engineering control is the most critical measure for preventing respiratory exposure.
-
Secondary Control: In the rare event that a fume hood is not feasible or if there is a potential for aerosol generation beyond the containment capacity of the hood, a NIOSH-approved respirator with organic vapor cartridges may be required.[9] Use of a respirator necessitates a formal respiratory protection program, including fit-testing and training.[9]
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes error and exposure. The following protocol outlines the critical steps from preparation to disposal.
Workflow Diagram: From Stock Bottle to Waste Container
Caption: A logical workflow for safely handling this compound.
Step-by-Step Methodology
-
Preparation and Pre-Handling Check:
-
Review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in Section 2.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize traffic in and out of the containment area.
-
-
Weighing and Transferring the Solid Compound:
-
Perform all weighing operations on an analytical balance placed inside the fume hood or in a ventilated balance enclosure to contain any airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.
-
Gently tap the spatula on the inside of the destination vessel to transfer the compound.
-
-
Post-Handling Decontamination:
-
Thoroughly clean any reusable equipment, such as spatulas or glassware, with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood.[10]
-
Collect all solvent rinsate as hazardous waste.
-
Wipe down the work surface inside the fume hood with a damp paper towel, which should then be disposed of as solid hazardous waste.
-
Emergency Procedures: Responding to Exposure or Spills
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Minor Spill (Contained in Fume Hood):
-
Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with an appropriate solvent, collecting all materials for disposal as hazardous waste.
-
Waste Disposal: A Critical Final Step
Improper chemical waste disposal poses a significant threat to environmental and human health. This compound must be disposed of with specific care due to its halogenated nature.
-
Waste Segregation: This compound and any materials contaminated with it (gloves, weigh boats, absorbent materials, solvent rinsates) must be disposed of in a designated "Halogenated Organic Waste" container.[12][13][14]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[12] Do not use abbreviations.
-
Container Management: Keep waste containers securely closed at all times, except when actively adding waste.[12] Store containers in a designated satellite accumulation area within the laboratory.
By integrating these safety protocols and procedural directives into your daily laboratory practice, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.
References
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- ANSI Webstore. (2020). ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. Link
- Occupational Safety and Health Administration (OSHA).
- University of California, Riverside Environmental Health and Safety.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
